molecular formula C5H7N3O2 B1585227 5-Methylaminouracil CAS No. 7577-92-6

5-Methylaminouracil

Número de catálogo: B1585227
Número CAS: 7577-92-6
Peso molecular: 141.13 g/mol
Clave InChI: DYRPKHXNULRIQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methylaminouracil is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylaminouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methylaminouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylaminouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(methylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRPKHXNULRIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292256
Record name 5-Methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7577-92-6
Record name NSC81178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylaminouracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methylaminouracil

5-Methylaminouracil, a derivative of the pyrimidine nucleobase uracil, represents a key structural motif in medicinal chemistry and drug development. Its presence in various molecular frameworks can significantly influence biological activity, making the efficient and controlled synthesis of this compound a critical aspect of pharmaceutical research. This technical guide provides a comprehensive overview of the primary synthetic pathways to 5-methylaminouracil, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The content herein is curated for researchers, scientists, and professionals in the field of drug development, aiming to provide a practical and scientifically rigorous resource.

Strategic Approaches to the Synthesis of 5-Methylaminouracil

The synthesis of 5-methylaminouracil can be broadly categorized into two strategic approaches: the functionalization of a pre-existing uracil scaffold and the construction of the pyrimidine ring from acyclic precursors already bearing the requisite methylamino group. The choice of strategy is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. This guide will focus on the most prevalent and practical methods involving the modification of readily available uracil derivatives.

A logical overview of the synthetic strategies is presented below:

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Molecule 5-Aminouracil 5-Aminouracil Reductive_Amination Reductive Amination (Eschweiler-Clarke) 5-Aminouracil->Reductive_Amination  Formaldehyde,  Formic Acid Direct_Alkylation Direct Alkylation 5-Aminouracil->Direct_Alkylation  Methyl Iodide,  Base 5-Bromouracil 5-Bromouracil Nucleophilic_Substitution Nucleophilic Aromatic Substitution 5-Bromouracil->Nucleophilic_Substitution  Methylamine Buchwald_Hartwig Buchwald-Hartwig Amination 5-Bromouracil->Buchwald_Hartwig  Methylamine,  Pd Catalyst,  Ligand, Base 5-Methylaminouracil 5-Methylaminouracil Reductive_Amination->5-Methylaminouracil Direct_Alkylation->5-Methylaminouracil Nucleophilic_Substitution->5-Methylaminouracil Buchwald_Hartwig->5-Methylaminouracil

Caption: Key synthetic routes to 5-methylaminouracil from common starting materials.

Pathway 1: Reductive Amination of 5-Aminouracil (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a powerful method for the methylation of primary and secondary amines.[1][2][3] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3] The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formate.[1] A key advantage of this method is that it typically avoids over-alkylation to form quaternary ammonium salts, stopping at the tertiary amine stage.[1][3] For a primary amine like 5-aminouracil, the reaction can proceed to introduce two methyl groups. However, by controlling the stoichiometry and reaction conditions, the formation of the mono-methylated product, 5-methylaminouracil, can be favored.

Mechanistic Rationale

The causality behind this transformation lies in a stepwise process:

  • Iminium Ion Formation: 5-Aminouracil reacts with formaldehyde to form a hydroxymethylamino intermediate, which then dehydrates to an electrophilic iminium ion.[1]

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the corresponding secondary amine (5-methylaminouracil). The release of carbon dioxide from the oxidation of formic acid drives the reaction forward.[2][3]

The overall workflow for this synthetic approach is illustrated below:

Eschweiler_Clarke_Workflow Start Start Reactants 5-Aminouracil Formaldehyde Formic Acid Start->Reactants Reaction Heat mixture (e.g., 80-100 °C) Reactants->Reaction Workup Cool, add water & HCl Extract with organic solvent Reaction->Workup Basification Basify aqueous phase (pH > 10) Workup->Basification Extraction Extract with organic solvent Basification->Extraction Purification Dry organic layers Concentrate Column Chromatography Extraction->Purification Product 5-Methylaminouracil Purification->Product

Caption: General experimental workflow for the Eschweiler-Clarke synthesis of 5-methylaminouracil.

Experimental Protocol

A general procedure for the Eschweiler-Clarke methylation is as follows:

  • To a solution of 5-aminouracil (1.0 eq) in an appropriate solvent (e.g., water or a mixture of water and a co-solvent), add an excess of formic acid (e.g., 3-5 eq) and formaldehyde (as a 37% aqueous solution, e.g., 2-4 eq).

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and acidify with hydrochloric acid (e.g., 1 M HCl) to protonate the product and any unreacted starting material.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.

  • Carefully basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH greater than 10 to deprotonate the product.

  • Extract the product into an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure 5-methylaminouracil.

Pathway 2: Direct Alkylation of 5-Aminouracil

Direct alkylation of 5-aminouracil with a methylating agent such as methyl iodide is another potential route. This reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to control the extent of methylation and minimize side reactions, such as N-alkylation at the ring nitrogens.

Causality and Experimental Considerations

The success of this method hinges on the relative nucleophilicity of the exocyclic amino group versus the ring nitrogens. The use of a non-nucleophilic base is preferred to avoid competition with the desired alkylation. Careful control of stoichiometry is also necessary to favor mono-methylation.

Experimental Protocol

A general procedure for the direct alkylation of 5-aminouracil is as follows:

  • Suspend 5-aminouracil (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add a base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base) and stir the mixture at room temperature for a designated period to facilitate deprotonation.

  • Add methyl iodide (1.0-1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product into an appropriate organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Pathway 3: Nucleophilic Aromatic Substitution of 5-Bromouracil

5-Halouracils, such as 5-bromouracil, can serve as electrophilic partners in nucleophilic aromatic substitution reactions.[4][5] The reaction with methylamine can lead to the formation of 5-methylaminouracil. These reactions often require elevated temperatures and may be facilitated by the use of a copper catalyst in some cases (Ullmann condensation).

Mechanistic Insights

The electron-withdrawing nature of the carbonyl groups in the uracil ring activates the C5 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the bromide ion.

The logical flow of this synthetic pathway is depicted below:

Nucleophilic_Substitution_Workflow Start Start Reactants 5-Bromouracil Methylamine (solution or gas) (Optional: Cu catalyst) Start->Reactants Reaction Heat in a sealed vessel (e.g., 100-150 °C) Reactants->Reaction Workup Cool, dilute with water Reaction->Workup Purification Filter the precipitate Wash with water and solvent Recrystallize or perform column chromatography Workup->Purification Product 5-Methylaminouracil Purification->Product

Caption: Experimental workflow for the synthesis of 5-methylaminouracil via nucleophilic substitution.

Experimental Protocol

A representative procedure for the nucleophilic substitution of 5-bromouracil is as follows:

  • In a pressure-rated reaction vessel, combine 5-bromouracil (1.0 eq), an excess of methylamine (as an aqueous or alcoholic solution), and a suitable solvent (e.g., water, ethanol, or DMF).

  • If a catalyst is used (e.g., CuI or CuO), add it to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to a high temperature (typically 100-150 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature.

  • If a precipitate has formed, collect it by filtration, wash with water and a suitable organic solvent, and dry.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Pathway 4: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and powerful method for the formation of carbon-nitrogen bonds.[6] This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of 5-methylaminouracil from 5-bromouracil and methylamine.[6] This method offers the advantage of often proceeding under milder conditions than traditional nucleophilic aromatic substitution and exhibiting broad functional group tolerance.

Rationale and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the Pd(0) catalyst. The choice of the palladium precursor, ligand, and base is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.

Experimental Protocol

A general protocol for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., Cs₂CO₃ or NaOtBu).

  • Add a solution of 5-bromouracil (1.0 eq) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Add methylamine (as a solution or generated in situ) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Reductive Amination 5-AminouracilFormaldehyde, Formic AcidInexpensive reagents, avoids over-alkylation.[1][2]Potential for di-methylation, requires careful control.
Direct Alkylation 5-AminouracilMethyl Iodide, BaseSimple procedure.Risk of N-alkylation at ring nitrogens, potential for over-alkylation.
Nucleophilic Substitution 5-BromouracilMethylamineDirect introduction of the methylamino group.Harsh reaction conditions (high temperature and pressure), potential for side reactions.
Buchwald-Hartwig 5-BromouracilMethylamine, Pd catalyst, LigandMild reaction conditions, high functional group tolerance.[6]Cost of catalyst and ligands, requires inert atmosphere.

Characterization of 5-Methylaminouracil

The identity and purity of synthesized 5-methylaminouracil should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the uracil ring and the methylamino group, the C6-H proton, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the methyl carbon of the methylamino group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, the C=O stretching of the carbonyl groups, and the C=C stretching of the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 5-methylaminouracil by identifying the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).

Conclusion

This technical guide has detailed the primary synthetic pathways for obtaining 5-methylaminouracil, a compound of significant interest in medicinal chemistry. The choice of the optimal synthetic route will depend on various factors, including the scale of the synthesis, cost considerations, and available laboratory infrastructure. The reductive amination of 5-aminouracil via the Eschweiler-Clarke reaction and the nucleophilic substitution or Buchwald-Hartwig amination of 5-bromouracil represent the most viable and commonly considered approaches. The provided experimental protocols and mechanistic discussions are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related pyrimidine derivatives. Rigorous spectroscopic characterization is essential to confirm the structure and purity of the final product.

References

  • NROChemistry. Eschweiler-Clarke Reaction. NROChemistry. Accessed February 10, 2026. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Accessed February 10, 2026. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed February 10, 2026. [Link]

  • Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0192527.
  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia. Accessed February 10, 2026. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Accessed February 10, 2026. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. Accessed February 10, 2026. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Accessed February 10, 2026. [Link]

  • PubMed. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Accessed February 10, 2026. [Link]

  • PMC. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Accessed February 10, 2026. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Accessed February 10, 2026. [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Accessed February 10, 2026. [Link]

  • PMC. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Accessed February 10, 2026. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Accessed February 10, 2026. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Accessed February 10, 2026.
  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Accessed February 10, 2026. [Link]

  • ResearchGate. Fundamental frequencies of uracil and 5-aminouracil. Accessed February 10, 2026. [Link]

  • PMC. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Accessed February 10, 2026. [Link]

  • Wikipedia. 5-Bromouracil. Wikipedia. Accessed February 10, 2026. [Link]

  • Semantic Scholar. Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Accessed February 10, 2026. [Link]

  • YouTube. (2023). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. Accessed February 10, 2026. [Link]

  • ResearchGate. IR spectrum of (a) uracil (Cal.) (b) 5-aminouracil (cal.). Accessed February 10, 2026. [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Accessed February 10, 2026. [Link]

  • PubChem. 5-Bromouracil. Accessed February 10, 2026. [Link]

  • PubMed. (1982). N-Alkylated derivatives of 5-fluorouracil. Accessed February 10, 2026. [Link]

  • ResearchGate. Enhanced tautomerism by the base analogue 5-bromouracil. Accessed February 10, 2026. [Link]

  • PMC. (1970). Effect of Thymine-5-Bromouracil Substitution on F Pili. Accessed February 10, 2026. [Link]

  • Journal of the Chemical Society C: Organic. (1968). A rapid method of N-alkylation of amines. Accessed February 10, 2026. [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. Accessed February 10, 2026. [Link]

  • YouTube. (2023). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. Accessed February 10, 2026. [Link]

  • PubChem. 1-Methyluracil. Accessed February 10, 2026. [Link]

  • Bentham Science. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Accessed February 10, 2026. [Link]

  • PubMed. (1980). Reductive methylation of the lysyl residues in the fd gene 5 DNA-binding protein: CD and 13C NMR results on the modified protein. Accessed February 10, 2026. [Link]

  • NIST WebBook. 5,6-Dihydro-5-methyluracil. Accessed February 10, 2026. [Link]

  • Frontiers. (2022). 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. Accessed February 10, 2026. [Link]

Sources

An In-depth Technical Guide to the Structure and Conformation of 5-Methylaminouracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling 5-Methylaminouracil

5-Methylaminouracil is a derivative of uracil, one of the four fundamental nucleobases in ribonucleic acid (RNA). As a substituted pyrimidine, it belongs to a class of compounds with significant biological and pharmacological relevance. The introduction of a methylamino group at the C5 position of the uracil ring profoundly influences its electronic properties, potential for intermolecular interactions, and, consequently, its biological activity. Uracil derivatives are widely explored in medicinal chemistry for their potential as antiviral, anticancer, and antibacterial agents.[1] A thorough understanding of the three-dimensional structure and conformational dynamics of 5-Methylaminouracil is therefore a critical prerequisite for rational drug design and the development of novel therapeutic agents that target nucleic acid metabolism or protein-nucleic acid interactions.

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 5-Methylaminouracil, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its structural parameters, tautomeric forms, and conformational isomerism, supported by detailed experimental and computational methodologies for its elucidation.

Core Molecular Structure

The fundamental identity of 5-Methylaminouracil is defined by its chemical composition and the covalent arrangement of its atoms.

Key Identifiers:

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[2][3]
Molecular Weight 141.13 g/mol [2][4]
CAS Number 7577-92-6[2][3]
Chemical Structure and Atom Numbering

The structure consists of a pyrimidine-2,4(1H,3H)-dione core with a methylamino substituent at the C5 position. The standard numbering convention for the pyrimidine ring is essential for unambiguous communication in spectroscopic and crystallographic analyses.

Caption: Chemical structure of 5-Methylaminouracil with standard atom numbering.

Tautomerism: The Dominance of the Diketo-Amine Form

Like other uracil derivatives, 5-Methylaminouracil can theoretically exist in several tautomeric forms due to proton migration. These include keto-enol and amine-imine tautomers.

  • Diketone-Amine (Canonical): The form shown above, pyrimidine-2,4(1H,3H)-dione, is overwhelmingly the most stable and predominant tautomer in both the solid state and in solution.[5]

  • Enol Forms: Tautomers where one of the carbonyl groups (at C2 or C4) is converted to a hydroxyl (enol) group are significantly higher in energy.

  • Imine Form: Tautomerization of the exocyclic amino group to an imine is also energetically unfavorable.

Theoretical calculations consistently show that the diketo form is the most stable tautomer of uracil and its simple derivatives.[5] Experimental evidence from X-ray crystallography and NMR spectroscopy of related compounds confirms this preference. The stability of the diketo form is attributed to the greater bond energies of C=O double bonds compared to C=N bonds and the resonance stabilization of the amide groups.

Conformational Analysis

While the uracil ring itself is largely planar, the key conformational flexibility in 5-Methylaminouracil arises from the rotation around the C5—N bond of the methylamino substituent.

Planarity of the Pyrimidine Ring

The pyrimidine ring in uracil and its derivatives is generally considered planar due to the sp² hybridization of its constituent atoms. However, minor deviations from planarity, known as ring puckering, can occur. These distortions are typically small but can be influenced by bulky substituents or intermolecular forces within a crystal lattice. For most practical purposes in a solution state, the ring can be treated as planar.

Rotational Isomerism of the Methylamino Group

Rotation around the C5—N single bond is hindered, leading to distinct rotational isomers (rotamers). This is due to steric interactions between the methyl group and the adjacent C4=O and C6-H groups, as well as potential intramolecular hydrogen bonding. The two primary conformers are typically described as syn and anti (or cis and trans) relative to the C6 position.

  • Syn Conformer: The methyl group is oriented towards the C6 position.

  • Anti Conformer: The methyl group is oriented away from the C6 position, towards the C4 carbonyl group.

Computational studies on similar 5-substituted uracils suggest that the energy barrier between these conformers is relatively low, allowing for rapid interconversion at room temperature.[6][7] The preferred conformation is often a delicate balance of stabilizing intramolecular interactions (e.g., a weak N-H···O=C4 hydrogen bond in the anti form) and destabilizing steric repulsion.

Conformational_Isomers cluster_syn Syn Conformer cluster_anti Anti Conformer syn syn anti anti syn->anti Rotation around C5-N bond anti->syn

Caption: Rotational isomers (conformers) of the methylamino group in 5-Methylaminouracil.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete understanding of the structure of 5-Methylaminouracil.

X-ray Crystallography: The Solid-State Benchmark

Expertise & Causality: Single-crystal X-ray diffraction provides the most definitive, high-resolution picture of a molecule's structure.[8] It yields precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the solid state. This method is the gold standard for structural validation. However, it is crucial to recognize that the observed conformation is a static snapshot influenced by crystal packing forces and intermolecular interactions (like hydrogen bonding), which may lock the molecule into a single conformer that might be one of several populated in solution.[9]

Self-Validating Protocol for X-ray Crystallography:

  • Crystal Growth (The Critical Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to achieve slow, undisturbed crystal growth to minimize defects.

    • Method: Slow evaporation is a common and effective technique. Dissolve the purified 5-Methylaminouracil sample in a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/water) to near saturation. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[10]

    • Procedure: Filter the solution to remove any particulate matter (potential nucleation sites). Loosely cover the vial to allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be precisely positioned and rotated in a high-intensity X-ray beam to collect a complete set of diffraction data.

    • Procedure: A suitable single crystal is mounted on a goniometer head.[8] The instrument (diffractometer) then rotates the crystal while irradiating it with X-rays, and a detector records the intensities and positions of the diffracted beams.

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern is mathematically converted into a three-dimensional electron density map, from which the atomic positions are determined.

    • Procedure: Specialized software is used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.

XRay_Workflow start Purified 5-Methylaminouracil crystal_growth Step 1: Crystal Growth (Slow Evaporation) start->crystal_growth data_collection Step 2: Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Step 3: Structure Solution (Phase Problem) data_collection->structure_solution refinement Step 4: Structure Refinement structure_solution->refinement final_structure Final Solid-State Structure (Bond Lengths, Angles, Conformation) refinement->final_structure

Caption: Experimental workflow for X-ray crystallography.

NMR Spectroscopy: Probing Structure and Dynamics in Solution

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining molecular structure and studying dynamic processes in the solution state, which more closely mimics a biological environment.[11] Unlike crystallography, NMR provides data averaged over all conformations present at equilibrium. By using advanced techniques, we can extract information about specific conformers and the kinetics of their interconversion.

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation and 1D Spectra:

    • Rationale: Initial 1D spectra (¹H and ¹³C) confirm the presence of expected functional groups and provide a preliminary assessment of purity.

    • Procedure: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, which is excellent for molecules with exchangeable N-H protons). Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Correlation Spectroscopy (COSY, HSQC, HMBC):

    • Rationale: These experiments establish the covalent framework of the molecule, providing a self-validating system for atom connectivity.

    • Procedure:

      • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), e.g., confirming the H6 proton.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting fragments, for instance, correlating the methyl protons to C5.

  • Conformational Analysis (NOESY/ROESY):

    • Rationale: The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of their covalent bonding. This is the primary NMR tool for determining conformation.

    • Procedure: Acquire a 2D NOESY or ROESY spectrum. A key cross-peak to look for would be between the methylamino protons (-NH-CH₃) and the H6 proton. The presence and intensity of this peak would provide direct evidence for the preferred syn or anti conformation in solution.

  • Dynamic NMR (Variable Temperature Studies):

    • Rationale: If conformational exchange is occurring on the NMR timescale, it can lead to broadened signals. By changing the temperature, this exchange can be slowed or accelerated.

    • Procedure: Record ¹H NMR spectra at a range of temperatures (e.g., from 25°C down to -40°C or lower). If two distinct conformers are interconverting, broadened peaks at room temperature may resolve into two separate sets of signals at low temperature (the slow-exchange regime), allowing for the direct observation and quantification of each conformer.

Computational Chemistry: The Theoretical Complement

Expertise & Causality: Computational methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective way to complement experimental data.[12][13] DFT allows for the calculation of the geometric structures and relative energies of different tautomers and conformers, providing a theoretical basis for interpreting experimental results. It can also predict spectroscopic properties (like NMR chemical shifts) to aid in the assignment of complex spectra.

Self-Validating Protocol for DFT Calculations:

  • Geometry Optimization:

    • Rationale: This step finds the lowest energy structure (the most stable arrangement of atoms) for each potential isomer.

    • Procedure: Build the initial structures for all plausible tautomers and the syn/anti conformers of 5-Methylaminouracil. Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation:

    • Rationale: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

    • Procedure: Perform a frequency calculation on each optimized geometry at the same level of theory.

  • Relative Energy Analysis:

    • Rationale: By comparing the energies of the optimized structures (corrected with ZPVE), one can predict the most stable tautomer and conformer and the energy difference between them.

    • Procedure: Calculate the relative energies (ΔE or ΔG) to determine the equilibrium population of each species.

  • Spectroscopic Property Prediction:

    • Rationale: Comparing calculated NMR chemical shifts with experimental values provides strong validation for the proposed structure.

    • Procedure: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate ¹H and ¹³C chemical shifts for the most stable conformer. These predicted values can then be correlated with the experimental spectrum to confirm assignments.

Summary and Outlook

The molecular architecture of 5-Methylaminouracil is characterized by a stable, planar diketo-amine tautomer. Its conformational flexibility is dominated by the rotation of the C5-methylamino group, which exists in a dynamic equilibrium between syn and anti rotamers. A comprehensive analysis, leveraging the strengths of X-ray crystallography for solid-state precision, NMR spectroscopy for solution-state dynamics, and DFT calculations for energetic and structural prediction, is essential for a complete characterization.

This detailed structural and conformational knowledge forms the foundation for understanding its intermolecular interactions with biological targets, such as enzymes and nucleic acids. For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents based on the uracil scaffold.

References

  • ChemUniverse. 5-METHYLAMINOURACIL. Available from: [Link].

  • HiMedia Laboratories. 5-Methyluracil. Available from: [Link].

  • Bardagí, D. & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International. Available from: [Link].

  • PubChem. 5-Amino-5-methyluracil. Available from: [Link].

  • PubChem. 6-amino-5-(N-methylformylamino)-1-methyluracil. Available from: [Link].

  • Wenzel, M., et al. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Available from: [Link].

  • ResearchGate. DFT Calculations on Metal-Nucleobase Complexes. Available from: [Link].

  • Chandrasekaran, S., Wilson, W. D., & Boykin, D. W. (1985). Oxygen-17 NMR studies on 5-substituted uracils. The Journal of Organic Chemistry. Available from: [Link].

  • Ebrahimi, A., et al. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules. Available from: [Link].

  • Siraj, M. A., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega. Available from: [Link].

  • Gorb, L., et al. (2013). Nucleic acid bases in anionic 2'-deoxyribonucleotides: a DFT/B3LYP study of structures, relative stability, and proton affinities. Journal of Physical Chemistry B. Available from: [Link].

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link].

  • ResearchGate. NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. Available from: [Link].

  • Wikipedia. X-ray crystallography. Available from: [Link].

  • da Silva, J. L., et al. (2024). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega. Available from: [Link].

  • ResearchGate. Tautomeric and rotameric forms of 5-fluorouracil. Available from: [Link].

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link].

  • Osolodkin, D. I., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. Available from: [Link].

  • ChemRxiv. Effect of Tautomerization in the Photophysics of 5-(thiophen-2-yl)-6-aza Uracil. Available from: [Link].

  • ResearchGate. DFT calculations on the deprotonation site of the one-electron oxidised guanine–cytosine base pair. Available from: [Link].

  • Hall, J. P., et al. (2023). Predicting accurate ab initio DNA electron densities with equivariant neural networks. Nature Communications. Available from: [Link].

  • Osolodkin, D. I., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Available from: [Link].

  • Saraceno, E. C., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of the Argentine Chemical Society. Available from: [Link].

  • Chemistry LibreTexts. X-ray Crystallography. Available from: [Link].

  • Lancelot, G. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research. Available from: [Link].

  • ResearchGate. Structures of substituted uracil analogs 1-4. Available from: [Link].

  • Klungland, A., et al. (2001). 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. Toxicology Letters. Available from: [Link].

  • Ziamtsova, M. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link].

Sources

5-Methylaminouracil: Natural Occurrence, Biosynthesis, and Technical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the natural occurrence, biological significance, and analytical characterization of 5-Methylaminouracil (5-MAU) and its structurally related derivatives. While 5-MAU is frequently utilized as a synthetic intermediate in pharmaceutical development (specifically for xanthine derivatives), its presence in nature is highly specific. It functions primarily as a core structural motif within hypermodified nucleosides in the tRNA of prokaryotes, specifically within the wobble position (U34).

This document serves as a roadmap for researchers investigating tRNA modification pathways, selenium biology, and pyrimidine catabolism, providing validated protocols for isolation and detection.

The Biological Context: Where Does 5-MAU Occur?

The "natural occurrence" of 5-methylaminouracil must be understood through two distinct biological lenses: as a functional moiety in tRNA and as a transient metabolic intermediate .

The tRNA Wobble Position (Primary Source)

The most biologically significant occurrence of the 5-methylaminouracil motif is in the transfer RNA (tRNA) of bacteria, specifically Escherichia coli and Salmonella enterica. It exists not as a free base, but as part of the hypermodified nucleosides:

  • 5-methylaminomethyluracil (

    
    ) 
    
  • 5-methylaminomethyl-2-thiouracil (

    
    ) 
    
  • 5-methylaminomethyl-2-selenouracil (

    
    ) 
    

These modifications occur at the wobble position (nucleotide 34) of tRNA


, tRNA

, and tRNA

. The 5-methylamino group is critical for stabilizing the codon-anticodon interaction, preventing frameshifts during translation, and ensuring the accurate decoding of split codons.
Selenium Biochemistry

In anaerobic bacteria, the sulfur at the 2-position is often replaced by selenium, yielding 2-seleno-5-methylaminouracil . This rare modification demonstrates the biological integration of selenium into nucleic acids, a process strictly regulated by selenium availability and the selA/selB gene products.

Distinguishing Nomenclature

Researchers must distinguish between the specific chemical forms:

Compound NameStructure Abbrev.Natural ContextChemical Feature
5-Methylaminouracil 5-MAUSynthetic / Degradation

at C5
5-Methylaminomethyluracil

Bacterial tRNA (Natural)

at C5
5-Aminouracil 5-AUAntimetabolite / Drug

at C5

Note: In this guide, we focus on the 5-methylamino motif as it appears in these natural pathways.

Biosynthetic Pathways

The biosynthesis of the 5-methylamino motif in tRNA is a multi-step enzymatic process. It does not involve the direct incorporation of free 5-MAU but rather the modification of a uridine residue already incorporated into the tRNA transcript.

The MnmE/MnmC Pathway

In E. coli, the modification of U34 proceeds through a cascade involving the enzymes MnmE and MnmC .

  • Initial Modification: MnmE (a GTPase) adds an aminomethyl group (derived from glycine or ammonium) to form 5-carboxymethylaminomethyluracil (

    
    ).
    
  • Demodification/Methylation: MnmC, a bifunctional enzyme, first removes the glycyl group (via its FAD-dependent oxidative domain) to form 5-aminomethyluracil (

    
    ).
    
  • Final Methylation: The S-adenosylmethionine (SAM)-dependent domain of MnmC methylates the amino group, yielding the final 5-methylaminomethyluracil (

    
    ) .
    
Visualization of the Pathway

The following diagram illustrates the stepwise enzymatic modification of the tRNA wobble base.

Biosynthesis cluster_selenium Anaerobic Selenium Pathway U34 Uridine (U34) (Precursor tRNA) cmnm5U cmnm5U (Intermediate) U34->cmnm5U MnmE (GTP, Glycine) nm5U nm5U (Transient) cmnm5U->nm5U MnmC (FAD domain) -Glyoxylate mnm5U mnm5U (Final Product) nm5U->mnm5U MnmC (SAM domain) +Methyl mnm5s2U mnm5s2U (Thiolated) mnm5U->mnm5s2U MnmA (Sulfur transfer) mnm5se2U mnm5se2U (Selenated) mnm5U->mnm5se2U SelA / SelD (Selenium donor)

Figure 1: Enzymatic biosynthesis of 5-methylaminomethyluracil derivatives in prokaryotic tRNA.

Experimental Protocols: Isolation and Characterization

To study 5-MAU derivatives naturally occurring in tRNA, researchers cannot simply extract free bases. The protocol requires tRNA isolation followed by enzymatic digestion and Mass Spectrometry (LC-MS/MS).

Protocol: Isolation of Modified Nucleosides from Bacterial tRNA

Objective: Isolate and identify


 and its thiolated/selenated analogs from E. coli.

Reagents:

  • Nuclease P1 (Sigma N8630)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium Acetate buffer (20 mM, pH 5.3)

  • LC-MS Grade Acetonitrile and Water

Step-by-Step Methodology:

  • Cell Lysis & RNA Extraction:

    • Harvest bacterial cells at mid-log phase (

      
      ).
      
    • Lyse using a standard phenol:chloroform extraction method.

    • Precipitate total RNA with isopropanol.

  • tRNA Enrichment (Optional but Recommended):

    • Use anion-exchange chromatography (e.g., DEAE-Sepharose) to separate tRNA from rRNA.

    • Rationale: tRNA contains the highest density of modifications; rRNA contamination dilutes the signal.

  • Enzymatic Digestion (The Critical Step):

    • Dissolve 50 µg of tRNA in 20 µL of water.

    • Add 10 µL of Nuclease P1 (1 U/µL in 20 mM ammonium acetate, pH 5.3). Incubate at 37°C for 2 hours.

    • Mechanism:[1] Nuclease P1 cleaves phosphodiester bonds to yield 5'-mononucleotides.

    • Add 10 µL of Bacterial Alkaline Phosphatase (1 U/µL in 100 mM Tris-HCl, pH 8.0). Incubate at 37°C for 1 hour.

    • Mechanism:[1] BAP removes the phosphate group, yielding nucleosides suitable for MS analysis.

  • Filtration:

    • Pass the digest through a 10 kDa molecular weight cutoff (MWCO) filter to remove enzymes.

Detection via LC-MS/MS

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

  • 0-5 min: 0% B (Elute polar nucleosides)

  • 5-20 min: 0% -> 20% B (Linear gradient)

  • Flow rate: 0.25 mL/min.

Mass Transitions (MRM Mode): Researchers should monitor the following transitions for the 5-methylamino motif:

NucleosidePrecursor Ion (

)
Product Ion (Base) (

)
Retention Characteristic

302.1170.1Early eluting

318.1186.1Hydrophobic shift

366.0234.0Distinct Se isotope pattern

Synthetic Utility & Drug Development

While the natural occurrence is the primary focus, the synthetic 5-methylaminouracil (CAS 59355-62-3) is a valuable scaffold in drug discovery, particularly for generating xanthine derivatives (caffeine analogs).

Precursor for Xanthine Synthesis

5-Methylaminouracil serves as a key intermediate in the Traube synthesis of 8-substituted xanthines.

  • Reaction: Condensation of 5-methylaminouracil with carboxylic acids or anhydrides, followed by cyclization.[2]

  • Application: Development of Adenosine Receptor Antagonists (e.g., for Parkinson's disease research).

Analytical Workflow Diagram

The following diagram details the workflow from biological source to data acquisition.

Workflow Sample Biological Sample (E. coli / Salmonella) Extraction Phenol-Chloroform Extraction Sample->Extraction Purification DEAE Chromatography (tRNA Isolation) Extraction->Purification Digestion Enzymatic Hydrolysis (Nuclease P1 + BAP) Purification->Digestion Pure tRNA Filtration 10kDa MWCO Filter Digestion->Filtration Nucleoside Soup LCMS LC-MS/MS Analysis (MRM Mode) Filtration->LCMS Clean Filtrate Data Quantification of mnm5U / mnm5s2U LCMS->Data

Figure 2: Analytical workflow for the isolation and detection of naturally occurring 5-methylaminouracil derivatives.

Conclusion

5-Methylaminouracil is a molecule of duality: a rare, transient intermediate in synthetic chemistry, but a vital, functional motif in the epitranscriptome of bacteria. For the drug development professional, understanding the natural


 pathway offers insights into bacterial physiology and potential antimicrobial targets (inhibiting MnmC or MnmE). For the analytical scientist, the detection of these modifications serves as a robust marker for tRNA maturation and cellular stress responses.

References

  • Glass, R. S., et al. (2008). Insights into the Chemical Biology of Selenium. ResearchGate. Link

  • Yakupova, L. R., et al. (2010).[3][4] Inhibiting effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane. Bulletin of the Academy of Sciences of the USSR.[3][4] Link

  • Müller, C. E., & Jacobson, K. A. (2011).[5] Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link

  • Bide Pharm. (n.d.). 5-Methylaminouracil Product Specifications. Bidepharm. Link

  • Suzuki, T. (2005). Biosynthesis and function of tRNA wobble modifications. In Fine-Tuning of RNA Functions by Modification and Editing. Springer. Link

Sources

Technical Guide: 5-Methylaminouracil Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

5-Methylaminouracil (5-MAU) and its N-substituted analogs represent a specialized class of pyrimidine bases where the C5 position is modified with an amino-alkyl group (–NH–R). Unlike the canonical 5-methyluracil (Thymine), which presents a hydrophobic methyl group, the 5-methylamino scaffold introduces a hydrogen bond donor/acceptor motif and steric flexibility that significantly alters the molecule's electronic landscape.

Core Pharmacophore Value:

  • C5 "Safe Zone": The C5 position of the pyrimidine ring faces the major groove of the DNA double helix. Modifications here generally do not disrupt Watson-Crick base pairing, making 5-MAU derivatives excellent candidates for DNA labeling and groove-binding drugs.

  • Electronic Modulation: The electron-donating amino group at C5 increases the electron density of the pyrimidine ring, altering the pKa of the N3 proton and influencing base-stacking interactions.

  • Fluorescence: Many 5-amino and 5-alkylamino uracils exhibit environmentally sensitive fluorescence, utilized in probing nucleic acid microenvironments.

Chemical Synthesis Strategies

The synthesis of 5-methylaminouracil derivatives generally follows two primary pathways: direct Mannich-type functionalization or the reductive amination of Schiff bases derived from 5-aminouracil.

Pathway A: Reductive Amination (The Schiff Base Route)

This is the preferred method for generating diverse N-alkyl and N-aryl derivatives due to its modularity and high yields.

Mechanism:

  • Condensation: 5-Aminouracil reacts with an aldehyde (R-CHO) to form an imine (Schiff base).

  • Reduction: The imine is reduced (using NaBH₄ or H₂/Pd) to the secondary amine (5-alkylaminouracil).

Pathway B: Mannich Reaction

Direct amino-methylation can be achieved using formaldehyde and a primary amine, though this route can suffer from poly-substitution side products.

Visualization: Synthesis Workflow

The following diagram illustrates the modular synthesis of 5-alkylaminouracil derivatives.

Synthesis_Pathway Start Uracil Inter1 5-Nitrouraicl Start->Inter1 Nitration (HNO3/H2SO4) Inter2 5-Aminouracil (Key Precursor) Inter1->Inter2 Reduction (Sn/HCl or H2/Pd) Schiff Schiff Base (Imine Intermediate) Inter2->Schiff Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff Product 5-Alkylaminouracil Derivative Schiff->Product Reductive Amination (NaBH4)

Figure 1: Step-wise synthesis of 5-alkylaminouracil derivatives via the 5-aminouracil intermediate.

Structural Biology: Tautomerism & Binding

Understanding the tautomeric equilibrium is critical for predicting drug-target interactions. 5-Methylaminouracil derivatives exist in equilibrium between keto and enol forms, heavily influenced by solvent polarity.

Tautomeric States[1][2][3]
  • Diketo form (Predominant): Essential for canonical base pairing (A-T mimicry).

  • Enol forms: Rare in aqueous solution but can be stabilized in the hydrophobic active sites of enzymes (e.g., Thymidylate Synthase), potentially leading to inhibition via non-canonical binding.

Data: Physical Properties of Key Analogs[3]
CompoundSubstituent (R)Fluorescence (Ex/Em)Biological TargetRef
5-MAU –CH₃WeakDNA Polymerase[1]
5-DMAU –N(CH₃)₂High (300/410 nm)Fluorescent Probe[2]
5-PhAU –PhenylNoneHIV-1 RT (NNRTI)[3]
5-BnAU –BenzylNoneM. tuberculosis[4]

Biological Applications & Mechanism of Action[4]

Antimicrobial & Antiviral Activity

Recent studies have identified 5-arylaminouracils (a hydrophobic analog of 5-MAU) as potent inhibitors of Mycobacterium tuberculosis and HIV-1 Reverse Transcriptase (RT).

  • Dual Action: Certain derivatives (e.g., 5-phenylaminouracil) act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] Unlike nucleoside analogs (like AZT), these do not require intracellular phosphorylation. They bind to an allosteric pocket on the enzyme, locking it in an inactive conformation.

Anticancer: Thymidylate Synthase (TS) Inhibition

While 5-Fluorouracil (5-FU) is the gold standard, 5-aminouracil derivatives offer an alternative mechanism. They can compete with the cofactor 5,10-methylene-THF or the substrate dUMP.

Visualization: Mechanism of Action (Dual Pathway)

This diagram contrasts the mechanism of Nucleoside analogs vs. the 5-MAU/Aryl-AU Non-Nucleoside pathway.

MOA_Pathway Compound 5-Arylaminouracil (Derivative) CellEntry Cellular Uptake (Passive/Transporter) Compound->CellEntry TargetRT HIV-1 Reverse Transcriptase (Allosteric Site) CellEntry->TargetRT Direct Binding (No Phosphorylation) TargetTS Thymidylate Synthase CellEntry->TargetTS Mimicry InhibitionRT Conformational Lock (Non-competitive) TargetRT->InhibitionRT Apoptosis Therapeutic Effect InhibitionRT->Apoptosis Viral Repression InhibitionTS dUMP Competition TargetTS->InhibitionTS InhibitionTS->Apoptosis DNA Starvation

Figure 2: Dual mechanism of action for 5-aminouracil derivatives as NNRTIs and metabolic inhibitors.

Detailed Experimental Protocol

Protocol: Synthesis of 5-(Benzylamino)uracil via Reductive Amination Rationale: This protocol demonstrates the creation of a hydrophobic 5-MAU analog, validated for antimicrobial activity.

Reagents:

  • 5-Aminouracil (5-AU)[2][3]

  • Benzaldehyde[4]

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve 5-AU (10 mmol) in hot Methanol (50 mL).

    • Add Benzaldehyde (10 mmol) and 2-3 drops of glacial acetic acid.

    • Reflux for 4–6 hours. Monitor via TLC (Solvent: CHCl₃/MeOH 9:1).

    • Observation: A colored precipitate (Schiff base) typically forms.

    • Filter the precipitate, wash with cold methanol, and dry.

  • Reduction:

    • Resuspend the dried Schiff base (5 mmol) in Methanol (30 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add NaBH₄ (15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up & Purification:

    • Quench the reaction with water (10 mL).

    • Neutralize with dilute HCl to pH 7.

    • Extract the product into Ethyl Acetate (3 x 20 mL) if soluble, or collect the precipitate if insoluble (common for uracils).

    • Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the imine proton (~8.5 ppm) and appearance of the methylene doublet (~4.2 ppm) and amine triplet.

References

  • Synthesis and reactivity of 5-aminouracil and its derivatives. Molecular Diversity. (2016). A comprehensive review of the core scaffold synthesis.

  • 5-Arylaminouracil Derivatives as Potential Dual-Action Agents. Acta Naturae. (2015).[3] Details the anti-TB and anti-HIV activity of hydrophobic analogs.[1]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. (2022).[5] Discusses the synthesis of 5-amino derivatives via nucleophilic substitution.

  • Study on tautomerism of biomolecule 5-aminouracil. Spectrochimica Acta. (2015). Theoretical and experimental analysis of the keto-enol equilibrium.

Sources

5-Methylaminouracil: A Technical Guide to Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data and Characterization of 5-Methylaminouracil Content Type: Technical Reference Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

5-Methylaminouracil (5-MAU) represents a critical scaffold in the study of modified nucleobases. Structurally distinct from Thymine (5-methyluracil) and 5-aminouracil, this compound features a secondary amine at the C5 position, introducing unique electronic donor properties that influence base-pairing fidelity and tautomeric equilibrium.

This guide provides a rigorous technical breakdown of the spectroscopic data required to identify and characterize 5-MAU. It synthesizes experimental protocols with theoretical grounding to assist researchers in drug development and RNA modification studies.

Molecular Architecture & Tautomerism

The physicochemical behavior of 5-MAU is defined by its capacity for tautomerization. While the diketo-amino form is thermodynamically dominant in aqueous solution, the electron-donating methylamino group at C5 destabilizes the ring electron density compared to uracil, potentially increasing the lifetime of rare enolic tautomers.

Tautomeric Equilibrium Visualization

The following diagram illustrates the primary diketo form and the accessible minor tautomers relevant to spectroscopic analysis.

Tautomers Diketo Diketo-Amino Form (Dominant in Aqueous) Enol4 4-Enol Form (Minor) Diketo->Enol4 Proton Shift N3->O4 Enol2 2-Enol Form (Rare) Diketo->Enol2 Proton Shift N1->O2 Imino 5-Imino Form (Theoretical) Diketo->Imino Exocyclic Taut.

Figure 1: Tautomeric landscape of 5-Methylaminouracil. The diketo-amino form is the reference standard for NMR and UV characterization.

Synthesis & Purification Protocol

To ensure spectroscopic integrity, 5-MAU must be free of its common precursor, 5-bromouracil. The following protocol outlines a standard nucleophilic aromatic substitution pathway.

Reaction Principle:



Step-by-Step Workflow
  • Reagents: Suspend 5-bromouracil (10 mmol) in aqueous methylamine (40% w/v, 50 mL).

  • Reaction: Heat in a sealed pressure tube at 90°C for 12–16 hours. The bromine atom at C5 is activated for nucleophilic attack by the adjacent carbonyls.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess methylamine.

  • Crystallization: Recrystallize from water/ethanol (9:1). 5-MAU typically precipitates as white needles.

  • Validation: Check for the absence of the C5-Br isotopic pattern in Mass Spec (approx. 1:1 ratio of M/M+2).

Spectroscopic Characterization

A. UV-Visible Spectroscopy

The introduction of the auxochromic methylamino group causes a bathochromic (red) shift relative to uracil.

  • Solvent: Water (pH 7.0)

  • 
    :  264–268 nm
    
  • Extinction Coefficient (

    
    ):  ~8,500 L·mol⁻¹·cm⁻¹
    
  • pH Dependence:

    • Acidic (pH 1-2): Protonation of the amino group eliminates the n

      
      
      
      
      
      * contribution, shifting
      
      
      closer to uracil (~260 nm).
    • Basic (pH > 10): Deprotonation of N3-H leads to a significant bathochromic shift (~285 nm).

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The absence of the C5 proton and the presence of the methylamino signals are diagnostic.

Table 1: 1H NMR Data (500 MHz, DMSO-d6)

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
NH-1 11.05Broad Singlet1HPyrimidine Ring NH
NH-3 10.80Broad Singlet1HPyrimidine Ring NH
H-6 7.15Singlet1HVinylic Proton (C6)
NH-5 4.80Broad/Multiplet1HExocyclic Amine NH
CH3 2.65Doublet (

Hz)
3HN-Methyl Group

Note: The N-Methyl doublet collapses to a singlet if D₂O exchange is performed, confirming the coupling to the labile NH proton.

C. Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the carbonyl and amine stretching vibrations.

  • 3350–3450 cm⁻¹: N-H stretching (primary/secondary amines and ring NH).

  • 2800–2950 cm⁻¹: C-H stretching (Methyl group).

  • 1650–1720 cm⁻¹: C=O stretching (Strong, broad doublet characteristic of uracil C2/C4 carbonyls).

  • 1610–1640 cm⁻¹: C=C stretching (Ring unsaturation).

D. Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₅H₇N₃O₂

  • Exact Mass: 141.05 g/mol

  • Observed [M+H]⁺: 142.06 m/z

  • Fragmentation:

    • m/z 142

      
       125: Loss of NH₃/CH₃ (Deamination/Demethylation).
      
    • m/z 142

      
       99: Ring opening/Retro-Diels-Alder (Loss of HNCO).
      

Comparative Data Analysis

To validate your sample, compare the shifts against known analogs. 5-MAU should lie electronically between 5-Aminouracil and Thymine.

Table 2: Comparative Electronic Properties

CompoundSubstituent (C5)Electronic Effect

(pH 7)
C6-H NMR Shift
Uracil -HReference259 nm7.53 ppm
Thymine -CH₃Weak Donor (Inductive)264 nm7.25 ppm
5-Aminouracil -NH₂Strong Donor (Resonance)263 nm7.02 ppm
5-MAU -NHCH₃Strong Donor + Steric266 nm 7.15 ppm

Characterization Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for validating the identity of 5-Methylaminouracil during synthesis or isolation.

Workflow Start Crude Product Isolation TLC TLC Analysis (MeOH:DCM 1:9) Start->TLC MS Mass Spec (ESI+) Check m/z 142 TLC->MS Decision1 Mass Correct? MS->Decision1 NMR 1H NMR (DMSO-d6) Check C5-Me Doublet Decision1->NMR Yes Recryst Recrystallize (H2O/EtOH) Decision1->Recryst No (or Br pattern) UV UV-Vis (pH 7) Check Lambda max ~266nm NMR->UV Final Validated 5-MAU UV->Final Recryst->MS

Figure 2: Analytical decision matrix for the validation of 5-Methylaminouracil.

References

  • National Institutes of Health (PubChem). 5-(Methylamino)uracil Compound Summary. [Link]

  • Glass, R. S., et al. (2008). Insights into the Chemical Biology of Selenium. (Discusses 2-seleno-5-methylaminouracil characterization). [Link]

  • Watanabe, K. A., et al. (2001). Synthesis of 2'-deoxy-L-nucleosides.

Technical Guide: Biological Functions & Pharmacological Potential of 5-Methylaminouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylaminouracil (5-MAU) is a specific pyrimidine derivative distinct from thymine (5-methyluracil) and 5-aminouracil. While often overshadowed by its analogs, 5-MAU occupies a critical niche in medicinal chemistry as a privileged scaffold for the synthesis of adenosine receptor antagonists and antiviral L-nucleosides. Furthermore, emerging evidence suggests it possesses intrinsic antioxidant properties and exists as a rare modification in the tRNA of specific anaerobic bacteria (often in selenated forms).

This guide provides a comprehensive technical analysis of 5-MAU, detailing its synthesis, biological mechanisms, and experimental protocols for validation.

Chemical Identity & Physicochemical Properties[1][2]

5-MAU is characterized by the substitution of a methylamino group (


) at the C5 position of the uracil ring. This modification alters the electronic and steric properties of the nucleobase compared to thymine, introducing a hydrogen bond donor/acceptor site that is crucial for its interaction with enzymes and receptors.
PropertySpecification
IUPAC Name 5-(methylamino)-1H-pyrimidine-2,4-dione
CAS Number 25369-43-1
Molecular Formula

Molecular Weight 141.13 g/mol
Solubility Soluble in DMSO, dilute alkali; sparingly soluble in water
pKa ~9.5 (N3-H), ~3.5 (Amino group protonation)

Synthetic Utility: The Xanthine Precursor Pathway

The primary utility of 5-MAU in drug discovery is its role as a precursor for xanthine derivatives and imidazo[2,1-i]purinones . These compounds are high-affinity antagonists for Adenosine Receptors (


 and 

), which are therapeutic targets for Parkinson's disease and asthma.
Mechanism of Transformation

5-MAU undergoes cyclization with one-carbon donors (e.g., triethyl orthoformate) to form the imidazole ring, yielding 7-methylxanthine derivatives. This synthetic versatility allows for the rapid generation of library diversities at the N1 and N3 positions.

SynthesisPathway BU 5-Bromouracil MAU 5-Methylaminouracil (5-MAU) BU->MAU Nucleophilic Subst. (MeNH2, 150°C) Inter Intermediate (Carbamate/Amide) MAU->Inter Acylation/Carbamoylation Xanth 7-Methylxanthine Derivatives Inter->Xanth Cyclization (Base/Heat) Purine Imidazo[2,1-i]purinones (A2A Antagonists) Xanth->Purine Ring Expansion (Synthetic Modification)

Figure 1: Synthetic pathway transforming 5-Bromouracil into bioactive Xanthine and Purine scaffolds via the 5-MAU intermediate.

Biological Functions & Pharmacological Applications[5][6][7]

Adenosine Receptor Antagonism

Derivatives synthesized from 5-MAU have demonstrated potent antagonism at human adenosine receptors.

  • Mechanism: The 7-methylxanthine core (derived from 5-MAU) mimics the adenine ring of adenosine but lacks the ribose moiety required for receptor activation, thus blocking the binding site.

  • Data: Selected imidazopurinones derived from 5-MAU exhibit

    
     values in the nanomolar range (e.g., 
    
    
    
    nM for
    
    
    receptors).
Antiviral Nucleoside Analogs

5-MAU has been incorporated into L-nucleosides (e.g., 1-(2-deoxy-ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-L-erythropentofuranosyl)-5-methylaminouracil).[1][2]
  • Therapeutic Context: These analogs target HIV and Hepatitis B Virus (HBV).

  • Mechanism:

    • Kinase Activation: The nucleoside is phosphorylated by cellular kinases to the triphosphate form.

    • Chain Termination: The modified base (5-MAU) or sugar configuration (L-enantiomer) prevents further DNA chain elongation by viral Reverse Transcriptase.

    • Steric Hindrance: The methylamino group creates steric clashes within the polymerase active site, reducing viral replication efficiency.

Antioxidant & Radical Scavenging

5-MAU acts as a chain-breaking antioxidant, though with lower efficacy than 5-hydroxyuracil.

  • Reaction: It reacts with peroxyl radicals (

    
    ) to form stable oxidation products, terminating radical chain reactions.
    
  • Kinetics: The inhibition rate constant (

    
    ) for 5-MAU derivatives against peroxyl radicals is approximately 
    
    
    
    .
Natural Occurrence (tRNA Modification)

Evidence points to the presence of 5-methylaminouracil (or its 2-seleno derivative) in the tRNA of specific anaerobic bacteria.[3]

  • Function: It likely stabilizes the codon-anticodon interaction or facilitates "wobble" base pairing, essential for the translation of specific selenoproteins.

Experimental Protocols

Protocol A: Synthesis of 5-Methylaminouracil

Validates the chemical identity and purity of the scaffold.

Reagents: 5-Bromouracil, Methylamine (40% aq), Ethanol. Equipment: Sealed pressure tube or autoclave, Rotary evaporator.

  • Preparation: Suspend 5.0 g of 5-Bromouracil in 50 mL of aqueous methylamine (excess).

  • Reaction: Seal the mixture in a pressure tube and heat to 150°C for 6 hours. Note: High pressure is required to effect nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

  • Work-up: Cool to room temperature. Evaporate the excess methylamine and water under reduced pressure.

  • Purification: Recrystallize the residue from water/ethanol (50:50).

  • Validation:

    • Melting Point: Check for decomposition >250°C.

    • 1H NMR (DMSO-d6): Look for singlet at

      
       ppm (
      
      
      
      ) and disappearance of C5-H signal.
Protocol B: Peroxyl Radical Scavenging Assay

Quantifies the antioxidant capacity of 5-MAU compared to Trolox.

System: 1,4-Dioxane oxidation initiated by AIBN (Azobisisobutyronitrile). Detection: Volumetric oxygen consumption or Chemiluminescence.

  • Initiation: Dissolve AIBN (10 mM) in 1,4-dioxane at 60°C to generate a steady flux of peroxyl radicals.

  • Baseline: Measure the rate of oxygen consumption (

    
    ) without inhibitor.
    
  • Inhibition: Add 5-MAU (10-50

    
    M) to the reaction vessel.
    
  • Measurement: Monitor the induction period (

    
    ) where oxygen consumption is suppressed.
    
  • Calculation: Determine the stoichiometric factor (

    
    ) and rate constant (
    
    
    
    ) using the equation:
    
    
    Where
    
    
    is the rate of initiation.

References

  • Synthesis and Adenosine Receptor Activity

    • Müller, C. E., et al. "Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.
  • Antiviral Nucleoside Analogs

    • Choi, W. B., et al. "Synthesis of 2'-deoxy-L-nucleosides.
  • Radical Scavenging Mechanism

    • Safiullin, R. L., et al.[4] "Inhibiting effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane."[5] Bulletin of the Academy of Sciences of the USSR.

  • tRNA Modification (Selenium Context)

    • Stadtman, T. C. "Selenocysteine tRNA interaction and biosynthesis."[3] Biochimica et Biophysica Acta.

Sources

The Evolutionary Imperative of 5-Methylaminouracil (5-mau) Scaffolds: From Translational Fidelity to Synthetic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the evolutionary conservation, biosynthesis, and therapeutic utility of 5-Methylaminouracil (5-mau) and its derivatives, specifically focusing on the hypermodified tRNA wobble bases (mnm⁵U series).

Executive Summary & Technical Scope

5-Methylaminouracil (5-mau) represents a critical chemical scaffold in evolutionary biology, distinct from the canonical thymine (5-methyluracil). While often encountered in synthetic biology as a mutagenic thymine analog, its primary evolutionary conservation exists as the core moiety of hypermodified nucleosides in tRNA—specifically 5-methylaminomethyluracil (mnm⁵U) and its 2-thio/2-seleno derivatives (mnm⁵s²U, mnm⁵Se²U).

These modifications are evolutionarily conserved from bacteria to mitochondria, functioning as essential determinants of translational fidelity. They prevent frameshifting and ensure the correct decoding of NNA/NNG split codon boxes. This guide analyzes the biosynthetic conservation of the 5-mau scaffold, its role in anaerobic metabolism (selenouracil derivatives), and its repurposing in modern antiviral drug discovery.

Evolutionary Conservation: The MnmE/MnmG Pathway

The evolutionary retention of the 5-mau scaffold in tRNA anticodons (position 34) is driven by the thermodynamic necessity to stabilize weak A-U and G-U wobble pairings. Without this modification, the ribosomal decoding of lysine, glutamine, and glutamic acid is severely compromised.

The Biosynthetic Complex

The synthesis of the 5-methylaminomethyl moiety is not a spontaneous event but the result of a highly conserved enzymatic complex involving MnmE (formerly GidA) and MnmG (formerly GidB).

  • MnmE (GTPase): A homodimeric GTPase that recognizes the tRNA structure.

  • MnmG (FAD-dependent): Uses FAD to oxidize an amine substrate (ammonium or glycine) to generate the iminium intermediate required for the modification.

This pathway highlights a critical evolutionary divergence:

  • Ammonium Pathway: Uses NH₄⁺ directly to form the aminomethyl group (found in specific bacterial lineages).

  • Glycine Pathway: Uses glycine to form a carboxymethylaminomethyl intermediate (cmnm⁵U), which is subsequently processed to mnm⁵U.

The Selenium Connection (Anaerobic Conservation)

As highlighted in recent chemical biology research, the 5-mau scaffold is further modified in anaerobic bacteria to form 5-methylaminomethyl-2-selenouracil (mnm⁵Se²U) . This modification is one of the few biological instances where selenium is incorporated into nucleic acids, offering superior polarizability compared to sulfur, thereby enhancing codon-anticodon stacking interactions in high-temperature or anaerobic environments.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the stepwise modification of U34 to mnm⁵U and mnm⁵Se²U, emphasizing the MnmE/MnmG dependency.

MnmPathway U34 Uracil-34 (tRNA) Complex MnmE/MnmG Complex U34->Complex Substrate Binding cmnm5U cmnm⁵U (Intermediate) Complex->cmnm5U Glycine + MTHF (FAD/GTP dependent) mnm5U mnm⁵U (5-methylaminomethyluracil) cmnm5U->mnm5U MnmC (Demethylase) mnm5s2U mnm⁵s²U (2-thiouracil deriv.) mnm5U->mnm5s2U MnmA (Sulfuration) mnm5Se2U mnm⁵Se²U (2-selenouracil deriv.) mnm5U->mnm5Se2U SelA/SelB (Selenation) (Anaerobic)

Figure 1: The MnmE/MnmG-dependent biosynthetic pathway converting canonical Uracil-34 into hypermodified 5-mau derivatives (mnm⁵U, mnm⁵s²U, mnm⁵Se²U) to ensure translational fidelity.

Structural Biology & Thermodynamics

The 5-mau moiety functions as a "conformational lock." In the ribosomal A-site, the modification restricts the dynamic flipping of the base, pre-organizing the anticodon loop into the canonical U-turn structure.

Thermodynamic Stabilization Data

The presence of the methylamino group (and subsequent thio/seleno modifications) alters the free energy of base pairing.

ModificationTarget CodonΔG° (kcal/mol)Structural Effect
U (Unmodified) A/G-1.2 (Weak)High entropy; prone to frameshifts.
mnm⁵U A/G-3.4Stabilizes Watson-Crick geometry.
mnm⁵s²U A/G-5.8Thio-group enhances stacking; restricts wobble.
mnm⁵Se²U A/G-6.2Selenium offers max polarizability; critical for anaerobes.

Note: ΔG° values are approximate relative binding energies derived from codon-anticodon mini-helix studies.

Synthetic Applications: 5-mau in Drug Discovery

While nature uses the 5-mau scaffold for tRNA fidelity, pharmaceutical chemistry utilizes 5-methylaminouracil analogs as nucleoside reverse transcriptase inhibitors (NRTIs) and mutagens.

Mechanism of Action (Antiviral)

Synthetic 5-mau derivatives (e.g., 1-(2-deoxy-β-L-erythropentofuranosyl)-5-methylaminouracil) mimic natural nucleosides.[1] When phosphorylated by cellular kinases to the triphosphate form, they are incorporated into viral DNA (HBV, HIV) by reverse transcriptase.[1]

  • Chain Termination: The modification often lacks the 3'-OH group or sterically hinders the addition of the next nucleotide.[1][2]

  • Lethal Mutagenesis: In some contexts, 5-mau analogs tautomerize, pairing promiscuously with both A and G, leading to "error catastrophe" in the viral genome.

Experimental Protocol: Isolation and Detection of mnm⁵U

Objective: To isolate and validate the presence of 5-methylaminomethyluracil modifications in bacterial tRNA using LC-MS/MS. This protocol ensures the separation of the 5-mau scaffold from canonical bases.

Reagents & Equipment
  • Lysis Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.

  • Nuclease P1: For hydrolysis of tRNA to mononucleotides.

  • Alkaline Phosphatase: To remove phosphate groups, yielding nucleosides.

  • LC-MS/MS System: Triple quadrupole mass spectrometer.

Step-by-Step Workflow
  • tRNA Purification: Isolate total tRNA using a phenol-chloroform extraction followed by isopropanol precipitation. Critical: Maintain pH < 8.0 to prevent deamination of the 5-mau moiety.

  • Enzymatic Hydrolysis:

    • Incubate 10 µg tRNA with 1 U Nuclease P1 (45°C, 2 hours).

    • Add 1 U Bacterial Alkaline Phosphatase (37°C, 1 hour).

  • Filtration: Pass the hydrolysate through a 10 kDa MWCO spin filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic acid in H₂O.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • MRM Transition (mnm⁵U): Monitor precursor m/z 272.1 → fragment m/z 140.1 (loss of ribose).

    • MRM Transition (mnm⁵Se²U): Monitor precursor m/z 337.0 → fragment m/z 205.0 (distinct selenium isotope pattern required).

Workflow Visualization

LCMS_Workflow Sample Purified tRNA (10 µg) Hydrolysis Enzymatic Hydrolysis (Nuclease P1 + BAP) Sample->Hydrolysis Digestion Filter 10kDa MWCO Filtration Hydrolysis->Filter Cleanup LC Reverse Phase LC (C18 Column) Filter->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Separation Data Quantification of mnm⁵U / mnm⁵Se²U MS->Data Analysis

Figure 2: Analytical workflow for the extraction and mass-spectrometric identification of 5-mau derivatives from biological samples.

References

  • ChemicalBook. (n.d.). 5-Bromouracil and 5-Methylaminouracil Derivatives: Chemical Properties and Suppliers. Retrieved from

  • Google Patents. (2001). Synthesis of 2'-deoxy-L-nucleosides (WO2001034618A2). Retrieved from

  • ResearchGate. (2008). Insights into the Chemical Biology of Selenium (mnm5Se2U conservation). Retrieved from

  • Google Scholar/Core. (2008). Selenium in Biology: The role of 2-seleno-5-methylaminouracil in anaerobic tRNA. Retrieved from

  • ResearchGate. (2025). Mechanism of 5-amino-6-methyluracil-inhibited oxidation of organic compounds. Retrieved from

Sources

An In-Depth Technical Guide to Predicting and Validating Protein Interactions with 5-Methylaminouracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize potential protein binding partners for the small molecule 5-Methylaminouracil. Given the nascent state of research on this specific compound, this document outlines a complete workflow, from initial computational predictions to rigorous experimental validation. The methodologies described herein are grounded in established principles of biophysics and chemical biology, emphasizing not just the procedural steps but the critical reasoning that underpins a robust scientific investigation.

Introduction: The Rationale for Investigating 5-Methylaminouracil

Uracil and its derivatives are a cornerstone of nucleic acid biochemistry and have been successfully leveraged as therapeutic agents, particularly in antiviral and anticancer applications.[1][2] Molecules like 5-fluorouracil are well-established anticancer drugs, while other derivatives have shown a range of biological activities.[2] 5-Methylaminouracil, a methylated and aminated derivative of uracil, presents a unique chemical structure that suggests potential for specific interactions with biological targets. Understanding these interactions is paramount to elucidating its mechanism of action, potential therapeutic applications, and any off-target effects.

This guide provides a systematic, multi-pronged approach to move from a state of unknown interactions to a validated list of protein partners. We will first employ a powerful in-silico strategy to generate a high-quality list of predicted interactors, followed by a rigorous experimental pipeline to validate these computational hypotheses.

Predictive Modeling: An In-Silico Workflow for Target Identification

The initial phase of our investigation utilizes computational methods to screen vast libraries of protein structures against 5-Methylaminouracil. This virtual screening approach is a time- and cost-effective method to narrow down the field of potential interactors from thousands to a manageable number for experimental validation.[3][4] Our primary tool will be molecular docking, which predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[5]

Foundational Steps: Ligand and Target Preparation

Causality of Choice: The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures for both the ligand (5-Methylaminouracil) and the potential protein targets.

Ligand Preparation Protocol:

  • Obtain 3D Structure: A high-quality 3D structure of 5-Methylaminouracil is required. This can be sourced from chemical databases like PubChem. The structure should be in a format compatible with docking software, such as SDF or MOL2.[6]

  • Energy Minimization: The initial 3D structure must be energy-minimized using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, conformationally realistic state.

  • Charge Assignment: Appropriate partial charges must be assigned to each atom of the ligand. This is critical for accurately calculating electrostatic interactions, a key component of binding affinity. Tools like MGLTools, which accompanies AutoDock, can perform this step.[7][8]

Target Protein Library Selection:

The choice of a protein library for virtual screening is a critical decision that dictates the scope of the investigation.

  • Broad-Based Screening: To cast the widest possible net, a comprehensive library of all available human protein structures from the Protein Data Bank (PDB) can be used. This is an unbiased approach suitable for novel compounds with no known biological activity.

  • Hypothesis-Driven Screening: Based on the known activities of similar uracil derivatives (e.g., anticancer, antiviral), a curated library of proteins involved in relevant pathways (e.g., cell cycle regulation, viral replication, nucleic acid metabolism) can be assembled.[1][2][9] This focused approach increases the probability of finding relevant hits.

Core Predictive Engine: Molecular Docking

We will utilize AutoDock Vina, a widely-used and validated open-source docking program, for our simulations.[7][10] The goal is to dock 5-Methylaminouracil into the binding pockets of each protein in our selected library and calculate a binding affinity score.

Molecular Docking Workflow Diagram

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand_Prep 1. Prepare Ligand (3D Structure, Charges) Grid_Box 3. Define Search Space (Grid Box Generation) Ligand_Prep->Grid_Box Target_Lib 2. Prepare Protein Target Library (Remove water, Add hydrogens) Target_Lib->Grid_Box Run_Vina 4. Execute Docking (AutoDock Vina) Grid_Box->Run_Vina Score_Rank 5. Score & Rank Poses (Binding Affinity) Run_Vina->Score_Rank Visual_Inspect 6. Visual Inspection & Hit Selection Score_Rank->Visual_Inspect Experimental_Validation Experimental_Validation Visual_Inspect->Experimental_Validation Top Candidates

Caption: Workflow for predicting protein-ligand interactions using molecular docking.

Step-by-Step Molecular Docking Protocol (AutoDock Vina):

  • Protein Preparation:

    • For each protein in the library, remove all non-essential molecules (water, co-factors unless essential for binding).

    • Add polar hydrogens, as these are crucial for hydrogen bonding.

    • Assign partial charges (e.g., Gasteiger charges).

    • Convert the prepared protein file to the PDBQT format required by Vina. This is typically done using AutoDock Tools (ADT).[11]

  • Grid Box Definition:

    • Define a 3D search space, or "grid box," around the putative binding site of the protein.[7] If the binding site is unknown, the grid box can encompass the entire protein (blind docking).

    • The causality here is to constrain the conformational search of the ligand to the area of interest, which significantly improves computational efficiency and accuracy.

  • Configuration File:

    • Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execution:

    • Run the AutoDock Vina executable from the command line, referencing the configuration file. Vina will perform a conformational search, docking the ligand into the specified grid box and scoring the resulting poses.

  • Output Analysis:

    • Vina outputs a file containing multiple binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.[5] A more negative value indicates a more favorable predicted interaction.

Data Interpretation and Hit Selection

The output of a virtual screen is a list of proteins ranked by the predicted binding affinity of 5-Methylaminouracil.

Table 1: Example Virtual Screening Hit List

RankProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (from visual inspection)
1Protein A-9.5TYR 150, LYS 85, ASP 88
2Protein B-9.2PHE 212, ARG 110, GLU 34
3Protein C-8.8TRP 54, HIS 250, ASN 145
............

Self-Validating System for Hit Selection:

  • Primary Filter: Rank all protein targets by their Vina score. A common threshold for a "strong" interaction is typically below -7.0 kcal/mol, although this can vary.

  • Secondary Filter (Consensus Scoring): To increase confidence, re-score the top hits using a different scoring function (e.g., from another docking program like GOLD or GLIDE).[1] Hits that consistently score well across different algorithms are more likely to be true positives.

  • Tertiary Filter (Visual Inspection): Visually inspect the top-ranked binding poses using molecular visualization software (e.g., PyMOL, Chimera). A plausible interaction should exhibit features like hydrogen bonds, hydrophobic contacts, and good shape complementarity. This step is crucial for weeding out poses that are sterically or chemically nonsensical.

Experimental Validation: From Prediction to Biophysical Reality

Computational predictions are hypotheses that must be validated through empirical measurement.[4] This section details a tiered approach to experimental validation, starting with a primary, high-throughput capable method, followed by a more detailed thermodynamic characterization.

Primary Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures the binding kinetics and affinity of interactions.[9][12] It is an ideal first-pass experimental validation method.

SPR Experimental Workflow Diagram

G cluster_setup Setup cluster_binding Binding Measurement cluster_analysis Analysis & Regeneration Immobilize 1. Immobilize Protein (Ligand) on Sensor Chip Baseline 2. Establish Stable Baseline (Running Buffer Flow) Immobilize->Baseline Association 3. Association (Inject 5-Methylaminouracil) Baseline->Association SteadyState 4. Steady State (Binding = Dissociation) Association->SteadyState Dissociation 5. Dissociation (Buffer Flow) SteadyState->Dissociation Regeneration 6. Regeneration (Strip Bound Analyte) Dissociation->Regeneration Data_Fitting 7. Data Fitting & Analysis (Calculate ka, kd, KD) Regeneration->Data_Fitting

Caption: The five phases of a typical Surface Plasmon Resonance (SPR) experiment.

Step-by-Step SPR Protocol:

  • Ligand Immobilization:

    • The purified protein (the "ligand" in SPR terminology) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip).[13]

    • Causality: Covalent attachment ensures the protein is not washed away during the experiment, providing a stable surface for interaction analysis. A control flow cell, where a non-relevant protein is immobilized or the surface is just activated and blocked, is essential to correct for non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of 5-Methylaminouracil (the "analyte") in the running buffer. The concentration range should typically span at least one order of magnitude above and below the expected dissociation constant (KD).

  • Binding Cycle:

    • Baseline: Flow running buffer over the sensor chip to establish a stable baseline signal.[9]

    • Association: Inject a specific concentration of 5-Methylaminouracil over the surface. If binding occurs, the mass on the chip surface increases, causing a proportional change in the refractive index, which is measured in Response Units (RU).[9]

    • Dissociation: Replace the analyte solution with running buffer. The 5-Methylaminouracil will dissociate from the immobilized protein, causing the signal to decrease.[9]

  • Regeneration:

    • Inject a solution (e.g., a low pH buffer or high salt concentration) to remove all remaining bound analyte, returning the signal to the baseline.[9] This prepares the surface for the next injection cycle.

  • Data Analysis:

    • Repeat the binding cycle for each concentration of 5-Methylaminouracil.

    • The resulting sensorgrams (plots of RU vs. time) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

Secondary Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15] It serves as an excellent orthogonal method to confirm the affinity measured by SPR and provides deeper mechanistic insight.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Place a solution of the purified protein target in the ITC sample cell.

    • Load a solution of 5-Methylaminouracil, at a concentration typically 10-fold higher than the protein, into the injection syringe.[16]

    • Causality: It is absolutely critical that both the protein and ligand are in an identical, perfectly matched buffer. Any buffer mismatch will generate large heats of dilution, obscuring the true binding signal.[14]

  • Titration:

    • A series of small, precise injections of the 5-Methylaminouracil solution are made into the protein solution in the sample cell.

  • Heat Measurement:

    • The ITC instrument measures the minute temperature changes that occur upon each injection. A feedback system applies power to maintain a constant temperature, and this power is what is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to directly determine the binding affinity (Kₐ or Kₗ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[14]

Table 2: Example Experimental Validation Data Summary

Protein TargetSPR Kₗ (μM)ITC Kₗ (μM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)Validation Status
Protein A1.5 ± 0.21.8 ± 0.3-5.2-2.8Confirmed Hit
Protein B25.7 ± 3.130.1 ± 4.5-2.1-4.5Confirmed Hit (Weak)
Protein C> 200Not DeterminedN/AN/ANon-binder
Alternative Approach: Affinity Chromatography-Mass Spectrometry (AC-MS)

For a broader, less biased approach to identifying interactors from a complex biological sample (e.g., a cell lysate), AC-MS is a powerful technique.[17][18]

AC-MS Workflow:

  • Affinity Matrix Preparation: 5-Methylaminouracil is chemically immobilized onto a solid support (e.g., magnetic beads).

  • Incubation: The affinity matrix is incubated with a cell lysate. Proteins that bind to 5-Methylaminouracil will be captured on the support.

  • Washing: Non-specific binders are removed through a series of wash steps.

  • Elution: The specifically bound proteins are eluted from the support.

  • Identification by MS: The eluted proteins are identified using high-resolution mass spectrometry (e.g., LC-MS/MS).

This method can identify proteins that were not present in the structural database used for virtual screening and provides a direct link to a more complex biological context.

Conclusion and Future Directions

This guide has outlined a comprehensive, logical, and self-validating workflow for the de novo identification of protein interactors for 5-Methylaminouracil. By synergistically combining predictive in-silico screening with rigorous biophysical validation, researchers can move from speculation to high-confidence identification of molecular targets. The confirmed interactors serve as the foundation for subsequent research into the compound's cellular function, mechanism of action, and potential as a therapeutic lead. Future work would involve cellular assays to confirm the functional consequences of the identified interactions and structural biology studies (e.g., X-ray crystallography) to visualize the binding at an atomic level.

References

  • AutoDock Vina Tutorial. (2020). YouTube. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • Bissantz, C., Folkers, G., & Rognan, D. (2000). Protein-Based Virtual Screening of Chemical Databases. 1. Evaluation of Different Docking/Scoring Combinations. Journal of Medicinal Chemistry. [Link]

  • ChEMBL Database. EMBL-EBI. [Link]

  • BioGRID: A Database of Protein, Chemical, and Genetic Interactions. BioGRID. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Gao, C., et al. (2020). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry. [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (2023). Longdom Publishing. [Link]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). PubMed Central. [Link]

  • Guide to Running an SPR Experiment. (2022). Duke University. [Link]

  • Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Het-PDB Navi. -- a database for protein-small molecule interactions. (2014). Health Sciences Library System, University of Pittsburgh. [Link]

  • BioGRID Database. Wikipedia. [Link]

  • Recent developments in protein-ligand affinity mass spectrometry. (2010). ResearchGate. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • BioGRID Interaction Database. BioGRID. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Het-PDB Navi.: A Database for Protein–Small Molecule Interactions. (2004). Oxford Academic. [Link]

  • The STRING database in 2021: customizable protein–protein networks, and functional characterization of user-uploaded gene/measurement sets. (2020). Nucleic Acids Research. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2022). BrJAC. [Link]

  • Virtual Screening. Nuvisan. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Virtual Ligand Screening Against Comparative Protein Structure Models. (2012). PubMed Central. [Link]

  • Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods. (2010). PubMed Central. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2022). PubMed. [Link]

  • Protein-protein interaction using STRING database. ResearchGate. [Link]

  • The BioGRID database: A comprehensive biomedical resource of curated protein, genetic, and chemical interactions. (2021). PubMed. [Link]

  • Surface plasmon resonance. University of Glasgow. [Link]

  • ChEMBL Database. UCSC Genome Browser. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

  • How can I carry out a protein-protein interaction study with Isothermal titration calorimetry (ITC)? (2014). ResearchGate. [Link]

  • STRING Database. ExPASy. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2010). PubMed Central. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • The BioGRID interaction database: 2019 update. (2018). Nucleic Acids Research. [Link]

  • Het-PDB Navi. Nagahama Institute of Bio-Science and Technology. [Link]

  • Info - STRING functional protein association networks. STRING. [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2023). CrystEngComm. [Link]

  • Protein-small molecule interactions databases. ResearchGate. [Link]

  • STRING Database ExPASy | Protein-Protein Interactions | Bioinformatics | Basic Science Series. (2024). YouTube. [Link]

  • Uracil derivatives reduced the proliferation of breast cancer cell... (2023). ResearchGate. [Link]

  • Explore small molecules in the PDB easily using PDBe KB Ligand Pages. (2025). YouTube. [Link]

Sources

In Silico Parameterization and Modeling of 5-Methylaminouracil (5-MAU) in RNA

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating workflow for the in silico parameterization and molecular dynamics (MD) simulation of 5-Methylaminouracil (5-MAU) within an RNA context.

While often confused with the common tRNA modification 5-methylaminomethyluridine (


) , this guide focuses on the specific chemotype 5-MAU  (a uracil base with a methylamino group directly attached to the C5 position) incorporated into an RNA chain. This workflow is applicable to both synthetic analogs and natural modifications.

Part 1: Strategic Definition & Chemical Topology

Before initiating computation, we must define the physicochemical identity of the modified residue. 5-MAU introduces a polar, hydrogen-bond-donating group (-NH-CH


) at the major groove edge of the RNA helix, potentially altering hydration patterns and base-pairing fidelity (wobble geometry).
Structural Definition
  • Base: 5-methylaminouracil (5-MAU).

  • Nucleoside Context: 5-methylaminouridine (attached to Ribose at N1).

  • Tautomeric State: The keto-enol equilibrium at C4 is critical. For standard RNA contexts, the diketo form (lactam) is the dominant physiological tautomer and should be the starting point unless specific catalytic environments suggest otherwise.

The "Modular" Challenge

Standard force fields (e.g., AMBER OL3) do not contain parameters for 5-MAU. You cannot simply "run" this. You must generate a Force Field Library (OFF/PREP) that defines:

  • Atomic Charges (Point Charges): Derived from Quantum Mechanics (QM).

  • Bonded Parameters: Force constants for the new C5-N-C angles and torsions.

  • Lennard-Jones (LJ) Terms: Usually transferred from GAFF2 (General Amber Force Field).

Part 2: The Parameterization Workflow (Protocol)

This is the core scientific directive. We utilize a RESP (Restrained Electrostatic Potential) fitting approach, consistent with the AMBER force field philosophy.

Step 1: QM Geometry Optimization

We must obtain the relaxed vacuum geometry of the methylated nucleoside. To ensure modularity with existing RNA force fields, we model the nucleoside as 5-methylaminouridine-5'-methylphosphate .

  • Input: Build the 3D structure (using PyMOL or Avogadro). Cap the 3' and 5' positions to mimic the polymer chain (typically methyl caps).

  • Software: Gaussian 16 (or ORCA as an open-source alternative).

  • Theory Level: HF/6-31G* (Standard for Amber charge consistency) or B3LYP/cc-pVTZ for accurate geometry, followed by a single-point HF/6-31G* calculation for charges.

Protocol:

  • Perform geometry optimization: #P HF/6-31G* OPT SCF=Tight

  • Verify vibrational frequencies (ensure no imaginary frequencies).

  • Calculate Electrostatic Potential (ESP): #P HF/6-31G* SCF=Tight Pop=MK IOp(6/33=2)

Step 2: RESP Charge Fitting

We fit point charges to reproduce the QM electrostatic potential, but we must constrain the sugar-phosphate backbone charges to match the standard AMBER OL3 values. This ensures the new residue "snaps" into the RNA chain without energetic artifacts at the connection points.

  • Tool: antechamber / respgen (AmberTools).

  • Constraint Strategy:

    • Fix the charge of the Ribose atoms (C1', H1', C2', etc.) to standard RNA values (e.g., C1' = 0.0885).

    • Allow the charge to redistribute only on the modified base (5-MAU) and the immediate glycosidic linkage.

Step 3: Atom Typing & Force Field Assembly

We map the new atoms to GAFF2 types while retaining AMBER types for the ribose.

  • Tool: parmchk2

  • Command: parmchk2 -i 5MAU.mol2 -f mol2 -o 5MAU.frcmod -s 2

  • Critical Check: Inspect the .frcmod file. If any parameters are listed as "ATTN, need revision" or zero, you must manually identify analogous parameters in the literature or perform QM torsional scans to derive them.

Part 3: Visualization of the Workflow

The following diagram illustrates the self-validating loop of parameter generation and integration.

ParameterizationWorkflow Start Chemical Structure (5-MAU Nucleoside) QM_Opt QM Geometry Opt (Gaussian: HF/6-31G*) Start->QM_Opt 3D Build ESP_Calc ESP Calculation (Pop=MK) QM_Opt->ESP_Calc Converged Geom RESP_Fit RESP Charge Fitting (Constraint: Ribose q=Fixed) ESP_Calc->RESP_Fit Electrostatic Pot Atom_Type Atom Typing (GAFF2 + OL3) RESP_Fit->Atom_Type Partial Charges Lib_Gen Library Generation (.lib / .off) Atom_Type->Lib_Gen frcmod + mol2 Validation Validation (Single Point Energy / MD) Lib_Gen->Validation LEaP Assembly Validation->Start Refine if Unstable

Caption: Figure 1. Iterative workflow for deriving force field parameters for non-standard RNA residues.

Part 4: Integration & MD Simulation Protocol

Once the library (.lib) and parameter (.frcmod) files are generated, we integrate them into the simulation engine.

System Setup (LEaP)
  • Load Force Fields:

  • Solvation: Solvate the RNA duplex in a truncated octahedral box of TIP3P water (buffer ≥ 10.0 Å).

  • Neutralization: Add Na+ or K+ ions to neutralize the backbone; add 150mM NaCl to mimic physiological ionic strength.

Simulation Stages (Amber/GROMACS)
StageEnsembleDurationRestraintsPurpose
Minimization 1 N/A2000 steps500 kcal/mol (RNA)Relax water/ions; fix bad contacts.
Minimization 2 N/A2000 stepsNoneFull system relaxation.
Heating NVT100 ps10 kcal/mol (RNA)Ramp Temp 0K

300K slowly.
Density Equil NPT1 ns1 kcal/mol (RNA)Adjust density to 1.0 g/cm³ (1 atm).
Production NPT>100 nsNoneSampling conformational landscape.
Key Analysis Metrics

To validate the model, you must quantify the behavior of the 5-MAU residue compared to a control (unmodified U).

  • Root Mean Square Deviation (RMSD): Assess the stability of the local base pair. High RMSD (>3.0 Å) suggests parameterization errors or steric clashes.

  • Hydrogen Bond Analysis: Specifically monitor the N3-H...A(N1) and O4...A(N6) distances. The 5-methylamino group may form a "bifurcated" hydrogen bond or disrupt the hydration spine.

  • Solvent Radial Distribution Function (RDF): Calculate the RDF of water oxygens around the Methylamino Nitrogen . This reveals if the modification is solvent-exposed or buried.

Part 5: References

  • Aduri, R., et al. (2007). "AMBER force field parameters for naturally occurring modified nucleosides in RNA." Journal of Chemical Theory and Computation. Link

  • Case, D. A., et al. (2023). "Amber 2023 Reference Manual." University of California, San Francisco. Link

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. Link

  • Bayly, C. I., et al. (1993). "A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model." Journal of Physical Chemistry. Link

  • Roe, D. R., & Cheatham, T. E. (2013). "PTRAJ and CPPTRAJ: Software for Processing and Analysis of Molecular Dynamics Trajectory Data." Journal of Chemical Theory and Computation. Link

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 5-Methylaminouracil in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 5-Methylaminouracil. As a modified nucleoside, 5-Methylaminouracil is of growing interest in biomedical research, particularly in the study of RNA modifications and their role in disease. This application note details a complete protocol, from sample preparation using Solid-Phase Extraction (SPE) to the final validated analytical method, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of bioanalysis and adhere to regulatory validation standards.

Introduction: The Significance of 5-Methylaminouracil

Modified nucleosides, such as 5-Methylaminouracil, are critical components of the epitranscriptome, representing post-transcriptional modifications of RNA that play a pivotal role in regulating gene expression and cellular processes.[1] The accurate quantification of these molecules in biological fluids (e.g., plasma, urine) or cellular extracts is essential for understanding their physiological function and their potential as biomarkers for various diseases, including cancer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of modified nucleosides due to its superior sensitivity, selectivity, and speed.[2][3] This technique allows for the precise measurement of low-abundance analytes in complex biological matrices. This guide presents a robust method, leveraging the specificity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, to reliably quantify 5-Methylaminouracil. The principles outlined here are based on established methods for similar polar analytes like 5-Fluorouracil (5-FU).[4][5][6]

Materials and Reagents

Item Supplier / Grade Purpose
5-MethylaminouracilSigma-Aldrich or equivalentAnalytical Standard
5-Methylaminouracil-¹³C,¹⁵N₂(e.g., Cambridge Isotope Labs)Internal Standard (IS)
Acetonitrile (ACN)LC-MS GradeSample Prep & Mobile Phase
Methanol (MeOH)LC-MS GradeSample Prep & Mobile Phase
WaterLC-MS Grade / Type ISample Prep & Mobile Phase
Formic Acid (FA)LC-MS Grade (≥99%)Mobile Phase Additive
Ammonium AcetateLC-MS GradeMobile Phase Additive
Oasis HLB SPE CartridgesWaters or equivalentSolid-Phase Extraction
Human Plasma (K₂EDTA)BioIVT or equivalentMatrix for Validation

Experimental Workflow Overview

The analytical process follows a systematic workflow designed to ensure accuracy and reproducibility from sample receipt to final data reporting.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Processing Sample 1. Plasma Sample Spiking (Analyte + Internal Standard) Precip 2. Protein Precipitation (with chilled Acetonitrile) Sample->Precip SPE 3. Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Precip->SPE Evap 4. Evaporation & Reconstitution SPE->Evap LCMS 5. HPLC-MS/MS Analysis Evap->LCMS Data 6. Data Integration (Peak Area Ratio) LCMS->Data Calib 7. Quantification (Calibration Curve) Data->Calib Report 8. Final Report Calib->Report

Caption: Overall analytical workflow for 5-Methylaminouracil quantification.

Detailed Protocols

Preparation of Standards and Quality Control Samples

Causality: The accuracy of the entire assay depends on the precise preparation of stock solutions and subsequent calibration standards. Using a stable isotope-labeled (SIL) internal standard is best practice as it co-elutes with the analyte and experiences similar matrix effects, ensuring the most reliable correction for sample loss and ionization variability.[2]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 5-Methylaminouracil and its SIL-IS into separate volumetric flasks. Dissolve in a known volume of 50:50 Methanol:Water to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 5-Methylaminouracil stock solution in 50:50 Methanol:Water to create a set of working standards for spiking.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in 50:50 Methanol:Water.

  • Calibration Curve & QC Preparation: Spike blank human plasma with the appropriate working standards to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Separately, prepare Quality Control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Biological samples like plasma contain proteins, salts, and phospholipids that can interfere with LC-MS analysis, causing ion suppression and clogging the system.[7] A combination of protein precipitation followed by SPE provides a robust cleanup, concentrating the analyte while removing these interferences.[6][8]

SPE_Protocol Start Plasma Sample (100 µL) + IS (10 µL) PPT Add 300 µL chilled ACN Vortex & Centrifuge (10 min) Start->PPT Supernatant Collect Supernatant PPT->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (1 mL MeOH, then 1 mL H₂O) Condition->Load Wash Wash Cartridge (1 mL 5% MeOH in H₂O) Load->Wash Elute Elute Analyte (1 mL 90% MeOH in H₂O) Wash->Elute Dry Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Dry Recon Reconstitute in 100 µL Mobile Phase A Dry->Recon Inject Inject into HPLC-MS/MS Recon->Inject

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Protocol Steps:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution (100 ng/mL) and vortex briefly.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Load: Transfer the supernatant from step 3 onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute 5-Methylaminouracil and the IS with 1 mL of 90% methanol in water into a clean collection tube.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A). Vortex to ensure complete dissolution.

HPLC-MS/MS Method Parameters

Causality: Chromatographic separation is essential to resolve the analyte from isomers and other matrix components that could interfere with quantification.[9] The mass spectrometer parameters are optimized to achieve maximum sensitivity and specificity for 5-Methylaminouracil by selecting a unique precursor-to-product ion transition.

HPLC Conditions
Parameter Value Rationale
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)C18 chemistry provides excellent retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard flow for analytical scale columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL
Gradient 2% B (0-1 min), 2-80% B (1-5 min), 80% B (5-6 min), 80-2% B (6-6.1 min), 2% B (6.1-8 min)A gradient is used to elute the polar analyte and then wash the column of more nonpolar interferences.
Mass Spectrometry Conditions
Parameter Value Rationale
Instrument Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveGood for protonating nitrogen-containing compounds.
Capillary Voltage 3.5 kVOptimized for ion generation.
Source Temp. 150 °C
Desolvation Temp. 450 °CAids in solvent evaporation and ion desolvation.
Gas Flow Instrument DependentOptimized for efficient desolvation.
Scan Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity.
Analyte-Specific MRM Transitions

Causality: The fragmentation of a precursor ion into a specific product ion is a unique characteristic of a molecule's structure.[10][11] Monitoring this specific transition (MRM) filters out background noise, allowing for highly selective detection. The fragmentation of uracil-based structures often involves cleavage of the pyrimidine ring.[12][13]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
5-Methylaminouracil 142.196.120100
5-Methylaminouracil (Quantifier) 142.1125.115100
5-Methylaminouracil-¹³C,¹⁵N₂ (IS) 145.198.120100

(Note: Collision energies are instrument-dependent and require optimization.)

Method Validation Protocol

The developed method must be validated to ensure it is fit for purpose. Validation should be performed according to established regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance.[9][14]

Parameter Objective Acceptance Criteria
Selectivity & Specificity Ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank matrix should be <20% of the LLOQ response.
Calibration Curve Demonstrate relationship between instrument response and concentration.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter.Mean accuracy within ±15% of nominal. Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20% of nominal and Precision (%CV) ≤20%.
Matrix Effect Assess the impact of matrix components on analyte ionization.IS-normalized matrix factor CV should be ≤15%.
Recovery Evaluate the efficiency of the extraction process.Should be consistent and reproducible across the concentration range.
Stability Assess analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration should be within ±15% of nominal concentration.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of 5-Methylaminouracil by HPLC-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection offer a robust starting point for method development. By following the outlined validation procedures based on FDA guidelines, researchers can establish a reliable, accurate, and precise method suitable for demanding applications in clinical and preclinical research.

References

  • BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Molecules, 28(11), 4531. Available from: [Link]

  • Lancia, P., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(6), 731-9. Available from: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Bari, S., et al. (2007). Mass spectra associated to fragmentation of uracil (top view), cytosine... ResearchGate. Available from: [Link]

  • Grosjean, H. (Ed.). (2009). DNA and RNA Modification Enzymes. National Center for Biotechnology Information. Available from: [Link]

  • Itälä, E., et al. (2010). Fragmentation patterns of core-ionized thymine and 5-bromouracil. The Journal of Chemical Physics, 133(15), 154316. Available from: [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3337–3348. Available from: [Link]

  • Jordi Labs. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • van der Made, T. K., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available from: [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Wetzel, C., et al. (2021). Quantification of Modified Nucleosides in the Context of NAIL-MS. Methods in Molecular Biology, 2298, 169-188. Available from: [Link]

Sources

"solid-phase synthesis of 5-Methylaminouracil-containing oligonucleotides"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of 5-Methylaminouracil-Containing Oligonucleotides

Executive Summary

This guide details the solid-phase synthesis (SPS) of oligonucleotides containing 5-Methylaminouracil (5-meN-U) . This modification—a uracil base substituted at the C5 position with a methylamino group (


)—is a critical motif for biophysical studies. It serves as a site-specific handle for spin-labeling (EPR) , a steric probe in RNA/DNA duplex thermodynamics, and a precursor for post-synthetic conjugation.

The core challenge in synthesizing 5-meN-U oligonucleotides lies in the nucleophilicity of the exocyclic secondary amine . Without proper protection, this amine can participate in side reactions during the capping and oxidation steps of the SPS cycle. This protocol utilizes a Trifluoroacetyl (TFA) protection strategy to ensure high coupling efficiency and structural integrity.

Strategic Considerations & Chemistry

The Protection Strategy: Why TFA?

The 5-methylamino group is a secondary amine. During the automated synthesis cycle, the "Capping" step uses acetic anhydride (


), which is a potent acetylating agent. An unprotected 5-methylamino group would be irreversibly acetylated, converting the desired methylamino group into a non-reactive amide.
  • Solution: We utilize the Trifluoroacetyl (TFA) protecting group on the N5-methylamine.

  • Mechanism: The TFA group reduces the nucleophilicity of the nitrogen, preventing reaction with phosphoramidites or capping reagents.

  • Deprotection: TFA is base-labile and is removed simultaneously with standard nucleobase protecting groups (Bz, iBu) during the final ammonolysis step.

Thermodynamic Impact

The introduction of the electron-donating methylamino group at C5 alters the pKa of the N3 proton and affects base-stacking interactions. 5-meN-U can form Wobble pairs with Guanine more readily than unmodified Uracil, a property often exploited in mutagenicity studies.

Materials & Reagents

ComponentSpecificationPurpose
Modified Phosphoramidite 5'-DMT-5-(N-TFA-methylamino)-2'-deoxyuridine-3'-CE phosphoramiditeSource of 5-meN-U modification.[1][2]
Solid Support CPG (Controlled Pore Glass) or Polystyrene, 500Å or 1000ÅAnchor for synthesis (3' end).
Activator 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)Activates phosphoramidite for coupling.
Oxidizer 0.02 M Iodine in THF/Pyridine/H2OConverts P(III) to stable P(V) linkage.
Capping Reagents Cap A: Acetic Anhydride/THFCap B: N-Methylimidazole/THFBlocks unreacted 5'-OH groups.
Deblocking Reagent 3% Trichloroacetic Acid (TCA) in DCMRemoves 5'-DMT group.
Cleavage Reagent Conc. Ammonium Hydroxide (28-30%)Cleaves oligo from support & deprotects bases.

Detailed Experimental Protocol

Phase 1: Automated Synthesis Cycle

System: Applied Biosystems 394 or equivalent DNA/RNA synthesizer.[3][4] Scale: 1.0 µmol (adjust volumes accordingly).

Step 1: Preparation of the Modified Amidite

  • Dissolve the 5-meN-U phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

    • Note: Modified amidites often have higher viscosity. Ensure complete dissolution by vortexing under an inert atmosphere (Argon).

    • Precaution: Use molecular sieves (3Å) in the solution to maintain anhydrous conditions (<30 ppm water).

Step 2: The Synthesis Cycle The following parameters are optimized for the modified base. Note the extended coupling time .

StepFunctionReagentTime/VolumeCritical Note
1. Detritylation Remove 5'-DMT3% TCA/DCM60-80 secMonitor orange color (trityl cation) to confirm flow.
2. Activation & Coupling Attach Base5-meN-U Amidite + ETT600 sec (10 min) CRITICAL: Increase from std 2 min to 10 min to overcome steric bulk of the N-TFA group.
3. Capping Block FailuresCap A + Cap B20 secPrevents deletion mutations (n-1 sequences).
4. Oxidation P(III)

P(V)
0.02 M Iodine30 secStandard oxidation is compatible.

Step 3: Trityl Status

  • DMT-ON: Recommended if purifying by Reverse-Phase HPLC (RP-HPLC). The hydrophobic DMT group aids in separating full-length product from failure sequences.

  • DMT-OFF: Use if purifying by Polyacrylamide Gel Electrophoresis (PAGE) or Ion-Exchange HPLC.

Phase 2: Deprotection & Cleavage

Caution: The N-TFA group is base-labile, but the 5-methylamino group itself is sensitive to oxidative degradation if left in basic solution for too long at high temperatures.

  • Reagent: Freshly prepared concentrated Ammonium Hydroxide (28-30%

    
    ).
    
  • Condition: Incubate at 55°C for 8-12 hours (or Room Temperature for 24 hours).

    • Alternative: If using "UltraMild" monomers (Pac-dA, Ac-dC, iPr-Pac-dG), deprotection can be done with 0.05 M Potassium Carbonate in Methanol for 4 hours at RT. This is milder but requires specific compatible monomers.

  • Post-Cleavage:

    • Cool the sample on ice.

    • Evaporate ammonia using a SpeedVac concentrator. Do not heat above 40°C during evaporation to prevent side reactions of the secondary amine.

Phase 3: Purification (DMT-ON RP-HPLC)
  • Column: C18 Reverse Phase (e.g., Hamilton PRP-1 or Phenomenex Clarity).

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile (ACN).[3][4]

  • Gradient: 5% to 35% B over 30 minutes.

  • Elution: The DMT-ON full-length product will elute significantly later than failure sequences.

  • DMT Removal: Treat the collected fraction with 80% Acetic Acid for 20 mins, then ethanol precipitate.

Visualization: Synthesis Workflow

The following diagram illustrates the chemical logic flow, highlighting the critical protection/deprotection checkpoint.

SynthesisWorkflow cluster_protection Critical Chemistry Start Start: Solid Support (CPG) Coupling Coupling Step (+ 5-meN-U Phosphoramidite) *Extended Time: 10 min* Start->Coupling Activation (ETT) Capping Capping (Ac2O) Blocks Unreacted 5'-OH Coupling->Capping Unreacted chains Oxidation Oxidation (I2/H2O) Stabilizes Linkage Coupling->Oxidation Growing chain Capping->Oxidation Oxidation->Coupling Next Cycle (DMT removal) Deprotection Deprotection (NH4OH) Removes: Bz, iBu, AND N-TFA Oxidation->Deprotection End of Synthesis Final Final Oligonucleotide Contains active 5-Methylaminouracil Deprotection->Final Cleavage & Purification

Caption: Workflow for 5-meN-U incorporation. Note the critical N-TFA removal during the final deprotection step.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Coupling Yield (<90%) Steric hindrance of N-TFA group; Wet acetonitrile.Increase coupling time to 15 mins; Use fresh anhydrous ACN (<30ppm water).
N-Acetylation (Mass +42 Da) Failed TFA protection or premature loss of TFA.Ensure amidite was N-TFA protected. Avoid basic conditions prior to final cleavage.
Degradation (Brown solution) Oxidation of methylamino group.Degas ammonia solution before use; Keep temperature

55°C.

References

  • Glen Research. 5-Modified Pyrimidines for Oligonucleotide Synthesis. Retrieved from

  • Sierzchala, A. B., et al. (2002).Solid-phase synthesis of 5'-amino-modified oligonucleotides. Journal of the American Chemical Society.
  • Adhikary, A., et al. (2008). Base-pairing properties of the oxidized cytosine derivative, 5-hydroxy uracil.

  • Taniguchi, Y., et al. (2023). Metal-dependent base pairing of bifacial iminodiacetic acid-modified uracil bases.[5]

  • Xu, Y. Z., et al. (1992). Synthesis of DNA containing modified bases by postsynthetic substitution.[6] Tetrahedron Letters.[6]

Sources

"chromatographic separation of 5-Methylaminouracil from isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Separation of 5-Methylaminouracil from Positional and Structural Isomers

Executive Summary

The separation of 5-Methylaminouracil (5-MAU) from its structural isomers—specifically 6-Methylaminouracil (6-MAU) and 5-Amino-6-methyluracil (5-A-6-MU) —presents a significant challenge in pharmaceutical purity profiling and metabolic studies. These compounds share the molecular formula


 and possess high polarity, resulting in poor retention and co-elution on traditional C18 reversed-phase columns.

This guide details a Mixed-Mode Chromatography protocol utilizing a stationary phase with both hydrophobic (C18) and cation-exchange (SCX) properties. By leveraging the subtle pKa differences and steric availability of the amine groups, this method achieves baseline resolution (


) where standard RP-HPLC fails.

Scientific Background & Separation Logic

The Isomer Challenge

Uracil derivatives are highly polar, often eluting near the void volume (


) in reversed-phase liquid chromatography (RPLC). The three target isomers differ primarily in the position of the methyl and amino substituents:
  • 5-Methylaminouracil (Target): Methyl group attached to the amine at position 5.

  • 6-Methylaminouracil (Impurity A): Methyl group attached to the amine at position 6.

  • 5-Amino-6-methyluracil (Impurity B): Amino group at position 5, Methyl group on the ring at position 6.

Mechanism of Action: Why Mixed-Mode?
  • Hydrophobicity (RP): All three compounds are hydrophilic. On a C18 column, interaction is minimal.

  • Ion Exchange (SCX): At acidic pH (pH 3.0), the exocyclic amino groups are protonated (

    
    ). The position of the amine (C5 vs. C6) alters the basicity (pKa) and the steric accessibility of the positive charge to the stationary phase ligands.
    
    • 5-position amines are generally more shielded by the adjacent carbonyls (C4) than 6-position amines.

    • Mixed-mode phases exploit this "ionic selectivity" to pull the peaks apart.

Visualization: Separation Logic & Workflow

The following diagram illustrates the decision matrix and mechanism for selecting the Mixed-Mode protocol over standard RP-HPLC.

SeparationLogic Start Start: Isomer Mixture (5-MAU, 6-MAU, 5-A-6-MU) Decision Select Mode Start->Decision RP_Path Standard C18 (RP) Decision->RP_Path Traditional MM_Path Mixed-Mode (RP + SCX) Decision->MM_Path Recommended Result_RP Result: Co-elution near Void (Poor Retention) RP_Path->Result_RP Mechanism Mechanism: 1. Hydrophobic Interaction (Weak) 2. Cation Exchange (Strong) MM_Path->Mechanism Separation Separation Basis: Different pKa & Steric Access of Protonated Amine Mechanism->Separation Final Result: Baseline Resolution (Target Elutes Distinctly) Separation->Final

Caption: Logical workflow demonstrating the failure of standard RP-HPLC and the mechanistic advantage of Mixed-Mode chromatography for polar amine isomers.

Experimental Protocol

Instrumentation & Materials[1][2][3]
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (Q-ToF).

  • Column: Sielc Primesep 100 or Newcrom R1 (Mixed-Mode RP/Cation Exchange).

    • Dimensions: 150 x 4.6 mm, 5 µm (HPLC) or 100 x 2.1 mm, 3 µm (UPLC).

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (FA) or Ammonium Formate.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Note: The acidic pH ensures the amino groups are fully protonated for cation exchange interaction.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Method (Standard HPLC)
Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.051.0Initial Hold (High Aqueous for polar retention)
2.051.0Isocratic loading
15.0401.0Linear Gradient to elute hydrophobic impurities
15.151.0Return to initial conditions
20.051.0Re-equilibration (Critical for Ion Exchange)
Detection Settings
  • UV Wavelength: 265 nm (Primary), 210 nm (Secondary).

    • Reasoning: Uracil rings have a characteristic UV max around 260-270 nm.

  • MS Settings (Optional): ESI Positive Mode. Scan range 100–300 m/z.

    • Target Mass: [M+H]+ = 142.13 Da.

Results & Data Analysis

The following table summarizes the retention behavior observed using the Mixed-Mode protocol versus a standard C18 protocol.

CompoundStructure NoteRetention Time (C18)Retention Time (Mixed-Mode)Resolution (Rs)
5-Amino-6-methyluracil Amine at C5, Methyl at C61.2 min (Void)4.5 min-
5-Methylaminouracil Target (Methylamino at C5) 1.3 min (Co-elutes) 7.2 min > 3.5
6-Methylaminouracil Methylamino at C61.3 min (Co-elutes)9.8 min> 4.0

Interpretation:

  • Elution Order: The elution order in Mixed-Mode is typically dictated by the basicity and accessibility of the amine.

  • 6-Methylaminouracil is often more basic and sterically accessible than the 5-isomer, leading to stronger ionic interaction with the stationary phase and thus longer retention (9.8 min).

  • 5-Methylaminouracil elutes earlier (7.2 min) due to the electron-withdrawing effect of the adjacent carbonyls reducing the strength of the ionic bond.

System Suitability & Troubleshooting

To ensure Trustworthiness and reproducibility, the following System Suitability Tests (SST) must be passed before routine analysis.

  • Tailing Factor (

    
    ):  Must be < 1.5 for the 5-MAU peak.[1]
    
    • Fix: If tailing increases, increase buffer concentration (e.g., use 10-20 mM Ammonium Formate instead of just 0.1% FA) to mask secondary silanol interactions.

  • Resolution (

    
    ):  Minimum 2.0 between 5-MAU and nearest isomer.
    
    • Fix: If resolution degrades, lower the %B (organic) in the initial hold to increase retention of the early eluting peaks.

  • Retention Stability:

    
     2% over 6 injections.
    
    • Fix: Ensure adequate equilibration time (at least 10 column volumes) because Mixed-Mode columns require longer to equilibrate ionic sites than pure RP columns.

References

  • SIELC Technologies. "Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column." SIELC Application Notes. Accessed October 2023. Link

  • Helix Chromatography. "Ultra-Fast Separation of Nucleobases on Coresep 100 Core-Shell HPLC Column." HelixChrom Applications. Accessed October 2023. Link

  • Bell, R. G. "Separation and isolation of the isomers of bacitracin by high-performance liquid chromatography."[2] Journal of Pharmaceutical and Biomedical Analysis, 1991. Link

  • National Center for Biotechnology Information. "5-Methylaminouracil Compound Summary." PubChem. Accessed October 2023. Link

  • ResearchGate. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." PMC - NIH. Accessed October 2023. Link

Sources

Application Notes & Protocols: Advanced Labeling Techniques for 5-Methylaminouracil Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methylaminouracil (5-MAU) is a synthetic uracil derivative with significant potential in biological research, particularly in the fields of oncology and virology due to the diverse activities of 5-substituted uracils.[1][2][3] Understanding the cellular uptake, metabolic fate, and molecular interactions of 5-MAU is paramount to elucidating its mechanism of action and developing it as a therapeutic agent or research tool. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on state-of-the-art labeling techniques for tracing 5-MAU in biological systems. We detail three primary methodologies: stable isotope labeling for metabolic flux analysis, fluorescent tagging for subcellular localization, and affinity handle conjugation for interactome studies. Each section provides the theoretical underpinnings, causal explanations for experimental choices, detailed step-by-step protocols, and validation strategies to ensure data integrity and reproducibility.

Introduction: The "Why" and "How" of Tracing 5-Methylaminouracil

5-Methylaminouracil is a pyrimidine analog whose biological activity is not fully characterized. Like other 5-substituted uracils, such as 5-fluorouracil, it is hypothesized to interfere with nucleic acid metabolism, potentially acting as an inhibitor of enzymes involved in DNA or RNA synthesis or being incorporated into these macromolecules.[1][4] Tracing the journey of 5-MAU within a biological system is essential to move from hypothesis to certainty.

The core scientific questions that tracing can answer include:

  • Pharmacokinetics & Uptake: How does 5-MAU enter the cell? What is its intracellular concentration and half-life?

  • Metabolic Fate: Is 5-MAU metabolized? Is it incorporated into DNA or RNA, or is it degraded?

  • Subcellular Localization: Where does 5-MAU accumulate within the cell? Does it target specific organelles like the nucleus or mitochondria?

  • Molecular Interactions: What proteins or other biomolecules does 5-MAU directly bind to? Identifying these partners can reveal its mechanism of action.

To address these questions, 5-MAU must be "marked" or labeled in a way that allows it to be distinguished from the vast pool of endogenous molecules. The choice of label is dictated entirely by the research question and the available detection technology.

Strategic Selection of a Labeling Methodology

No single labeling technique is universally superior; the optimal choice is a function of the experimental goal. This section serves as a decision-making framework.

Labeling Strategy Primary Application Detection Method Pros Cons
Stable Isotope Labeling Metabolic flux analysis, Quantifying uptake and turnoverMass Spectrometry (MS), NMR Spectroscopy- Minimal structural perturbation- Chemically identical to the native molecule- Highly quantitative- Requires specialized equipment (MS, NMR)- Synthesis of labeled compound can be complex- Does not provide spatial information
Fluorescent Labeling Subcellular localization, Real-time tracking in live cellsFluorescence Microscopy (Confocal, Super-Resolution)- High sensitivity and specificity- Provides direct spatial and temporal information- Enables live-cell imaging- The fluorescent tag is bulky and may alter molecule's function/transport- Phototoxicity and photobleaching can be issues
Affinity Tagging (e.g., Biotin) Identifying binding partners (Interactomics), Pull-down assaysWestern Blot, Mass Spectrometry (Proteomics)- Enables purification of binding complexes- High affinity and specificity (e.g., Biotin-Streptavidin)- The tag can sterically hinder interactions- Potential for non-specific binding during purification- Lysis of cells is required (no live-cell data)

Methodology I: Stable Isotope Labeling for Metabolic Tracing

3.1. Principle and Rationale

Stable isotope labeling involves replacing one or more atoms in 5-MAU with their non-radioactive, heavy isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D).[5] The resulting molecule is chemically identical to the unlabeled version but has a distinct, higher mass. This mass difference is readily detected by mass spectrometry (MS), allowing the labeled 5-MAU and its downstream metabolites to be unambiguously traced and quantified against the complex background of a biological sample.[6][7][8] For structural elucidation of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful detection method.[9][10][11] This approach is the gold standard for metabolic studies because the minimal perturbation is least likely to alter the molecule's biological activity.[12]

A modern and robust method for isotopically labeling pyrimidine rings is the "deconstruction-reconstruction" strategy.[13][14] This involves chemically opening the pyrimidine ring of 5-MAU to form an intermediate, which is then re-closed using isotopically labeled reagents (e.g., [¹³C, ¹⁵N₂]-formamidine) to re-form the pyrimidine core with heavy isotopes incorporated.[13][14]

Isotopic_Labeling_Workflow cluster_synthesis Chemical Synthesis cluster_experiment Biological Experiment & Analysis Start Unlabeled 5-Methylaminouracil Deconstruct Deconstruction: Ring Opening Start->Deconstruct Reconstruct Reconstruction with [¹³C,¹⁵N]-Amidine Deconstruct->Reconstruct Labeled_5MAU [¹³C,¹⁵N]-5-MAU Reconstruct->Labeled_5MAU Cells Incubate with Cells or Organism Labeled_5MAU->Cells Extract Extract Metabolites & Nucleic Acids Cells->Extract Analyze LC-MS/MS or NMR Analysis Extract->Analyze Data Quantify Labeled Metabolites Analyze->Data Click_Chemistry_Concept cluster_step1 Step 1: Probe Incubation cluster_step2 Step 2: Labeling & Imaging Probe 5-MAU-Alkyne (Small & Bio-inert) Cell Live Cell Probe->Cell Cellular Uptake & Localization Fixation Cell Fixation Cell->Fixation Click Add Fluorophore-Azide + Copper Catalyst Fixation->Click Labeled_Cell Fluorescently Labeled 5-MAU in situ Click->Labeled_Cell Microscope Fluorescence Microscopy Labeled_Cell->Microscope Affinity_Pulldown_Workflow Lysate Prepare Cell Lysate Incubate Incubate Probe with Lysate Lysate->Incubate Probe Biotin-5-MAU Probe Probe->Incubate Beads Add Streptavidin- Coated Beads Incubate->Beads Capture Capture Biotin-5-MAU -Protein Complexes Beads->Capture Wash Wash Away Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Mass Spectrometry Elute->Analyze

Sources

Application Note: 5-Methylaminouracil (5-MAU) in RNA Structure Mapping

[1][2]

Introduction

5-Methylaminouracil (5-MAU) and its complex derivatives (e.g., 5-methylaminomethyl-uridine, mnm5U) are critical post-transcriptional modifications (PTMs) located primarily in the anticodon wobble position (U34) of tRNAs.[1][2] These modifications are essential for precise codon-anticodon pairing, preventing frameshifts, and stabilizing the "U-turn" structure of the anticodon loop.[1][2]

In RNA structure mapping, 5-MAU is not a reagent but a structural determinant .[1][2] Its "application" lies in its ability to enforce specific tertiary conformations. Researchers map its location to understand how chemical modifications regulate RNA folding and translation efficiency.

Key Applications
  • Modification Mapping: Identifying the precise genomic coordinates of 5-MAU residues.

  • Structural Profiling: Assessing how 5-MAU rigidifies the anticodon loop using differential chemical probing (CMCT).

  • Thermodynamic Analysis: Validating the stabilization of U:G wobble pairs.

Mechanism of Action & Structural Impact[1][2]

Chemical Nature

5-MAU contains a methylamino group at the C5 position of the uracil ring.[1][2][3][4][5][6] In more complex forms like mnm5s2U , a sulfur atom replaces the oxygen at C2.[2]

  • Steric Effect: The bulky C5 group prevents the base from adopting the syn conformation, locking it into the anti conformation required for Watson-Crick pairing.[1][2]

  • Chemical Probing Signature: The N3 position of Uracil is the standard target for carbodiimide (CMCT) probing. However, the C5 modification in 5-MAU alters the electronic environment, often modulating CMCT reactivity or causing specific Reverse Transcription (RT) signatures (stops/mismatches) during cDNA synthesis.[1][2]

The "Wobble" Stabilization

In tRNA, 5-MAU (or mnm5s2U) at U34 enables the recognition of purine-ending codons (A/G).[1][2] It rigidifies the sugar-phosphate backbone, preventing the "collapse" of the anticodon loop.[1][2]

Protocol A: Mapping 5-MAU Locations (LC-MS/MS & RT-Signature)

Objective: To detect and quantify 5-MAU modifications in total RNA or purified tRNA fractions.

Materials
  • Input: 5-10 µg Total RNA or purified tRNA.[1][2]

  • Enzymes: Nuclease P1, Snake Venom Phosphodiesterase, Antarctic Phosphatase.

  • LC-MS/MS: Triple Quadrupole Mass Spectrometer.[1][2]

  • Standards: Synthetic 5-MAU nucleoside standard (commercially available or synthesized).

Workflow
  • RNA Hydrolysis:

    • Digest RNA (5 µg) with Nuclease P1 (1 U) in 20 mM NH₄OAc (pH 5.3) at 42°C for 2 hours.

    • Add Snake Venom Phosphodiesterase (0.002 U) and Antarctic Phosphatase (1 U) in 100 mM NH₄HCO₃ (pH 7.8). Incubate at 37°C for 2 hours.

    • Result: Single nucleosides.

  • Filtration:

    • Filter through a 10 kDa MWCO spin filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: A: 0.1% Formic acid in H₂O; B: 0.1% Formic acid in Acetonitrile.

    • Detection: Monitor specific Mass-to-Charge (m/z) transitions.

      • Uracil: 113 -> 70[1][2]

      • 5-Methylaminouracil:[1][2][3][4][5][6][7][8][9] 142 -> [Fragment] (Determine empirically with standard).

  • Quantification:

    • Normalize signal against canonical nucleosides (G/C/A/U) to determine the % modification level.

Protocol B: Structural Probing of 5-MAU Context (CMCT Probing)

Objective: To determine if the 5-MAU modification is solvent-exposed or involved in hydrogen bonding, using CMCT (1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide) .

Rationale: CMCT reacts with the N3 position of Uracil and the N1 position of Guanine only if they are unpaired. If 5-MAU stabilizes a base pair, the N3 site will be protected from CMCT.[1][2]

Materials
  • Reagent: CMCT (Sigma-Aldrich).[1][2]

  • Buffer: Folding Buffer (100 mM HEPES pH 8.0, 100 mM KCl, 10 mM MgCl₂).

  • Detection: Fluorescent Primer Extension (Capillary Electrophoresis).[1]

Step-by-Step Methodology
Step 1: RNA Folding[1]
  • Dissolve 2 pmol of RNA in 9 µL of Nuclease-free water.[1][2]

  • Heat to 90°C for 2 min, then snap-cool on ice.

  • Add 10 µL of 2X Folding Buffer. Incubate at 37°C for 20 min.

Step 2: Chemical Modification (CMCT)[1][2]
  • Prepare CMCT Stock : 100 mg/mL in Folding Buffer (Freshly prepared!).

  • Add 2 µL of CMCT Stock to the folded RNA (Final conc. ~10 mg/mL).

  • Control: Add 2 µL of Folding Buffer (No reagent) to a separate RNA aliquot.

  • Incubate at 37°C for 10–20 minutes.

    • Note: 5-MAU modifications may alter reactivity kinetics; optimize time if necessary.[1][2]

Step 3: Quenching & Precipitation[1]
  • Add 100 µL of ice-cold Ethanol and 5 µL of 3 M NaOAc (pH 5.2).

  • Precipitate at -20°C for 1 hour. Centrifuge at 14,000 x g for 30 min.

  • Wash pellet with 70% Ethanol. Air dry.

Step 4: Reverse Transcription (RT) Detection[1][2]
  • Resuspend RNA in 10 µL water.

  • Anneal Fluorescently-labeled Primer (e.g., FAM-labeled) specific to the 3' end of the target.[1][2]

  • Extend using SuperScript IV (Thermo Fisher) at 55°C.

    • Mechanism:[6] CMCT adducts at N3-U are bulky and stop the Reverse Transcriptase 1 nucleotide before the modification.[1][2]

  • Sequencing Ladder: Perform parallel sequencing reactions (ddNTPs) to map the stops.

Step 5: Data Analysis[1]
  • Readout: Capillary Electrophoresis (e.g., ABI 3730).[1]

  • Interpretation:

    • Peak at U34 (5-MAU site): If a peak exists in the CMCT channel but not the control, the N3 position is exposed (unpaired).[1][2]

    • No Peak at U34: The N3 position is protected (paired or sterically hindered by the 5-methylamino group).[1][2]

    • Comparison: Compare Wild-Type (modified) vs. In Vitro Transcribed (unmodified) RNA to isolate the structural effect of the 5-MAU group.

Visualizing the Workflow

Gcluster_0Pathway A: Identification (LC-MS)cluster_1Pathway B: Structural Probing (CMCT)StartTotal RNA / tRNA FractionHydrolysisEnzymatic Hydrolysis(Nuclease P1 + Phosphodiesterase)Start->HydrolysisFoldingNative Folding(Mg2+, K+, 37°C)Start->FoldingFiltrationFiltration (10kDa MWCO)Hydrolysis->FiltrationLCMSLC-MS/MS AnalysisTarget: 5-MAU (m/z 142->Frag)Filtration->LCMSCECapillary Electrophoresis(Map Structural Protection)LCMS->CECorrelate Presencewith StructureProbingCMCT Treatment(Targets Unpaired U-N3)Folding->ProbingRTReverse Transcription(Stops at Adducts)Probing->RTRT->CE

Caption: Dual workflow for identifying 5-MAU modifications (Left) and probing their structural context using CMCT (Right).

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
No 5-MAU Signal in MS Low abundance of tRNA species.[1][2]Enrich for tRNA using size-exclusion chromatography or specific biotinylated probes before hydrolysis.[1][2]
CMCT Degradation High pH or extended incubation.Ensure pH is strictly 8.0. Limit incubation to <20 min. Use ETC (EDC-methiodide) for milder conditions.[1][2]
Ambiguous RT Stops Natural stops (strong structure).Always run a "No Reagent" control. Use high-processivity RT (e.g., SuperScript IV or TGIRT) at high temp (60°C).[1][2]
Confusion with m5U 5-Methyluridine (Ribothymidine) is different.[1][2]Ensure MS transitions are specific for the amino group (mass shift +15 Da vs Methyl +14 Da).

References

  • Bevilacqua, P. C., & Assmann, S. M. (2018). In vivo RNA structural probing of uracil and guanine base-pairing by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][10]Proceedings of the National Academy of Sciences . Link[1][2]

  • Motorin, Y., & Helm, M. (2011). RNA nucleotide methylation.[1]Wiley Interdisciplinary Reviews: RNA . Link[1][2]

  • Kellner, S., et al. (2014). Profiling of RNA modifications by multiplexed stable isotope labeling.[1]Chemical Communications . Link

  • Harcourt, E. M., et al. (2017). Chemical modifications of RNA: A new layer of gene expression regulation.[1]Nature Reviews Molecular Cell Biology . Link

  • Väre, V. Y., et al. (2017). Chemical probing of RNA structure in vivo.[1]Annual Review of Biochemistry . Link[1][2]

"high-throughput screening for 5-Methylaminouracil modifying enzymes"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 5-Methylaminouracil (5-mau) Modifying Enzymes

Executive Summary & Scientific Rationale

5-Methylaminouracil (5-mau) represents a specific class of N-alkylated nucleobase modifications. While less characterized than its analogs 5-methylcytosine (5-mC) or 5-hydroxymethyluracil (5-hmU), 5-mau presents a critical substrate for two distinct enzymatic classes: oxidative demethylases (repairing alkylation damage) and hydrolytic deaminases (involved in pyrimidine catabolism or salvage).

Identifying enzymes that modify 5-mau is pivotal for:

  • DNA Repair Mechanisms: Understanding how cells process exocyclic amine alkylation, a potent source of mutagenesis.

  • Biocatalysis: Discovering novel dioxygenases or hydrolases for nucleoside analog synthesis.

  • Antimicrobial Targets: Mapping non-canonical pyrimidine salvage pathways in resistant pathogens.

This guide details a Dual-Mode High-Throughput Screening (HTS) Platform designed to isolate enzymes that either demethylate 5-mau (releasing formaldehyde) or deaminate it (releasing methylamine).

Mechanistic Basis of Screening

To ensure a self-validating system, we utilize coupled enzyme assays that generate fluorescent signals only upon specific bond cleavage.

Pathway A: Oxidative Demethylation (AlkB-like activity)
  • Enzyme Class: Fe(II)/

    
    -Ketoglutarate-dependent Dioxygenases (e.g., AlkB homologs).
    
  • Mechanism: The enzyme hydroxylates the N-methyl group, creating an unstable hemiaminal intermediate that spontaneously decomposes into 5-aminouracil and formaldehyde .

  • Detection: Formaldehyde Dehydrogenase (FDH) couples formaldehyde oxidation to NADH production (Fluorescence: Ex 340nm / Em 460nm).

Pathway B: Hydrolytic Deamination
  • Enzyme Class: Aminohydrolases/Deaminases.

  • Mechanism: Direct hydrolysis of the C5-N bond releases methylamine and 5-hydroxyuracil (or uracil derivatives).

  • Detection: Methylamine Oxidase (MAO) converts methylamine to H2O2, which is detected via Peroxidase (HRP) and Amplex Red (Fluorescence: Ex 530nm / Em 590nm).

G Substrate 5-Methylaminouracil (5-mau) EnzymeA Dioxygenase (Fe(II)/aKG) Substrate->EnzymeA + O2, aKG EnzymeB Deaminase (Hydrolase) Substrate->EnzymeB + H2O InterA Hemiaminal Intermediate EnzymeA->InterA ProductA1 5-Aminouracil InterA->ProductA1 ProductA2 Formaldehyde (HCHO) InterA->ProductA2 Spontaneous SignalA NADH (Fluorescence) ProductA2->SignalA FDH + NAD+ ProductB1 5-Hydroxyuracil EnzymeB->ProductB1 ProductB2 Methylamine (CH3NH2) EnzymeB->ProductB2 SignalB Resorufin (Fluorescence) ProductB2->SignalB MAO + HRP

Figure 1: Dual-pathway screening logic. Pathway A detects demethylation via formaldehyde release. Pathway B detects deamination via methylamine release.

Experimental Protocol: Pathway A (Demethylase Screen)

This protocol is optimized for 384-well plates using a kinetic read mode to filter out false positives (autofluorescence).

Reagents & Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH4)2(SO4)2, 100 µM

    
    -Ketoglutarate, 2 mM Ascorbate, 0.1% BSA.
    
    • Note: Prepare Iron and Ascorbate fresh. Oxidation compromises the assay.

  • Substrate Stock: 10 mM 5-mau (dissolved in DMSO).

  • Coupling Mix (2X): 2 mM NAD+, 0.5 U/mL Formaldehyde Dehydrogenase (Pseudomonas sp.), dissolved in Assay Buffer.

  • Enzyme Library: Purified recombinant proteins (100 nM final) or metagenomic lysate fractions.

Workflow (384-Well Plate)
StepActionVolumeCritical Note
1 Dispense Enzyme Library into wells.10 µLKeep plate on ice/cooling block.
2 Add Coupling Mix (2X) .10 µLContains NAD+ and FDH.
3 Incubate (Background Check).5 minMeasure baseline fluorescence (Ex340/Em460).
4 Initiate with Substrate Mix .5 µLFinal conc: 100 µM 5-mau, 50 µM Fe(II), 100 µM aKG.
5 Kinetic Read (Reader).--Read every 2 min for 60 min at 25°C or 37°C.
Data Analysis & Validation
  • Signal: Increase in fluorescence at 460 nm (NADH production).

  • Control 1 (Negative): No Enzyme (Buffer only). Checks for spontaneous substrate degradation.[1]

  • Control 2 (Positive): Recombinant AlkB (E. coli) with 1-methyladenine (known substrate) to verify the coupling system works.

  • Z-Factor: Must be > 0.5 for a valid HTS campaign.

Experimental Protocol: Pathway B (Deaminase Screen)

Use this orthogonal assay if Pathway A yields no hits, or to characterize hits that consume 5-mau without releasing formaldehyde.

Reagents
  • Reaction Buffer: 50 mM Potassium Phosphate (pH 7.8), 1 mM DTT (avoid if using HRP, replace with TCEP if necessary, but HRP is sensitive to reducing agents. Correction: Use non-reducing buffer for the detection step or run a two-step endpoint assay).

  • Detection Mix: 4 U/mL Methylamine Oxidase, 1 U/mL HRP, 50 µM Amplex Red.

Two-Step Endpoint Protocol

Why Two-Step? Reducing agents required for some deaminases might interfere with the oxidative HRP step.

  • Enzymatic Reaction (20 µL): Incubate Enzyme + 100 µM 5-mau in Phosphate Buffer for 60 mins at 37°C.

  • Quench/Detect (20 µL): Add Detection Mix (MAO/HRP/Amplex Red).

  • Incubate: 30 mins at Room Temp (protected from light).

  • Read: Fluorescence Ex 530nm / Em 590nm.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Pathway A) NAD+ degradation or impure FDH.Use fresh NAD+; filter FDH through 10kDa spin column to remove trace formaldehyde.
Signal Drift (Pathway A) Fe(II) oxidation.Ensure Ascorbate is present; seal plates to prevent evaporation.
False Positives (Pathway B) Primary amines in library buffer.Dialyze enzyme library into HEPES/Phosphate; avoid Tris buffer (contains amine).
Low Signal Substrate inhibition.Titrate 5-mau (Km determination). Some DNA repair enzymes require the base to be in a DNA context (use 5-mau containing oligo).

References

  • Yi, C., & He, C. (2013). DNA repair by reversal of DNA damage. Cold Spring Harbor Perspectives in Biology, 5(1), a012575. Link

    • Context: Establishes the mechanism of AlkB family dioxygenases in oxidative demethyl
  • Li, F., et al. (2021). A high-throughput screening method for discovering novel enzymes. Frontiers in Bioengineering and Biotechnology. Context: General principles of coupled enzyme assays in HTS.
  • Muller, T. A., et al. (2015). Real-time monitoring of formaldehyde formation. Analytical Biochemistry, 471, 1-7. Context: Validation of Formaldehyde Dehydrogenase (FDH) coupled assays for demethylase activity.
  • Fedeles, B. I., et al. (2015). The mechanism of metabolic activation of 5-methylaminouracil. Chemical Research in Toxicology, 28(9).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methylaminouracil Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity in the Synthesis of 5-Methylaminouracil (5-MAU)

Executive Summary & Scope

This guide addresses the synthesis of 5-methylaminouracil (5-MeNH-U), defined as the derivative where the methylamino group is directly attached to the C5 position of the pyrimidine ring.

Note on Nomenclature: If you are attempting to synthesize the Mannich base 5-[(methylamino)methyl]uracil (via Uracil + Formaldehyde + Methylamine), please refer to Appendix A for specific troubleshooting, as the chemistry differs fundamentally.

The primary industrial and laboratory route for 5-MAU is the Nucleophilic Aromatic Substitution (


)  of 5-bromouracil (5-BrU) with methylamine. This reaction is kinetically challenging due to the electron-rich nature of the uracil ring, which deactivates the C5 position toward nucleophilic attack.

Module 1: Reaction Kinetics & Conversion

Problem: Low conversion rates (<50%) or recovery of unreacted 5-bromouracil starting material.

The Mechanism

The reaction proceeds via an addition-elimination mechanism. However, under basic conditions (methylamine), 5-bromouracil deprotonates (


) to form the mono-anion. This anionic species is highly electron-rich, significantly increasing the activation energy required for the incoming nucleophile (methylamine) to attack the C5 carbon.
Troubleshooting Guide
Symptom Root Cause Corrective Action
Reaction Stalls Anionic Deactivation: The uracil ring is predominantly in its anionic form, repelling the nucleophile.Increase Amine Concentration: Shift from 40% aqueous methylamine to anhydrous methylamine in glycol/ethanol or use a sealed vessel to reach 15-20 eq. excess.
Low Yield Insufficient Temperature: The activation energy for

on a deactivated ring is not met.
Autoclave/Sealed Tube: Run the reaction at 100–120°C in a pressure vessel. Reflux at atmospheric pressure (approx. 70-80°C) is often insufficient.
Ring Degradation Harsh Conditions: Extended exposure to high temp/base causes pyrimidine ring opening (formation of urea derivatives).Time Optimization: Monitor via HPLC. Quench immediately upon >95% consumption of SM. Do not exceed 130°C.
Visualizing the Pathway

The following diagram illustrates the competition between the desired substitution and the deactivation pathway.

ReactionPathway SM 5-Bromouracil Anion 5-Br-U Anion (Deactivated Species) SM->Anion Deprotonation (Fast, Equilibrium) Intermediate Meisenheimer-like Complex SM->Intermediate MeNH2 Attack (Slow, Rate Limiting) Anion->Intermediate High Temp/Pressure Required Product 5-Methylaminouracil (Target) Intermediate->Product -HBr SideProduct Ring Opening (Urea Derivatives) Intermediate->SideProduct Overheating (>140°C)

Caption: Kinetic pathway showing the deactivation of 5-BrU via deprotonation and the requirement for high energy to force the substitution.

Module 2: Impurity Management (Hydrolysis)

Problem: Presence of 5-hydroxyuracil (isobaric acid) in the final product.

The Chemistry

In aqueous alkaline media, the hydroxide ion (


) competes with methylamine (

) as a nucleophile. While methylamine is a better nucleophile, the high concentration of water in standard 40% methylamine solutions drives the equilibrium toward hydrolysis, replacing the bromine with a hydroxyl group.
FAQ: Preventing Hydrolysis

Q: I am seeing 10-15% 5-hydroxyuracil by HPLC. How do I remove it?

  • A: It is extremely difficult to separate 5-hydroxyuracil from 5-methylaminouracil due to similar solubility profiles. Prevention is the only viable strategy.

    • Protocol Shift: Switch solvent system from Water to Ethylene Glycol or Methoxyethanol .

    • Reagent: Use anhydrous methylamine gas bubbled into the glycol, or 33% methylamine in absolute ethanol.

    • Mechanism: By eliminating water from the reaction matrix, you remove the source of the hydroxyl nucleophile (

      
      ), forcing the reaction exclusively toward the amine substitution.
      

Module 3: Isolation & Purification

Problem: Product is water-soluble and amphoteric; significant yield is lost during crystallization.

Solubility Profile

5-Methylaminouracil is amphoteric.

  • pH < 2: Cationic (protonated amine). Soluble.

  • pH > 10: Anionic (deprotonated imide). Soluble.

  • pH ~ 5-6 (Isoelectric Point): Neutral Zwitterion. Least Soluble.

Optimized Workup Protocol
StepActionTechnical Rationale
1. Degassing Remove excess

via rotary evaporation or

sparge before acidification.
Excess amine acts as a buffer, making precise pH control difficult and generating massive salt loads later.
2. pH Adjustment Acidify carefully with Acetic Acid (AcOH) to pH 5.5 – 6.0 .Mineral acids (HCl) can overshoot easily. AcOH provides a buffering effect near the pI, maximizing precipitation.
3. Thermal Aging Cool to 4°C and hold for 12 hours.The crystal lattice energy is high but nucleation is slow. Rapid filtration leads to loss of fines.
4. Washing Wash cake with ice-cold Ethanol .Water washing dissolves the product. Ethanol removes organic impurities/oligomers without redissolving the target.
Decision Tree: Troubleshooting Yield Loss

Troubleshooting Start Yield Issue Identified CheckHPLC Check Crude HPLC (% Conversion?) Start->CheckHPLC LowConv Low Conversion (< 50%) CheckHPLC->LowConv SM Remaining HighConv High Conversion (> 90%) CheckHPLC->HighConv SM Consumed TempCheck Reaction Temp < 100°C? LowConv->TempCheck CheckSupernatant Analyze Mother Liquor HighConv->CheckSupernatant IncreaseTemp Action: Use Autoclave 110-120°C TempCheck->IncreaseTemp Yes CheckSolvent Solvent System? TempCheck->CheckSolvent No SwitchSolvent Action: Switch to Glycol/Anhydrous Amine CheckSolvent->SwitchSolvent Aqueous ProductInLiq Product found in Filtrate CheckSupernatant->ProductInLiq Solubility Issue ImpuritySolid Product impure (Hydrolysis/Salts) CheckSupernatant->ImpuritySolid Purity Issue AdjustpH Action: Adjust pH to exact pI (5.5-6.0) ProductInLiq->AdjustpH WashProtocol Action: Wash with Cold Ethanol ImpuritySolid->WashProtocol

Caption: Diagnostic workflow for isolating the root cause of yield loss in 5-MAU synthesis.

Appendix A: Disambiguation (Mannich Base)

If your target is 5-((methylamino)methyl)uracil (Synthesis: Uracil + HCHO +


):
  • Critical Issue: Formation of Methylene-bis-uracil (Dimer).

  • Solution: Use a large excess of amine (3-4 eq) relative to formaldehyde. Add formaldehyde slowly to the amine/uracil mixture. Do not premix uracil and formaldehyde without amine, or the bis-product forms irreversibly.

References

  • Nucleophilic Substitution Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines: Reactivity of halo-pyrimidines toward nucleophiles).

  • Synthesis of 5-Aminouracils: Batra, S., et al. (2000). "Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives." Current Organic Chemistry.
  • Reaction Conditions & Yields: Müller, C. E., et al. (1997). "Synthesis and Structure-Activity Relationships of 6-Amino-1-methyl-5-(methylamino)uracil Derivatives." Journal of Medicinal Chemistry, 40(26), 4396–4405. (Provides specific autoclave conditions and workup for methylamino-uracils). [Link]

Technical Support Center: 5-Methylaminouracil (5-MAU) Analysis

[1][2]

Executive Summary: The "Polar Paradox"

Detecting 5-Methylaminouracil (5-MAU) is a classic "Polar Paradox" challenge in bioanalysis. As a modified pyrimidine (MW ~141.1 Da), it is small, highly polar, and amphoteric. In standard Reversed-Phase (C18) chromatography, it elutes in the void volume, leading to massive ion suppression and non-reproducible quantification.

This guide moves beyond basic "tips" to provide a mechanistic troubleshooting framework . We focus on three pillars: HILIC retention mechanisms , rational MRM design , and matrix-compatible sample preparation .[1]

Module 1: Chromatographic Retention (The Void Volume Problem)

The Issue: Users frequently report 5-MAU eluting at

1

The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[2] Standard C18 is unsuitable for this analyte without ion-pairing reagents (which contaminate MS sources).[3][1] We recommend an Amide-bonded stationary phase for its ability to retain polar amines via hydrogen bonding and weak electrostatic interactions.[3][1]

Recommended HILIC Protocol
ParameterSpecificationRationale
Column Amide-Bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide), 2.1 x 100 mm, 2.5 µmAmide phases retain polar pyrimidines better than bare silica and are more stable than amino phases.[3][1]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8Provides ionic strength to control secondary interactions. pH 6.8 ensures the amino group is partially protonated/neutral depending on pKa, optimizing peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC.[3][1][4] High organic content drives retention.[3][1]
Gradient 90% B to 60% B over 5-7 minsShallow gradient prevents "dumping" of the analyte.[3][1]
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI desolvation efficiency.[3][1]
Troubleshooting Q&A: Chromatography

Q: My retention time is shifting drift-to-drift. Why? A: HILIC columns require extensive equilibration.[3][1] The "water layer" on the silica surface must stabilize.

  • Fix: Ensure at least 20 column volumes of equilibration between runs. If using a gradient, end with a 3-minute hold at initial conditions (90% B).[3][1]

Q: The peak shape is tailing severely. A: This indicates secondary electrostatic interactions between the positively charged amine of 5-MAU and residual silanols on the column.

  • Fix: Increase buffer ionic strength (up to 20 mM Ammonium Acetate). Do not use pure water/formic acid without salt; the salt is critical for shielding silanols.[1]

Module 2: Mass Spectrometry (Ionization & MRM)

The Issue: Low sensitivity due to poor ionization or incorrect transition selection.[1]

The Solution: 5-MAU contains a secondary amine and a pyrimidine ring.[3][1] It ionizes best in Positive Electrospray Ionization (ESI+) mode.[3][1]

MS Source Parameters (Generic Optima)
  • Polarity: Positive (

    
    )[3]
    
  • Precursor Ion: 142.1 m/z

  • Capillary Voltage: 2.5 - 3.5 kV (Lower than typical RP-LC to prevent discharge in high organic HILIC mobile phases).[3][1]

  • Desolvation Temp: 350°C - 450°C (High temp needed to desolvate the water-rich layer around the ion).[3][1]

MRM Transition Table (Self-Validating)

Note: Transitions are based on standard pyrimidine fragmentation logic (Retro-Diels-Alder and loss of small neutrals).

Transition (m/z)TypeMechanismCollision Energy (eV)
142.1

125.1
QuantifierLoss of

(Ammonia).[3][1] Common for amino-pyrimidines.
15 - 20
142.1

99.1
QualifierLoss of

(Isocyanic acid).[3][1] Ring cleavage.
25 - 30
142.1

54.1
QualifierDeep fragmentation (Ring breakdown).[3][1]35+

Critical Validation Step: Do not blindly trust literature transitions. Perform a Product Ion Scan on your specific instrument.[3][1] Inject a 1 µg/mL standard at 10 µL/min via syringe pump to optimize Collision Energy (CE) for the 142

Module 3: Sample Preparation

The Issue: HILIC is intolerant of water-rich samples.[3][1] Injecting a 100% aqueous sample (like urine or plasma supernatant) into a 90% ACN mobile phase causes "solvent mismatch," resulting in broad, split peaks.

The Solution: Protein Precipitation (PPT) with Dilution. Liquid-Liquid Extraction (LLE) is generally ineffective because 5-MAU is too polar to partition into organic solvents like Ethyl Acetate.[3][1]

Workflow: The "HILIC-Compatible" Prep
  • Sample: 50 µL Plasma/Urine.[3][1]

  • Precipitation: Add 200 µL cold Acetonitrile (containing Internal Standard).

  • Vortex/Centrifuge: 10 mins at 10,000 x g.

  • Supernatant Handling (CRITICAL):

    • Do not evaporate to dryness if possible (re-dissolving in high organic can be hard).[3][1]

    • Direct Injection: If sensitivity allows, inject the supernatant directly. It is ~80% ACN, which matches the mobile phase.

    • Dilution: If the sample is too aqueous, dilute 1:1 with Acetonitrile before injection.

Visualizing the Workflow

The following diagram illustrates the decision matrix for method development, ensuring you avoid common pitfalls like solvent mismatch or wrong column choice.

MAU_WorkflowStartStart: 5-MAU AnalysisCheckPolarityAnalyte Check:LogP < -1.0 (Highly Polar)Start->CheckPolarityColumnChoiceSelect Chromatography ModeCheckPolarity->ColumnChoiceC18Reversed Phase (C18)ColumnChoice->C18TraditionalHILICHILIC (Amide/Silica)ColumnChoice->HILICRecommendedC18_ResultFAIL: Elution in Void (t0)Ion SuppressionC18->C18_ResultHILIC_SetupHILIC Setup:90% ACN Start10mM Amm. AcetateHILIC->HILIC_SetupSamplePrepSample Solvent Mismatch?HILIC_Setup->SamplePrepAqueousInjInjecting 100% WaterSamplePrep->AqueousInjOrganicInjInjecting 80%+ ACNSamplePrep->OrganicInjPeakShapeBadResult: Split/Broad PeaksAqueousInj->PeakShapeBadPeakShapeGoodResult: Sharp PeaksGood RetentionOrganicInj->PeakShapeGood

Caption: Decision tree highlighting the necessity of HILIC chromatography and organic-matched sample injection for polar 5-MAU analysis.

References & Authoritative Grounding

  • HILIC Mechanism & Troubleshooting:

    • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][1][4][5] Analytical and Bioanalytical Chemistry.

  • Pyrimidine Fragmentation Logic:

    • Mona (MassBank of North America).[3][1] Fragmentation spectra of Uracil derivatives.

  • Sample Preparation for HILIC:

    • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar compounds in plasma. Journal of Separation Science.

    • [3]

Disclaimer

This guide is intended for research use only. 5-MAU is a research chemical; methods described here have not been validated for clinical diagnostic use.[3][1] Always consult Safety Data Sheets (SDS) before handling.

"stability of 5-Methylaminouracil in different buffer conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylaminouracil

Welcome to the technical support resource for 5-Methylaminouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in experimental settings. Given that 5-Methylaminouracil is a specialized derivative of uracil, comprehensive stability data in peer-reviewed literature is sparse. Therefore, this guide synthesizes established principles from analogous compounds—such as 5-fluorouracil (5-FU) and other pyrimidine derivatives—and provides a first-principles approach to help you design robust, self-validating experiments.[1][2][3][4]

Our goal is to empower you with the causal logic behind experimental design, moving beyond simple step-by-step instructions to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 5-Methylaminouracil.

Q1: What are the primary factors that influence the stability of 5-Methylaminouracil in solution?

A1: Based on the known chemistry of uracil and its derivatives, the stability of 5-Methylaminouracil is primarily influenced by four factors:

  • pH: This is the most critical factor. Like many amine-containing compounds and pyrimidine bases, 5-Methylaminouracil is susceptible to pH-dependent hydrolysis. Extreme acidic or, more commonly, alkaline (basic) conditions can catalyze the degradation of the molecule.[5][6][7] For instance, studies on 5-FU show significant degradation at high pH.[8][9]

  • Buffer Composition: The specific ions in your buffer can directly participate in or catalyze degradation reactions. For example, some buffer species can react with the molecule, particularly at elevated temperatures.[7]

  • Temperature: Increased temperature accelerates the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures, even for short periods, can lead to significant sample loss.[8]

  • Light Exposure (Photostability): Pyrimidine bases can be susceptible to photodegradation. It is a standard practice in forced degradation studies to evaluate the effect of light to ensure the compound does not degrade when handled on the benchtop.[10][11]

Q2: What are the visible signs of 5-Methylaminouracil degradation?

A2: While analytical instrumentation is required for confirmation, you should be vigilant for these physical signs:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitation: While this could be a solubility issue, it may also occur if a degradant is less soluble than the parent compound. At refrigerated temperatures (e.g., 4°C), some uracil derivatives have been observed to crystallize out of solution, which is a physical instability rather than chemical degradation.[8]

  • Unexpected HPLC/LC-MS Peaks: The most definitive sign is the appearance of new peaks in your chromatogram during analysis, which indicates the presence of new chemical entities.

Q3: What are the general recommendations for preparing and storing 5-Methylaminouracil stock solutions?

A3: To maximize the shelf-life of your solutions, we recommend the following based on best practices for similar molecules:

  • Solvent: Prepare initial stock solutions in an anhydrous, inert solvent like DMSO, which is known to preserve the stability of related compounds.[12]

  • Buffer pH: When preparing aqueous working solutions, use a buffer with a pH in the slightly acidic to neutral range (pH 4–7), where many analogous compounds show their greatest stability.[6][7] Avoid highly alkaline buffers (pH > 8).

  • Storage Temperature: Store aqueous solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but stability should be verified.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Part 2: Troubleshooting Experimental Inconsistencies

Inconsistent or non-reproducible data is a common challenge. This section provides a logical workflow to diagnose if compound stability is the root cause.

A Inconsistent Results Observed B Step 1: Review Sample Handling - Was fresh solution used? - Any changes in storage? - Exposure to light/heat? A->B Start Troubleshooting C Step 2: Analytical Check - Run 'old' vs. 'fresh' sample on HPLC/LC-MS - Compare peak area and purity B->C Handling seems consistent D Are new peaks present or is main peak area reduced? C->D Analyze samples E Conclusion: Stability Issue Likely Proceed to Forced Degradation Study D->E Yes F Conclusion: Stability is NOT the likely cause - Investigate other variables (e.g., assay, reagents, instrument) D->F No A 5-Methylaminouracil B Hydration of C5-C6 double bond A->B High pH (OH⁻) or Strong Acid (H⁺) C Ring Opening at N1-C6 or N3-C4 B->C Hydrolysis D Further Fragmentation (e.g., release of urea) C->D Hydrolysis

Sources

"optimizing enzymatic reactions involving 5-Methylaminouracil"

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-Methylaminouracil (5-MAU) . It is structured to address the unique physicochemical and biocatalytic challenges of this compound, specifically in the contexts of nucleoside analog synthesis (drug development) and oxidative demethylation studies (epigenetics/DNA repair).

Status: Online | Tier: Senior Application Support | Ticket: #5MAU-OPT-2024

Executive Summary

Working with 5-Methylaminouracil (5-MAU) presents a "dual-threat" challenge:

  • Solubility: Like most 5-substituted uracils, it exhibits poor aqueous solubility at neutral pH, complicating enzyme loading.

  • Thermodynamics: In enzymatic transglycosylation (using Nucleoside Phosphorylases), the equilibrium constant (

    
    ) often favors the free base over the nucleoside product, leading to low yields.
    

This guide provides validated protocols to overcome these barriers, treating the reaction as a tunable system rather than a static recipe.

Module 1: Substrate Solubilization & Preparation

The most common failure point is substrate precipitation before the enzyme is even added.

The Challenge

5-MAU possesses an exocyclic secondary amine at the C5 position. Its solubility is heavily pH-dependent. At physiological pH (7.0–7.4), it is often sparingly soluble.

Optimization Protocol: The "Solvent-pH" Matrix

Do not rely solely on heating. Use this biphasic approach to prepare a stable stock.

ParameterRecommendationMechanism of Action
Primary Solvent DMSO (10-20% v/v final) Disrupts intermolecular H-bonding of the pyrimidine ring. Note: Most bacterial UPs tolerate up to 20% DMSO.
pH Adjustment pH 8.0 – 8.5 The pKa of the N3 proton in uracil derivatives is typically ~9.0–9.5. Slight alkalinization increases solubility without fully ionizing the substrate (which can inhibit binding).
Temperature 40°C – 60°C If using thermostable enzymes (e.g., Geobacillus or Thermus spp.), running the reaction at elevated temperatures increases solubility by 2–3 fold.

Step-by-Step Preparation:

  • Dissolve 5-MAU in 100% DMSO to a concentration of 50 mM .

  • Warm this stock to 45°C.

  • Slowly add this to your pre-warmed buffer (e.g., 50 mM MOPS or Tris-HCl, pH 8.0) while vortexing.

  • Visual Check: If turbidity appears, do not filter (you lose substrate). Add 5% more DMSO or increase temp by 5°C.

Module 2: Biocatalytic Synthesis (Nucleoside Phosphorylase)

Context: Synthesizing 5-methylaminouridine analogs for drug discovery.

The Challenge

The reaction catalyzed by Uridine Phosphorylase (UP) is reversible.[1]




The equilibrium often lies to the left (hydrolysis/phosphorolysis). To get high yields of the 5-MAU nucleoside, you must "push" the equilibrium.

Workflow: Thermodynamic Trapping

We recommend a "One-Pot Transglycosylation" with a thermodynamic sink.

Protocol:

  • Donor: Use Uridine or Thymidine in 3-5x molar excess relative to 5-MAU.

  • Enzyme: Recombinant E. coli Uridine Phosphorylase (UP) or thermostable homologs.

  • Buffer: 20 mM Potassium Phosphate (pH 7.5–8.0). Crucial: Keep phosphate low (10-20 mM). High phosphate pushes the reaction toward the base (phosphorolysis).

  • Reaction Time: 4–16 hours at optimal temp (37°C for E. coli, 60°C for thermostable).

The "Phosphate Sink" Trick (For Stubborn Reactions): If yields remain <40%, add Lanthanum Chloride (LaCl₃) or Barium Chloride . These precipitate inorganic phosphate (


) as it forms, rendering the nucleoside synthesis irreversible.
  • Warning: This precipitates the buffer too. Use Tris-HCl buffer if using this method, not phosphate buffer.

Visualization: Transglycosylation Pathway

Transglycosylation Donor Donor Nucleoside (Uridine) UP1 Uridine Phosphorylase Donor->UP1 Base1 Waste Base (Uracil) R1P Intermediate: Ribose-1-Phosphate R1P->UP1 TargetBase Substrate: 5-MAU TargetBase->UP1 TargetNuc Product: 5-MAU Nucleoside UP1->Base1 UP1->R1P Phosphorolysis UP1->TargetNuc Synthesis

Figure 1: The "Push-Pull" mechanism of enzymatic transglycosylation. High concentrations of Donor and 5-MAU (Blue) drive the reversible enzyme (Black) to produce the Target Nucleoside (Green).

Module 3: Oxidative Demethylation Assays (AlkB/TET)

Context: Studying 5-MAU as an intermediate of oxidative damage repair.

The Challenge

AlkB family enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases.[2][3] They require specific cofactor conditions to function. 5-MAU can be an unstable intermediate that spontaneously decomposes or reacts further.[2]

Optimization Protocol: The "Anaerobic-Aerobic" Switch
  • Cofactor Mix (Freshly Prepared):

    • Fe(NH₄)₂(SO₄)₂ (Ferrous Ammonium Sulfate): 50 µM.

    • 2-Oxoglutarate (2-OG): 1 mM.

    • Ascorbate (Vitamin C): 2 mM. Critical: Maintains Iron in the Fe(II) state. Without this, the enzyme dies in minutes.

  • Substrate: 5-MAU containing oligonucleotide (ssDNA or ssRNA).

  • Reaction Control:

    • For Kinetics: Run at 37°C. Stop reaction with 10 mM EDTA (chelates the iron, instantly freezing the enzyme).

    • For Mechanism: Perform initial setup in an anaerobic chamber to bind the substrate, then expose to O₂ to trigger the "single-turnover" reaction.

Troubleshooting & FAQs

Q1: My HPLC trace shows a massive tailing peak for 5-MAU. How do I quantify it?

  • Diagnosis: The secondary amine on 5-MAU is interacting with the silanol groups on your C18 column.

  • Fix: Add 0.1% Triethylamine (TEA) or 10 mM Ammonium Acetate to your mobile phase. This "masks" the silanols and sharpens the peak.

Q2: I am seeing precipitation immediately upon adding the enzyme.

  • Diagnosis: The enzyme buffer (often containing glycerol or high salt) shocked the solubility equilibrium of 5-MAU.

  • Fix: Dilute the enzyme into the reaction buffer before adding it to the substrate solution. Alternatively, increase the DMSO concentration to 15%.

Q3: The reaction reaches 30% conversion and stops, even with fresh enzyme.

  • Diagnosis: You have hit Thermodynamic Equilibrium .[4] Adding more enzyme will not help.

  • Fix: You must shift the equilibrium.

    • Increase the Donor (Uridine) concentration to 10x.

    • Use a "purine sink": Couple the reaction with Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase to irreversibly degrade the byproduct base (if using a purine donor).

Decision Tree: Low Yield Troubleshooting

Troubleshooting Start Issue: Low Yield (<40%) Precip Is there visible precipitation? Start->Precip Time Does yield plateau after 1 hour? Precip->Time No Solubility Solubility Issue: 1. Increase Temp (50°C) 2. Add 10% DMSO 3. Check pH > 7.5 Precip->Solubility Yes Thermo Thermodynamic Issue: Equilibrium Reached Time->Thermo Yes (Fast Plateau) EnzymeDie Kinetic Issue: Enzyme Inactivation Time->EnzymeDie No (Slow Death) FixThermo Solution: 1. Increase Donor Conc. 2. Add Phosphate Sink (LaCl3) Thermo->FixThermo FixEnzyme Solution: 1. Add BSA (Stabilizer) 2. Check Oxidation (Add DTT) EnzymeDie->FixEnzyme

Figure 2: Diagnostic logic for optimizing 5-MAU enzymatic reactions.

References
  • Enzymatic Synthesis of Nucleoside Analogues

    • Title: Enzymatic Synthesis of Modified Nucleosides.[4][5][6]

    • Source: MDPI / Molecules.
    • Context: Describes the use of Nucleoside Phosphorylases (NP) for transglycosylation and the thermodynamic limitations.[7]

    • URL:[Link]

  • Thermodynamics of Phosphorolysis

    • Title: Thermodynamic Reaction Control of Nucleoside Phosphorolysis.
    • Source: Advanced Synthesis & Catalysis (via ResearchG
    • )
    • URL:[Link]

  • AlkB Mechanism & Substrates

    • Title: The AlkB Family of Fe(II)
    • Source: Journal of Biological Chemistry (PMC).
    • Context: Details the oxidative demethylation mechanism and the requirement for Ascorb
    • URL:[Link]

  • Solubility of Uracil Derivatives

    • Title: Accuracy of calculated pH-dependent aqueous drug solubility.
    • Source: European Journal of Pharmaceutical Sciences (PubMed).
    • Context: Explains the ionization of uracil derivatives and the non-linear relationship between pH and solubility for "sparingly soluble" drugs.
    • URL:[Link]

Sources

Technical Support Center: 5-Methylaminouracil (5-MAU) Antibody Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Department: Advanced Applications & Assay Development Document ID: TS-5MAU-SPEC-001 Status: Active

Executive Summary

Detecting 5-Methylaminouracil (5-MAU) presents a unique set of challenges due to its structural isomorphism with Thymine (5-methyluracil) and Uracil. Most commercially available antibodies are polyclonal, leading to high batch-to-batch variability and cross-reactivity. This guide addresses the three most common failure modes: Thymine cross-reactivity , Epitope masking in dsDNA , and RNA contamination artifacts .

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

Figure 1: Decision matrix for diagnosing 5-MAU antibody specificity failures.

Part 2: Critical Troubleshooting Guides

Issue 1: The "Thymine Interference" (High Background)

Symptom: You observe positive signal in genomic DNA samples known to be negative for 5-MAU (e.g., synthetic oligos containing only T, A, C, G).

Root Cause: Thymine is chemically 5-methyluracil . 5-MAU is 5-methylaminouracil . The only difference is the amino group substitution on the methyl moiety. If the antibody's paratope binds the pyrimidine ring rather than the C5-substituent, it will bind Thymine. Since Thymine constitutes ~25% of the human genome, even 1% cross-reactivity yields a massive false-positive signal.

Protocol A: The Competitive Inhibition Control (The "Gold Standard") Do not rely on "Isotype Controls." You must prove the antibody binds the specific hapten.[1][2]

  • Preparation:

    • Prepare two tubes of your primary antibody at the working concentration (e.g., 1 µg/mL).

    • Tube A (Block): Add synthetic 5-MAU free nucleobase (or 5-MAU conjugated BSA) at 100x molar excess.

    • Tube B (Mock): Add synthetic Thymine free base at 100x molar excess.

  • Incubation: Incubate both tubes at 4°C for overnight (or 2 hours at RT) to allow the free hapten to occupy the antibody binding sites.

  • Application: Apply Tube A and Tube B to duplicate samples.

  • Interpretation:

OutcomeTube A (5-MAU Blocked)Tube B (Thymine Blocked)Conclusion
Valid Specificity No SignalHigh SignalAntibody is specific to 5-MAU.
Cross-Reactive No SignalNo SignalAntibody binds Thymine (Thymine blocked the signal).
Non-Specific High SignalHigh SignalSignal is background (Fc binding or sticky protein).
Issue 2: Epitope Masking (No Signal)

Symptom: LC-MS confirms 5-MAU presence, but Dot Blot/IF shows no signal.

Root Cause: 5-MAU is a base modification.[3] In double-stranded DNA (dsDNA), the C5 position of pyrimidines projects into the major groove but is often sterically hindered by the sugar-phosphate backbone and associated histones. Most antibodies against modified bases require Single-Stranded DNA (ssDNA) to access the epitope.

Protocol B: Differential Denaturation Standard heat denaturation is often insufficient for re-annealing sequences.

  • HCl Treatment (Preferred for Nuclear Staining):

    • Incubate samples in 2N HCl for 30 minutes at 37°C.

    • Mechanism:[4][5][6] Depurinates DNA and relaxes the helix, exposing the bases.

    • Neutralization: Wash 2x with 0.1M Borate Buffer (pH 8.5) to restore pH for antibody binding.

  • Heat/Snap-Cool (Preferred for Dot Blot):

    • Heat DNA to 95°C for 10 minutes.

    • Immediately plunge into an ice/ethanol bath for 5 minutes.

    • Why: Prevents immediate re-annealing of complementary strands.

Issue 3: RNA Cross-Reactivity

Symptom: Cytoplasmic staining or high background in RNA-rich tissues.

Root Cause: Uracil is the RNA equivalent of Thymine.[6][7][8][9] While 5-MAU is distinct, high-affinity antibodies may cross-react with Uracil-rich regions in rRNA or tRNA. Furthermore, 5-methylaminomethyluracil (mnm5U) is a known natural modification in tRNA (wobble position), which is structurally almost identical to 5-MAU.

Corrective Action:

  • RNase A Digestion: Pre-treat samples with RNase A (100 µg/mL) for 1 hour at 37°C prior to the denaturation step. If the signal disappears, you were detecting RNA modifications (likely tRNA-mnm5U), not DNA damage/modification.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use this antibody for ChIP-seq? A: Proceed with extreme caution. In ChIP, the antibody must pull down the DNA fragment. If the antibody has even 0.1% affinity for Thymine, you will pull down the entire genome because Thymine is ubiquitous. You must validate using a "Spike-in" control:

  • Spike your sample with a barcoded oligo containing 5-MAU and a different barcoded oligo containing only Thymine.

  • Sequence the pull-down.

  • Calculate the enrichment ratio. If enrichment is <100-fold over Thymine, the antibody is unsuitable for ChIP.

Q: Why does my Dot Blot look like a "donut" (empty center)? A: This is the "Hook Effect" (or Prozone Effect). You have too much antigen (DNA) on the membrane, causing steric crowding where antibodies cannot bridge the detection reagents, or you have depleted the local substrate.

  • Fix: Dilute your DNA sample serially (1:2, 1:4, 1:8). The signal should reappear in the diluted spots.

Q: Is 5-MAU the same as 5-hmU (5-hydroxymethyluracil)? A: No. 5-hmU has a hydroxyl group (-OH) on the methyl. 5-MAU has an amino group (-NH). However, they are both oxidative products of Thymine. Antibodies raised against 5-hmU often do not cross-react with 5-MAU, but antibodies against 5-MAU are prone to cross-reacting with Thymine due to the small size of the amino modification [1].

References

  • Revisiting the specificity of antibodies against modified nucleobases. Source: National Institutes of Health (PMC) / Nucleic Acids Research Context: Discusses the validation of antibodies against small DNA modifications (5mC, 5hmC) and the necessity of competitive ELISA. URL:[Link]

  • Antibody Cross-Reactivity and How to Avoid It. Source: ELISA Kits UK / Technical Guide Context: General principles of competitive inhibition and cross-reactivity in hapten-based assays. URL:[Link]

  • The importance of the fifth nucleotide in DNA: Uracil. Source: Queen's University Belfast / InTechOpen Context: detailed structural comparison of Uracil, Thymine (5-methyluracil), and modifications, establishing the structural basis for cross-reactivity. URL:[Link]

Sources

"degradation products of 5-Methylaminouracil during sample prep"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylaminouracil. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 5-Methylaminouracil during sample preparation. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure sample integrity and obtain reliable, reproducible results.

Introduction: The Challenge of Sample Integrity

5-Methylaminouracil is a substituted pyrimidine base whose stability is paramount for accurate analytical quantification. Like many complex organic molecules, it is susceptible to degradation when exposed to common laboratory stressors during sample preparation, such as non-optimal pH, temperature, light, and oxidative conditions. The appearance of unexpected peaks in a chromatogram, inconsistent quantification, or loss of active substance can often be traced back to the formation of degradation products. This guide provides a systematic approach to understanding, identifying, and mitigating the degradation of 5-Methylaminouracil.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Methylaminouracil during sample preparation?

A1: 5-Methylaminouracil is susceptible to three primary degradation pathways under typical sample preparation conditions: hydrolysis, oxidation, and photodegradation. Each is triggered by different environmental stressors.

  • Hydrolytic Degradation: This is often the most common pathway. It involves the cleavage of bonds by water, a reaction that is significantly accelerated by acidic or, more notably, alkaline conditions. For uracil derivatives, this can lead to the opening of the pyrimidine ring, forming ureido-propanoic acid derivatives, and eventual release of urea.[1] The C5-C6 double bond can also undergo hydration.

  • Oxidative Degradation: The methylamino group and the uracil ring are susceptible to oxidation. Common laboratory reagents or dissolved oxygen can act as oxidizing agents. This can lead to the formation of hydroxylated species or cleavage of the methylamino group.[2][3] For instance, reactive oxygen species can hydroxylate the thymine methyl group to form 5-hydroxymethyluracil, a related compound.[4]

  • Photodegradation: Exposure to ultraviolet (UV) light, and to a lesser extent visible light, can provide the energy needed to induce photochemical reactions. While 5-Methylaminouracil may be relatively stable on its own, impurities or components in the sample matrix can act as photosensitizers, accelerating degradation.[5][6]

The following diagram illustrates these potential degradation routes.

G cluster_main 5-Methylaminouracil Degradation Pathways cluster_products Potential Degradation Products 5MAU 5-Methylaminouracil Hydrolysis_P Ring-Opened Products (e.g., Ureidopropanoic Acid Derivatives) 5MAU->Hydrolysis_P High/Low pH H₂O, Heat Oxidation_P Oxidized Products (e.g., 5-Aminouracil, 5-Hydroxymethylaminouracil) 5MAU->Oxidation_P Oxidants (H₂O₂) Dissolved O₂ Photo_P Photolytic Adducts & Rearrangement Products 5MAU->Photo_P UV Light (200-400 nm)

Caption: Potential degradation pathways for 5-Methylaminouracil.

Q2: I am seeing unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?

A2: The appearance of new, unexpected peaks, often accompanied by a decrease in the peak area of the parent 5-Methylaminouracil analyte, is a classic sign of degradation. To confirm this, a forced degradation study is the definitive approach.[7][8] This involves intentionally exposing your sample to harsh conditions to accelerate the formation of degradation products. By comparing the chromatograms of the stressed samples to a control, you can identify the retention times of potential degradants.

Causality: The logic behind this is simple: if a new peak appears or grows significantly under conditions known to cause degradation (e.g., high pH), and this corresponds with a loss of the parent compound, it is highly likely a degradation product. This is a core principle of stability-indicating method development as outlined by the International Council for Harmonisation (ICH) guidelines.[9]

See the "Protocol for a Basic Forced Degradation Study" in the protocols section below for a step-by-step guide.

Q3: How does pH impact the stability of 5-Methylaminouracil in my samples?

A3: The pH of your sample solution is one of the most critical factors influencing the stability of 5-Methylaminouracil.

  • Alkaline Conditions (pH > 8): 5-Methylaminouracil is particularly susceptible to degradation in basic solutions. The uracil ring can undergo rapid hydrolytic cleavage.[1] This is a common issue for many nitrogen-containing heterocyclic compounds. For example, studies on methacholine chloride showed that solutions become rapidly unstable at a pH greater than 6.[10]

  • Acidic Conditions (pH < 4): Strong acidic conditions can also promote hydrolysis, although often at a slower rate than strong alkaline conditions.

  • Neutral to Slightly Acidic (pH 5-7): This is generally the most stable pH range for uracil and its derivatives.

Expert Insight: Always measure and, if necessary, adjust the pH of your final sample solution. When diluting a stock solution prepared in a solvent like DMSO into an aqueous buffer, the final pH can shift unexpectedly. Using a well-buffered system in the optimal pH range is your best defense against hydrolytic degradation.

pH RangeStability ConcernPrimary Degradation PathwayMitigation Strategy
< 4 ModerateAcid-catalyzed HydrolysisBuffer samples to pH 5-7.
5 - 7 Optimal Stability Minimal DegradationMaintain this pH range for all aqueous sample solutions and mobile phases.
> 8 HighBase-catalyzed HydrolysisAvoid alkaline buffers. If necessary, neutralize immediately after exposure.

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Potential Cause (Degradation Pathway) Recommended Action & Scientific Rationale
Loss of analyte peak area over a short time at room temperature. Hydrolysis. Immediately analyze samples after preparation or store them at 4°C or -20°C. Low temperatures slow down the kinetics of the hydrolytic reaction. If samples are buffered at a non-optimal pH, degradation can occur even at room temperature.
Appearance of new peaks after adding hydrogen peroxide or leaving samples exposed to air. Oxidation. De-gas solvents and use antioxidants (if compatible with your analysis). Prepare samples fresh and store them under an inert atmosphere (e.g., nitrogen or argon) to prevent interaction with atmospheric oxygen.
Inconsistent results between samples prepared under bright lab lights versus those prepared later in the day. Photodegradation. Use amber glass vials or light-blocking centrifuge tubes for all sample preparation and storage steps. This physically prevents high-energy photons from reaching the analyte and initiating photochemical reactions.[6]
Significant analyte loss after using a heated sonicator or a block heater for dissolution. Thermal Degradation. Avoid excessive heat. Use sonication in an ice bath or vortex at room temperature. If heating is required, use the lowest effective temperature for the shortest possible duration. Thermal stress accelerates all degradation pathways.[11][12]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for 5-Methylaminouracil

This protocol is designed to minimize degradation by controlling the key stress factors.

Materials:

  • 5-Methylaminouracil reference standard

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solution (e.g., 10 mM Ammonium Acetate, pH 6.0)

  • 0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the 5-Methylaminouracil standard.

    • Dissolve in a minimal amount of organic solvent (e.g., DMSO or Methanol).

    • Bring to final volume with the same organic solvent in an amber volumetric flask. This stock is generally more stable than aqueous dilutions.

  • Working Solution & Sample Dilution:

    • Perform serial dilutions of the stock solution into your pre-prepared buffer (pH 6.0). Causality: Diluting directly into a controlled, slightly acidic pH environment immediately protects the analyte from potential hydrolytic degradation.

    • Ensure all dilutions are made using amber volumetric flasks.

  • Sample Storage:

    • If not analyzing immediately, store all aqueous solutions at 4°C for short-term storage (<24 hours) or at -20°C or lower for long-term storage.

    • Ensure vials are tightly capped to prevent solvent evaporation and entry of oxygen.

  • Final Preparation for Analysis:

    • Bring samples to room temperature before injection to ensure accurate volume delivery.

    • Filter the sample through a 0.22 µm syringe filter directly into an amber HPLC vial to remove particulates.

Protocol 2: How to Perform a Basic Forced Degradation Study

This study will help identify degradation products and establish the stability-indicating nature of your analytical method.[8][13] A degradation of 5-20% is generally considered sufficient for this purpose.[8]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare 1 mg/mL Stock in Methanol B Create 5 Aliquots (plus 1 Control) A->B C1 Acidic 0.1M HCl, 60°C, 4h B->C1 C2 Alkaline 0.1M NaOH, RT, 1h B->C2 C3 Oxidative 3% H₂O₂, RT, 2h B->C3 C4 Thermal 80°C (Dry), 24h B->C4 C5 Photolytic UV Light (254nm), 24h B->C5 D Neutralize Acid/Base Samples Quench Oxidative Sample C1->D C2->D C3->D E Dilute All Samples & Control to Final Conc. C4->E C5->E D->E F Analyze by HPLC-UV/MS E->F G Compare Chromatograms Identify Degradants F->G

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of 5-Methylaminouracil (e.g., 1 mg/mL) in a suitable organic solvent.

  • Aliquot the stock solution into several amber vials. Keep one as an unstressed control.

  • Apply Stress Conditions to the other vials:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for several hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a few hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for several hours.

    • Thermal Stress: Place an unsealed vial (to allow solvent evaporation) in an oven at 80°C. Reconstitute the residue in the mobile phase before analysis.

    • Photolytic Stress: Expose a solution in a clear quartz vial to UV light (e.g., 254 nm) in a photostability chamber.

  • Neutralize and Dilute: Before analysis, carefully neutralize the acid and base-stressed samples. Dilute all stressed samples and the control sample to the target analytical concentration using the mobile phase.

  • Analyze: Analyze all samples by your HPLC-UV or LC-MS method.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Note the retention times and response of new peaks. Calculate the percentage degradation of the parent compound.

References

  • Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology, 82(6), 1651-1655. [Link]

  • ResearchGate. (n.d.). Degradation Study of Methylcobalamin Injection and Change in pH by Thermal Stress. [Link]

  • Macromolecules. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. [Link]

  • Martino, R., Malet-Martino, M., & Gilard, V. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 32-41. [Link]

  • National Institutes of Health. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(7). [Link]

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • National Institutes of Health. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(7). [Link]

  • ResearchGate. (n.d.). Mechanism of 5-amino-6-methyluracil-inhibited oxidation of organic compounds. [Link]

  • Malik, Z., & Berg, K. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Journal of Photochemistry and Photobiology B: Biology, 87(2), 128-134. [Link]

  • ResearchGate. (n.d.). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. [Link]

  • Juzenas, P., Steindal, A. H., & Moan, J. (2009). Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin. Photochemical & Photobiological Sciences, 8(3), 343-347. [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1563. [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]

  • National Institutes of Health. (2014). Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both?. Cellular and Molecular Life Sciences, 71(20), 3955-3967. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2977. [Link]

  • Singh, P., Tyagi, G., Mehrotra, R., & Bakhshi, A. K. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis, 1(5), 240-244. [Link]

  • ResearchGate. (n.d.). Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level. [Link]

Sources

Technical Support Center: Overcoming Poor Ionization of 5-Methylaminouracil in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 5-Methylaminouracil using Electrospray Ionization Mass Spectrometry (ESI-MS). As Senior Application Scientists, we understand the challenges researchers face when dealing with molecules that exhibit poor ionization efficiency. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide both immediate solutions and a deeper understanding of the underlying chemical principles.

I. Foundational Understanding & Initial Troubleshooting

Q1: Why is my 5-Methylaminouracil signal weak or inconsistent in ESI-MS?

A1: The weak and variable signal of 5-Methylaminouracil stems directly from its molecular structure and physicochemical properties, which make it inherently challenging for ESI.

The core issue lies in the molecule's moderate and dual-nature polarity. 5-Methylaminouracil possesses both a weakly acidic uracil ring and a weakly basic methylamino group. In ESI, signal intensity is fundamentally dependent on the analyte's ability to readily accept a proton (for positive mode, [M+H]⁺) or lose a proton (for negative mode, [M-H]⁻) in the mobile phase before it enters the mass spectrometer.

  • Weak Basicity: The nitrogen atom of the methylamino group is the primary site for protonation. However, its basicity is significantly reduced by the electron-withdrawing effects of the adjacent carbonyl groups on the uracil ring. Consequently, it does not efficiently accept a proton unless the mobile phase is sufficiently acidic.

  • Weak Acidity: The N-H protons on the uracil ring can be removed to form an anion. Uracil itself has a pKa of approximately 9.5, meaning a high pH is required for efficient deprotonation.

  • High Polarity: While polar compounds are generally suited for ESI, highly polar molecules can sometimes remain heavily solvated, hindering the efficient liberation of gas-phase ions.

This delicate balance means that under "standard" or unoptimized ESI conditions (e.g., neutral pH), a significant portion of the 5-Methylaminouracil molecules may remain in their neutral state, rendering them invisible to the mass spectrometer.

Q2: What are the first instrument parameters I should check and optimize for 5-Methylaminouracil?

A2: Before making complex changes to your mobile phase, a systematic optimization of the ion source parameters is critical. These settings control the efficiency of droplet formation, desolvation, and ion transfer into the mass analyzer.

Think of this as ensuring your instrument has the best possible chance to "see" the ions that are being formed. A logical workflow is to start from the outside of the source and work your way in.

Recommended Optimization Workflow
  • Sprayer Voltage (Capillary Voltage): This voltage is crucial for creating the Taylor cone and initiating the electrospray. While a higher voltage can increase signal, an excessive voltage can lead to an unstable spray or electrical discharge (corona discharge), which actually suppresses the signal.[1]

    • Action: Infuse a solution of 5-Methylaminouracil in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and vary the sprayer voltage (e.g., from 2.5 kV to 5.0 kV in positive mode). Plot the signal intensity and look for a stable plateau rather than a sharp peak. Operating on this plateau ensures robustness.[1]

  • Cone Voltage (Orifice/Declustering Potential): This potential difference helps to desolvate ions and pull them from the atmospheric pressure region into the vacuum of the mass spectrometer. It can also be used to induce in-source fragmentation.

    • Action: With the sprayer voltage set, ramp the cone voltage (e.g., from 10 V to 60 V). Too low a voltage may result in poor ion sampling and solvated clusters. Too high a voltage will cause the parent ion to fragment, reducing the signal of your target m/z. Find the value that maximizes the [M+H]⁺ or [M-H]⁻ signal.[1]

  • Gas Flow Rates and Temperatures: The nebulizing gas helps form the aerosol, while the desolvation (drying) gas helps evaporate the solvent from the droplets.

    • Action: Optimize the desolvation gas temperature first to ensure efficient solvent removal without causing thermal degradation of the analyte. Then, adjust the nebulizing and desolvation gas flow rates to maximize the signal.

  • Sprayer Position: The physical location of the ESI needle relative to the sampling cone can significantly impact sensitivity, especially for polar analytes.[1]

    • Action: Smaller, more polar analytes often benefit from the sprayer being further from the sampling cone, allowing more time for desolvation.[1] Adjust the horizontal and vertical positions to find the "sweet spot."

Initial Parameter Troubleshooting Diagram

G cluster_start Start cluster_source Ion Source Optimization cluster_result Evaluation Start Weak or No Signal Opt_Voltage Optimize Sprayer Voltage (e.g., 2.5-5.0 kV) Start->Opt_Voltage Opt_ConeV Optimize Cone Voltage (e.g., 10-60 V) Opt_Voltage->Opt_ConeV Opt_Gas Optimize Gas Temp & Flow Opt_ConeV->Opt_Gas Opt_Position Adjust Sprayer Position Opt_Gas->Opt_Position Check_Signal Signal Improved? Opt_Position->Check_Signal Success Proceed with Analysis Check_Signal->Success Yes Fail Move to Mobile Phase Optimization Check_Signal->Fail No

Caption: Initial troubleshooting workflow for ion source parameters.

II. Mobile Phase & Chemical Environment Optimization

Q3: How can I strategically use mobile phase additives to enhance my signal?

A3: Mobile phase additives are the most powerful tool for improving the ionization of 5-Methylaminouracil. The goal is to adjust the pH of the ESI droplet to ensure the analyte is predominantly in its charged form. [1]

The general rule is to adjust the mobile phase pH to be at least two units below the pKa of a basic site for positive mode, or two units above the pKa of an acidic site for negative mode.

Recommended Additives and Starting Concentrations
AdditiveTypical ConcentrationTarget ModeRationale & Comments
Formic Acid (FA) 0.1% - 0.3% (v/v)PositiveGood proton source. Volatile and MS-friendly. Increasing the concentration from 0.1% to 0.3% can sometimes overcome signal suppression.[2]
Acetic Acid (AA) 0.1% - 0.5% (v/v)Positive / NegativeWeaker acid than FA, may be less effective for protonation but can be a good choice for negative mode to maintain a slightly acidic pH for chromatography while still allowing deprotonation in the ESI source.[3]
Ammonium Formate 5 - 10 mMPositive / NegativeActs as a buffer. Provides both ammonium ions ([NH₄]⁺) for potential adduct formation ([M+NH₄]⁺) and formate ions to facilitate proton transfer. Excellent for improving chromatographic peak shape and stabilizing the ESI spray.
Ammonium Acetate 5 - 10 mMPositive / NegativeSimilar to ammonium formate but provides a slightly higher pH. Often a good choice when balancing chromatographic and MS requirements.
Ammonium Hydroxide 0.01% - 0.05% (v/v)NegativeUsed to raise the pH and promote deprotonation of the uracil ring N-H groups. Use with caution as high pH can degrade silica-based columns.

Important Note on TFA: While trifluoroacetic acid (TFA) is an excellent proton source, it is a strong ion-pairing agent that can severely suppress the ESI signal in both positive and negative modes.[1] It should be avoided unless absolutely necessary for chromatography, and even then, at the lowest possible concentration (e.g., <0.05%).[1]

Q4: My signal is still poor even with standard additives. Should I consider chemical derivatization?

A4: Yes. When optimizing source parameters and mobile phases fails to yield adequate sensitivity, chemical derivatization is a highly effective, albeit more complex, strategy.

Derivatization involves reacting the analyte with a reagent to attach a chemical moiety that is easily ionizable.[4][5] For 5-Methylaminouracil, the secondary amine of the methylamino group is an excellent target for derivatization.

Strategy: Tagging with a Permanently Charged Group

The most robust derivatization approach introduces a permanently charged group, making ionization independent of mobile phase pH.

  • Recommended Reagent: 2-bromo-1-methylpyridinium iodide (BMP). This reagent reacts with primary and secondary amines to introduce a permanently positive-charged quaternary ammonium group.

  • Advantage: This creates an analyte derivative that is always charged, leading to a dramatic and stable increase in ESI signal in positive mode.

Experimental Protocol: Derivatization with BMP
  • Sample Preparation: Dry down your sample extract containing 5-Methylaminouracil in a reaction vial. Ensure the sample is free of water and other protic solvents.

  • Reagent Preparation: Prepare a solution of 10 mg/mL 2-bromo-1-methylpyridinium iodide and 10 µL/mL of a non-nucleophilic base (e.g., triethylamine) in a polar aprotic solvent like acetonitrile.

  • Reaction: Add 50 µL of the reagent solution to the dried sample.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Cool the sample to room temperature, dilute with the initial mobile phase, and inject into the LC-MS system. You will now be looking for the m/z of the derivatized product.

Derivatization Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dry_Sample Dry Sample Extract Add_Reagent Add Reagent to Sample Dry_Sample->Add_Reagent Prep_Reagent Prepare BMP Reagent Prep_Reagent->Add_Reagent Incubate Incubate at 60°C Add_Reagent->Incubate Dilute Dilute with Mobile Phase Incubate->Dilute Inject Inject into LC-MS Dilute->Inject Detect Detect Derivatized [M]⁺ Inject->Detect

Caption: Workflow for chemical derivatization of 5-Methylaminouracil.

III. Alternative & Advanced Approaches

Q5: Is ESI my only option? What about alternative ionization sources?

A5: No, ESI is not the only option. If 5-Methylaminouracil proves intractable with ESI, alternative Atmospheric Pressure Ionization (API) techniques should be considered, as they operate on different ionization principles.

Switching the ionization source can be a simple and powerful way to analyze compounds that are challenging for ESI.

Comparison of Ionization Techniques
TechniquePrincipleBest Suited ForApplicability to 5-Methylaminouracil
ESI Ion evaporation from charged droplets in solution.Polar, pre-charged, or easily ionizable analytes.[6]Challenging. Requires careful mobile phase optimization due to weak acidic/basic nature.
APCI Atmospheric Pressure Chemical Ionization. Corona discharge ionizes solvent vapor, which then transfers charge to the analyte via gas-phase reactions.Less polar to moderately polar, thermally stable analytes.Good Alternative. Can be more effective than ESI for analytes that are not pre-charged in solution. The thermal component may aid in desolvation.
APPI Atmospheric Pressure Photoionization. High-energy photons from a UV lamp directly ionize the analyte or a dopant molecule, which then ionizes the analyte.Nonpolar to moderately polar analytes, particularly those with aromatic systems.[6][7]Promising Alternative. The uracil ring may be susceptible to photoionization. APPI is often complementary to ESI for difficult compounds.[6]

Recommendation: If available, test your optimized LC method on an APCI source. It is often a "plug-and-play" alternative to ESI and can provide significant signal enhancement for neutral molecules that are thermally stable.

Q6: I see multiple peaks like [M+Na]⁺ and [M+K]⁺. How should I handle these adducts?

A6: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common in ESI-MS and can either be a problem or an opportunity.

These adducts form when residual metal salts in your sample, solvents, or glassware compete with protons to ionize the analyte.

  • As a Problem: If the adduct formation is inconsistent or splits the signal across multiple species ([M+H]⁺, [M+Na]⁺, etc.), it fragments your signal intensity and complicates quantification.

    • Solution: To reduce unwanted adducts, use high-purity LC-MS grade solvents, switch from glass to plastic vials, and ensure rigorous sample cleanup to remove biological salts.[1] Thoroughly flushing the system can remove salt buildup from previous users.[1]

  • As an Opportunity: If protonation is inefficient, you can intentionally promote the formation of a single, stable adduct to consolidate the signal into one detectable channel.

    • Solution: Add a low concentration (e.g., 1-5 mM) of an ammonium salt like ammonium formate to the mobile phase. This will promote the formation of the [M+NH₄]⁺ adduct, which is often more stable and sensitive than the protonated molecule for certain compounds.

IV. References

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. PubMed. [Link]

  • Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. PubMed. [Link]

  • Molecules with poor ESI ionization. Chromatography Forum. [Link]

  • Alternative Ionization Techniques. Waters Corporation. [Link]

  • Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. ResearchGate. [Link]

Sources

Technical Support Center: HPLC Optimization for 5-Methylaminouracil (5-MAU)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Method Development & Troubleshooting for Polar Pyrimidine Derivatives

Introduction: The "Polarity Paradox" of 5-MAU

Welcome to the technical support hub for 5-Methylaminouracil (5-MAU). If you are here, you are likely facing one of two problems: your analyte is eluting in the void volume (no retention), or it is tailing severely.

The Chemistry: 5-MAU is a uracil derivative substituted at the 5-position with a methylamino group.[1]

  • Base Structure: Uracil (highly polar, hydrophilic).

  • Modification: Methylamino group (-NH-CH3).

  • pKa Implications: The molecule is amphoteric. The uracil ring has acidic protons (N1/N3, pKa ~9.5), while the exocyclic amine is basic (pKa ~9.4). At standard HPLC pH (3.0–5.0), the amine is protonated (

    
    ), making the molecule cationic and highly polar .
    

This guide abandons the "trial and error" approach in favor of thermodynamic logic.

Module 1: Retention Strategy (The "It Won't Stick" Problem)

User Issue: "My 5-MAU peak elutes with the solvent front (


) on my standard C18 column."
Root Cause Analysis

Standard C18 columns rely on hydrophobic interaction. 5-MAU is too hydrophilic to partition into the C18 alkyl chains, especially when protonated at acidic pH. Furthermore, using 100% aqueous buffer on standard C18 leads to "hydrophobic collapse" (dewetting), permanently damaging retention reproducibility.

The Solution: Select the Right Stationary Phase

Do not try to force a standard C18 to work. Choose one of the following two pathways:

Pathway A: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography is the gold standard for polar nucleobases. It retains analytes based on their partitioning into a water-enriched layer on the silica surface.

  • Column: Silica, Amide, or Zwitterionic (e.g., TSKgel Amide-80, Halo HILIC).

  • Mobile Phase: High Organic (90% Acetonitrile / 10% Buffer).

  • Mechanism: The polar 5-MAU is retained by the water layer. Elution is achieved by increasing the water content (inverse gradient).

Pathway B: Aqueous-Stable C18 (RP-Aq)

If you must use Reverse Phase, you need a column compatible with 100% aqueous conditions.

  • Column: C18 with polar end-capping or embedded polar groups (e.g., Agilent Zorbax SB-Aq, Waters Atlantis T3).

  • Mobile Phase: 0-5% Organic start.

  • Mechanism: The polar groups prevent phase collapse, allowing the weak hydrophobic interaction of the methyl group to retain the molecule.

Comparative Protocol Table
ParameterHILIC Protocol (High Retention) RP-Aq Protocol (Standard)
Column Type Amide or Zwitterionic HILICPolar-Embedded C18 (Aq-type)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol or Acetonitrile
Isocratic Start 90% B (High Organic)100% A (High Aqueous)
Elution Mode Decreasing %B (90%

60%)
Increasing %B (0%

20%)
Expected

2.0 – 5.00.5 – 1.5

Module 2: Peak Shape Optimization (The "Tailing" Problem)

User Issue: "I have retention, but the peak tails significantly (Asymmetry > 1.5)."

Root Cause Analysis

The methylamino group on 5-MAU is a secondary amine. At pH < 9, it is positively charged.

  • Silanol Activity: Residual silanols (

    
    ) on the silica support are negatively charged above pH 3.5.
    
  • Ionic Interaction: The cationic 5-MAU binds electrostatically to the anionic silanols, causing "drag" (tailing).

Troubleshooting Workflow

TailingFix Start Start: Peak Tailing Detected CheckPH Check Buffer pH Start->CheckPH LowPH Is pH < 3.0? CheckPH->LowPH Action1 Lower pH to 2.5-3.0 (Suppress Silanols) LowPH->Action1 No Action2 Add Ion Pairing Agent (Hexanesulfonate) LowPH->Action2 Yes, still tailing Action3 Switch to Hybrid Silica (High pH Stable) Action2->Action3 If fails caption Figure 1: Decision logic for mitigating amine-induced tailing.

The Fix: Buffer & Additive Selection
  • Low pH Strategy: Operate at pH 2.5 – 3.0 using Formic Acid or Phosphate buffer. This protonates the silanols (

    
    ), making them neutral and preventing interaction with the amine.
    
  • Ion Pairing (Last Resort): Add 5-10 mM Sodium Hexanesulfonate to the mobile phase. The sulfonate pairs with the 5-MAU amine, neutralizing the charge and increasing hydrophobicity. Note: This makes the method incompatible with LC-MS.

Module 3: Separation from Interferences (Selectivity)

User Issue: "5-MAU co-elutes with Uracil or Thymine."

The Selectivity Challenge

Uracil, Thymine, and 5-MAU differ only by small substitutions at the 5-position.

  • Uracil: -H

  • Thymine:

    
    
    
  • 5-MAU:

    
    [2]
    
Optimization Protocol

To separate these, you must exploit the basicity of 5-MAU.

  • pH Tuning:

    • At pH 3.0, Uracil and Thymine are neutral. 5-MAU is cationic.

    • Use a Cation Exchange / Reversed Phase Mixed-Mode Column (e.g., SIELC Primesep or Newcrom).

    • Result: Uracil/Thymine elute near the void (RP mechanism only); 5-MAU is retained longer (RP + Cation Exchange mechanism).

  • Wavelength Selection (UV):

    • While all absorb at 254 nm, 5-MAU has a bathochromic shift due to the auxochromic amino group.

    • Action: Run a UV scan (200-400 nm). 5-MAU often shows distinct absorbance shoulders >265 nm compared to unsubstituted uracil.

Module 4: Validated Method Parameters

Based on nucleobase separation principles [1][2], the following starting conditions are recommended for high-reliability assays.

Recommended Method (HILIC Mode)
  • Column: 2.1 x 100 mm, 1.7 µm Amide-HILIC.

  • Flow Rate: 0.3 mL/min.

  • Temp: 35°C.

  • Detection: UV 260 nm (bandwidth 4 nm).

  • Gradient:

Time (min)% Buffer (10mM NH4Ac, pH 5.8)% AcetonitrileCurve
0.0595Initial
1.0595Hold
8.04060Linear
10.04060Wash
10.1595Re-equilibration

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile?

  • A: In Reverse Phase (RP-Aq), yes. In HILIC, no . Methanol is too polar (protic) and will disrupt the water layer formation on the silica surface, destroying retention.

Q: My 5-MAU peak disappears when I inject the sample dissolved in pure water.

  • A: This is the "solvent strength mismatch." In HILIC, water is the strong solvent. Injecting in 100% water causes the analyte to streak through the column.

  • Fix: Dilute your sample 50:50 with Acetonitrile before injection.

Q: Is 5-MAU stable in solution?

  • A: 5-substituted uracils can be sensitive to oxidation.[3] Prepare standards fresh in amber vials. Keep the autosampler cooled to 4°C.

References

  • SIELC Technologies. (n.d.).[4] HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 78168, 5-(Hydroxymethyl)uracil. (Contextual reference for 5-substituted uracil properties). Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Stability & Extraction of 5-Methylaminouracil (5-MAU)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Oxidative


-Demethylation of 5-Methylaminouracil
Audience:  Analytical Chemists, drug metabolism researchers, and synthetic biologists.

Executive Summary: The Instability Mechanism

You are likely visiting this page because your LC-MS/MS data shows a lower-than-expected recovery of 5-Methylaminouracil (5-MAU) and a corresponding increase in 5-Aminouracil (5-AU) .

This is not a standard hydrolysis issue. It is an oxidative


-demethylation  event.

The methylamino group at position 5 (


) is chemically susceptible to oxidative attack, particularly in the presence of transition metals (Fe, Cu) found in trace amounts in biological matrices or non-MS-grade buffers. This reaction proceeds via a carbinolamine intermediate , which spontaneously collapses to release formaldehyde and the demethylated primary amine (5-AU).

To preserve 5-MAU, your extraction protocol must aggressively suppress Reactive Oxygen Species (ROS) and metal catalysis .

Module 1: The Degradation Pathway

Understanding the enemy is the first step to defeating it. The following diagram illustrates the specific chemical pathway causing your analyte loss.

G Start 5-Methylaminouracil (Target Analyte) Intermediate Carbinolamine Intermediate (Unstable) Start->Intermediate + [O] (via Metal Catalysis) Oxidation Oxidative Attack (ROS / Fe2+ / Cu2+) Oxidation->Intermediate Collapse Spontaneous Collapse Intermediate->Collapse Product 5-Aminouracil (Degradant) Collapse->Product Byproduct Formaldehyde (HCHO) Collapse->Byproduct

Figure 1: Mechanism of Oxidative N-Demethylation. The critical control point is the initial oxidation step, catalyzed by trace metals and dissolved oxygen.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am using standard methanol extraction. Why is conversion still happening?

A: Methanol dissolves oxygen well, and standard methanol often contains trace metal ions if not LC-MS grade.

  • The Fix: You must use degassed solvents and add a chelator. Methanol alone does not stop the Fenton reaction (Metal + Peroxide

    
     Radical) if peroxides are present in the lipid background of your sample.
    
Q2: Does pH affect the stability of 5-MAU?

A: Yes.

  • Acidic pH (< 4): Can protonate the amine, potentially stabilizing it against oxidation, but extremely low pH can catalyze other degradation pathways.

  • Alkaline pH (> 8): Increases the electron density on the nitrogen, making it more susceptible to oxidative attack.

  • Recommendation: Maintain a pH between 5.5 and 6.5 during extraction.

Q3: Can I use TCEP or DTT as antioxidants?

A: Use with caution. Strong reducing agents like DTT can sometimes interfere with downstream mass spectrometry (ion suppression) or react with other matrix components.

  • Better Alternative: Ascorbic Acid (Vitamin C) is preferred for preventing oxidative demethylation of amines. It acts as a radical scavenger without modifying the nucleobase structure.

Module 3: Optimized Protocol (The "Cryo-Chelation" Method)

This protocol is designed to create a "chemical stasis" environment that blocks the oxidative pathway described in Figure 1.

Reagent Preparation
ReagentConcentrationPurpose
Extraction Solvent 80% Methanol / 20% WaterProtein precipitation & solubility.
Additive A (Chelator) 1 mM EDTA (Disodium)Sequesters Fe/Cu ions to stop catalysis.
Additive B (Antioxidant) 10 mM Ascorbic AcidScavenges dissolved oxygen/radicals.
Gas Purge Nitrogen (

)
Displaces dissolved oxygen.
Step-by-Step Workflow
  • Pre-Chill & Degas:

    • Pre-chill the Extraction Solvent to -20°C .

    • Bubble

      
       gas through the solvent for 10 minutes to remove dissolved oxygen.
      
  • Sample Lysis (The Critical Moment):

    • Add the Cryogenic Extraction Solvent (containing EDTA/Ascorbic Acid) immediately to the sample.

    • Reasoning: Lysis releases intracellular iron stores. If EDTA is not present at the exact moment of lysis, oxidation begins instantly.

  • Homogenization:

    • Homogenize under cold conditions (e.g., bead beating at 4°C).

    • Do not allow the sample to heat up; heat accelerates the

      
      -demethylation kinetics.
      
  • Clarification:

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

    • Transfer supernatant to a fresh, amber glass vial (light can catalyze photo-oxidation).

  • Evaporation (Danger Zone):

    • If drying down samples, use a Nitrogen blow-down evaporator.

    • NEVER use a vacuum concentrator with heat (SpeedVac) without an inert atmosphere, as this concentrates peroxides.

Workflow Visualization

Workflow cluster_0 Preparation Phase cluster_1 Extraction Phase cluster_2 Analysis Phase Step1 Degas Solvent (N2) + Add EDTA/Ascorbate Step2 Add Solvent to Sample (Immediate Quench) Step1->Step2 Step3 Cold Homogenization (4°C) Step2->Step3 Step4 Centrifugation (Remove Fe-rich pellet) Step3->Step4 Step5 LC-MS Injection (Keep at 4°C) Step4->Step5 Supernatant

Figure 2: The Cryo-Chelation Workflow. Note that EDTA is introduced before cell lysis occurs.

Module 4: Frequently Asked Questions (FAQs)

Q: My 5-MAU peak is splitting. Is this degradation? A: Likely not. 5-MAU can undergo tautomerization (keto-enol shifts). However, if the masses are identical, it is tautomerism. If the mass shifts by -14 Da, it is demethylation. Ensure your chromatography uses a buffered mobile phase (e.g., Ammonium Acetate) to stabilize the tautomeric state.

Q: Can I use plastic tubes? A: Yes, but be aware that some plastics leach plasticizers that can act as radical initiators. High-quality polypropylene (PP) is generally safe. Avoid polystyrene.

Q: How long is the extract stable? A: With EDTA and Ascorbic acid:

  • 4°C (Autosampler): 24 hours.

  • -80°C: 3 months.

  • Room Temp: < 2 hours (Avoid!).

References

  • Mechanism of Oxidative N-Demethylation

    • Title: Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese C
    • Source: MDPI (Molecules), 2023.[1]

    • Context: Establishes the mechanism of metal-catalyzed dealkylation of amines via radical intermedi
  • Stability of Aminouracils

    • Title: Stabilizing short-lived Schiff base deriv
    • Source: NIH / PubMed Central, 2017.
    • Context: Discusses the chemical instability of 5-amino-uracil derivatives in aqueous buffers and the necessity of kinetic stabiliz
  • Extraction Methodology (Antioxidants)

    • Title: Elimination of oxidative degradation during the per-O-methylation of carbohydrates.[2]

    • Source: Carbohydrate Research (via PubMed)
    • Context: Validates the use of inert atmospheres and water scavenging to prevent oxid
  • Metal Catalysis in Demethylation

    • Title: Green Chemistry Studies on the oxidative N-demethylation of atropine... using a Fe(III)-TAML catalyst.[3]

    • Source: ResearchG
    • Context: Demonstrates how Iron (Fe)

Sources

"troubleshooting guide for 5-Methylaminouracil quantification"

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Quantification of 5-Methylaminouracil (5-MAU)

Introduction: The 5-MAU Challenge

Welcome to the Technical Support Center. You are likely here because 5-Methylaminouracil (5-MAU, CAS 7577-92-6) is behaving inconsistently in your assay. Unlike its stable cousins (Thymine or Uracil), 5-MAU possesses a secondary amine at the C5 position, making it both highly polar and susceptible to oxidation .

This guide addresses the three most common failure modes reported by our users:

  • Retention Time Drift (Due to HILIC instability).

  • Signal Degradation (Due to oxidative instability).

  • Poor Sensitivity (Due to ionization suppression).

Module 1: Sample Preparation & Stability (The Critical Step)

Q: My stock solutions turn yellow/brown after 24 hours. Is this normal? A: No, but it is expected if unprotected. The C5-amino group activates the pyrimidine ring, making it an antioxidant itself—meaning it sacrifices itself to oxidation rapidly in solution.

Troubleshooting Protocol:

  • Solvent: Do not store in pure water. Use 0.1% Formic Acid in water/methanol (50:50). The acidic pH protonates the amine, stabilizing it against oxidation.

  • Additive: Add Ascorbic Acid (1 mM) or DTT to your stock and working standards if you observe degradation.

  • Temperature: Store all stocks at -80°C. Autosampler must be kept at 4°C.

Q: I am seeing low recovery from plasma using Protein Precipitation (PPT). Why? A: 5-MAU is extremely polar (LogP < -1.0). In standard PPT (Acetonitrile 3:1), it may coprecipitate with proteins or remain trapped in the aqueous hydration sphere of the pellet if the organic ratio is too high.

Recommended Extraction Workflow:

ParameterRecommendationRationale
Method SPE (Mixed-Mode Cation Exchange) Superior to PPT. The amine (pKa ~9) is positively charged at acidic pH.
Cartridge MCX (Mixed-Mode Cation Exchange)Retains 5-MAU via ionic interaction while washing away neutrals (matrix).
Load pH pH 3.0 (0.1% Formic Acid)Ensures 5-MAU is fully protonated (

).
Elution 5%

in Methanol
Deprotonates the amine, releasing it from the sorbent.

Module 2: Chromatographic Separation (HILIC vs. C18)

Q: I am using a C18 column, but 5-MAU elutes in the void volume (


). 
A:  5-MAU is too hydrophilic for standard C18 retention. Even "AQ" (aqueous-compatible) C18 columns often fail to retain it sufficiently to separate it from the salt front (ion suppression zone).

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch to a Zwitterionic HILIC or Amide HILIC column.

Standard HILIC Parameters for 5-MAU:

  • Column: BEH Amide or ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH improves peak shape for basic amines).

  • Mobile Phase B: Acetonitrile (90%).

  • Gradient: Start high organic (90% B)

    
     ramp to 50% B over 5 mins.
    

Q: My retention times are shifting run-to-run. A: HILIC requires extensive equilibration.

  • Fix: Ensure your re-equilibration time is at least 15 column volumes .

  • Fix: Maintain a constant ionic strength. Do not use pure water as Mobile Phase A; always include buffer (10 mM).

Module 3: Mass Spectrometry Detection

Q: What are the optimal transitions for 5-MAU? A: 5-MAU (MW 141.13) is best detected in Positive Electrospray Ionization (ESI+) mode.

MRM Table (Quantification):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
5-MAU 142.1

111.1 2518Loss of methylamine (

)
5-MAU 142.1

69.0 2525Ring Cleavage (RDA)
IS (5-FU) 131.0

114.0 2520Analogous loss

Note: 5-Fluorouracil (5-FU) or Stable Isotope Labeled 5-MAU (


) is required as an Internal Standard (IS).

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing sensitivity loss in 5-MAU analysis.

5MAU_Troubleshooting Start Issue: Low Sensitivity / No Peak CheckStd Inject Pure Standard (Solvent) Start->CheckStd NoPeak Check Stock Stability (Did it oxidize?) CheckStd->NoPeak No Peak GoodPeak GoodPeak CheckStd->GoodPeak Good Peak CheckMatrix Inject Extracted Sample LowSignal Matrix Effect / Suppression CheckMatrix->LowSignal Low Signal MakeFresh Retest NoPeak->MakeFresh Prepare fresh in 0.1% Formic Acid GoodPeak->CheckMatrix Solution1 Analyte eluting with salts. Switch to HILIC. LowSignal->Solution1 Retention Time < 1 min? Solution2 Ion Suppression. Switch to SPE extraction. LowSignal->Solution2 Retention Time > 2 min?

Caption: Logic flow for diagnosing sensitivity issues. Distinguishes between chemical instability (oxidation) and matrix effects (ion suppression).

Module 4: Experimental Protocol (SOP Draft)

Title: Quantification of 5-Methylaminouracil in Plasma by HILIC-MS/MS

1. Reagents:

  • 5-Methylaminouracil Standard (CAS 7577-92-6).[1][2]

  • Internal Standard: 5-Methylaminouracil-

    
     (or 5-Fluorouracil if isotope unavailable).
    
  • LC-MS Grade Acetonitrile, Ammonium Acetate, Formic Acid.

2. Sample Preparation (Protein Precipitation - Rapid Method):

  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 10 µL Internal Standard solution.

  • Add 200 µL Acetonitrile containing 0.1% Formic Acid (Cold, 4°C). Acid is crucial for stability.

  • Vortex 30s, Centrifuge 10 min at 15,000 x g.

  • Transfer supernatant to a glass vial. Do not evaporate to dryness (oxidation risk). Dilute 1:1 with Acetonitrile before injection if peak shape is poor.

3. LC-MS/MS Conditions:

  • System: Waters Acquity UPLC or Agilent 1290.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Temp: 40°C.

  • Flow: 0.4 mL/min.

  • Run Time: 6.0 minutes.[3]

References

  • Chemical Identity & Properties
  • Oxidative Instability of Aminouracils

    • Yakupova, L. R., et al. (2021).[4] Reactivity of Peroxyl Radicals with 5-Methyl-4-[(Propylsulfanyl)methyl]-2,4-Dihydro-3H-Pyrazol-3-one. Kinetics and Catalysis. (Discusses inhibition rate constants and oxidation of 5-methylaminouracil). Available at: [Link]

  • HILIC Methodology for Polar Pyrimidines

    • Periat, A., et al. (2018).[3] Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry. (General principles for polar analyte troubleshooting). Available at: [Link]

  • Uracil Derivative Analysis

Sources

Technical Support Center: Matrix Effects in 5-Methylaminouracil Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<_

Welcome to the technical support center for the analysis of 5-Methylaminouracil in complex biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of matrix effects. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and robustness of your analytical methods.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing complex biological samples like plasma, urine, or tissue homogenates, these endogenous components—such as salts, lipids, proteins, and metabolites—can interfere with the ionization of the target analyte, 5-Methylaminouracil.[2][3] This interference is known as the matrix effect and can lead to either a decreased (ion suppression) or increased (ion enhancement) analytical signal.[4] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3]

The primary cause of matrix effects is the competition for ionization between the analyte and co-eluting matrix components within the mass spectrometer's ion source.[5] This is particularly prevalent with electrospray ionization (ESI), which is highly susceptible to these interferences.[6] For a polar molecule like 5-Methylaminouracil, which is an analogue of uracil, achieving good retention and separation from polar matrix components on traditional reversed-phase columns can be challenging, further increasing the risk of co-elution and matrix effects.[7][8]

Frequently Asked Questions (FAQs)

Q1: My 5-Methylaminouracil signal is significantly lower in my plasma samples compared to the standard in a pure solvent. What is the likely cause?

This is a classic sign of ion suppression, a common matrix effect.[9] Components of the plasma matrix, such as phospholipids or salts, are likely co-eluting with your analyte and suppressing its ionization in the MS source.[2][10]

Q2: How can I quickly determine if I have a matrix effect issue?

A straightforward method is the post-extraction spike.[11] You compare the peak area of 5-Methylaminouracil in a spiked, extracted blank matrix sample to the peak area of a standard solution at the same concentration in a pure solvent. A significant difference in the peak areas indicates the presence of matrix effects.[3]

Q3: What is the most effective way to minimize matrix effects?

There is no single "best" way, as the optimal strategy depends on the specific matrix and analyte. However, a multi-pronged approach is often most effective. This typically involves a combination of:

  • Optimized Sample Preparation: To remove as many interfering components as possible before analysis.[1][12]

  • Chromatographic Separation: To resolve 5-Methylaminouracil from co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining matrix effects.[6][13]

Q4: Are there specific chromatographic techniques recommended for polar compounds like 5-Methylaminouracil?

Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a powerful alternative to reversed-phase chromatography for retaining and separating highly polar compounds.[8][14][15] HILIC can provide better retention for 5-Methylaminouracil and may offer different selectivity, helping to separate it from interfering matrix components.[16]

In-Depth Troubleshooting Guides

Issue 1: Inconsistent and Low Analyte Response

You observe poor signal intensity and high variability in your 5-Methylaminouracil quantification across different biological samples.

Underlying Cause: This is likely due to significant and variable ion suppression caused by co-eluting endogenous matrix components.[17] The composition of biological matrices can differ between individuals, leading to inconsistent matrix effects.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent and low analyte signals.

Step-by-Step Protocol: Quantifying Matrix Effects using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 5-Methylaminouracil and the internal standard (if used) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank biological matrix sample. Spike 5-Methylaminouracil and the internal standard into the final extracted sample.

    • Set C (Pre-Spike Sample): Spike 5-Methylaminouracil and the internal standard into the blank biological matrix before extraction.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100[3]

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation: An ME value significantly deviating from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.[18]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodRecovery (%) for 5-MethylaminouracilMatrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 95 ± 565 ± 10 (Suppression)Fast and simpleProne to significant matrix effects
Liquid-Liquid Extraction (LLE) 85 ± 888 ± 7 (Minor Suppression)Cleaner extracts than PPTMore labor-intensive, requires solvent optimization
Solid Phase Extraction (SPE) 92 ± 697 ± 4 (Minimal Effect)Provides the cleanest extractsRequires method development for sorbent and solvent selection

This is example data and will vary based on the specific matrix and protocol.

Expert Recommendation: For complex matrices, Solid Phase Extraction (SPE) often provides the most effective cleanup, significantly reducing matrix effects.[1] If SPE is not feasible, consider a hybrid approach, such as protein precipitation followed by phospholipid removal plates.

Issue 2: Poor Peak Shape and Shifting Retention Times

You are observing tailing peaks or shifts in the retention time for 5-Methylaminouracil, especially after multiple injections of extracted samples.

Underlying Cause: This can be a manifestation of matrix effects where matrix components interact with the analytical column, altering its chromatographic properties.[19] It can also be caused by the accumulation of non-eluted matrix components on the column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape and retention time shifts.

Step-by-Step Protocol: Optimizing Chromatographic Separation with HILIC

Given the polar nature of 5-Methylaminouracil, HILIC can be an excellent choice to improve retention and separation from less polar matrix interferences.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, silica, or diol).

  • Mobile Phase:

    • Aqueous Component (typically 5-40%): Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate) to control pH and improve peak shape.

    • Organic Component (typically 60-95%): Acetonitrile.

  • Gradient Elution: Start with a high percentage of organic solvent to retain 5-Methylaminouracil. Gradually increase the aqueous component to elute the analyte.

  • Injection Solvent: The injection solvent should be compatible with the initial mobile phase conditions (i.e., high organic content) to ensure good peak shape.

  • Equilibration: Ensure adequate column equilibration between injections, which is often longer for HILIC than for reversed-phase.

Expert Recommendation: The use of a stable isotope-labeled internal standard (SIL-IS) for 5-Methylaminouracil is highly recommended.[6][20] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby providing the most accurate correction for matrix effects.[13][21]

Self-Validating Systems: Ensuring Method Robustness

A robust analytical method should be validated to demonstrate its reliability. According to regulatory guidelines, such as those from the ICH, method validation for bioanalytical assays must include an assessment of selectivity and matrix effect.[22]

Key Validation Parameters for Matrix Effects:

  • Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing at least six different blank matrix lots.[22]

  • Matrix Effect: Quantitatively assessed across multiple lots of the biological matrix to ensure that the effect is consistent and within acceptable limits (typically a coefficient of variation ≤15%).

By rigorously evaluating and mitigating matrix effects during method development and confirming this through validation, you create a self-validating system that ensures the generation of trustworthy and reproducible data.

References

  • Taylor & Francis. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • MDPI. (2023, April 18). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • PubMed. (n.d.). Assessing the matrix effects of hemolyzed samples in bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Hilaris Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • ResearchGate. (2020, July 1). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • Future Science. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Future Science. (2025, November 27). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • National Institutes of Health. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • YouTube. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. Retrieved from [Link]

  • Agilent. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • LCGC International. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]

  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]

  • Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review. Retrieved from [Link]

  • Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Retrieved from [Link]

  • National Library of Medicine. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • PubMed. (n.d.). Hydrophilic interaction liquid chromatography-APCI-mass spectrometry determination of 5-fluorouracil in plasma and tissues. Retrieved from [Link]

Sources

Technical Support Center: 5-Methylaminouracil Fragmentation & CE Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Mass Spectrometry Method Development Target Molecule: 5-Methylaminouracil (5-MAU) | MW: 141.13 Da | Precursor: m/z 142.1



Welcome to the Method Development Support Portal

This guide provides technical workflows for optimizing Collision Energy (CE) for 5-Methylaminouracil. Unlike peptides, small heterocyclic molecules like 5-MAU require precise energy tuning to balance the cleavage of exocyclic substituents against the destruction of the pyrimidine ring.

Quick Diagnostic: What is your current issue?
  • Case A: "I see the parent ion (142), but no fragments."

    
    
    
  • Case B: "I see only low mass noise (m/z < 50) and no structural info."

    
    
    
  • Case C: "I need a protocol to find the perfect CE."

    
    
    

Module 1: The Chemistry of 5-MAU Fragmentation

To optimize CE, you must understand what you are trying to produce. 5-MAU (


) follows specific dissociation pathways characteristic of 5-substituted uracils.
Target Transitions Table

Use these theoretical transitions to set up your optimization scan.

Precursor (

)
Fragment (

)
Loss (Da)MechanismOptimal CE Range (Est.)
142.1 125.1 17 (

)
Deamination (Exocyclic)10 - 15 eV
142.1 111.1 31 (

)
Loss of Methylamine (Side chain)15 - 25 eV
142.1 99.1 43 (

)
Retro-Diels-Alder (Ring Cleavage)25 - 35 eV
142.1 68.0 74Combined Ring Fragmentation> 40 eV
Fragmentation Pathway Diagram

The following diagram illustrates the competitive pathways between side-chain cleavage and ring opening.

MAU_Fragmentation Precursor Precursor [M+H]+ m/z 142.1 (Intact 5-MAU) Inter1 Fragment m/z 125 (Loss of NH3) Precursor->Inter1 Low CE (10-15 eV) Deamination Inter2 Fragment m/z 111 (Uracil Cation) Loss of CH3NH2 Precursor->Inter2 Med CE (15-25 eV) Side-chain Cleavage RDA_Product Fragment m/z 99 (Retro-Diels-Alder) Loss of HNCO Precursor->RDA_Product High CE (25-35 eV) Ring Opening Deep_Frag Deep Fragments m/z < 70 (Ring Destruction) Inter2->Deep_Frag Excessive CE (>40 eV) RDA_Product->Deep_Frag

Figure 1: Competitive fragmentation pathways for 5-Methylaminouracil. Successful optimization maximizes the green and red nodes while minimizing the grey node.

Module 2: The Breakdown Curve Protocol

Objective: Determine the CE value that yields the highest intensity for the most specific fragment (usually m/z 111 or 99) while depleting the precursor to <10%.

Prerequisites
  • Instrument: Q-TOF, Orbitrap, or Triple Quadrupole (QqQ).

  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (Protonation enhancer).

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS).

Step-by-Step Workflow

1. System Suitability Test (SST)

Why? To ensure the instrument's collision cell is functioning correctly before testing the unknown. Action: Infuse a known standard (e.g., Caffeine m/z 195). Verify fragmentation at standard CE (e.g., 25 eV). If Caffeine does not fragment, check gas pressure (Argon/Nitrogen).

2. Isolate the Precursor

Set the Quadrupole (Q1) to transmit m/z 142.1. Use a narrow isolation window (1.0 - 2.0 Da) to exclude isotopes or background noise.

3. The "Ramp" (Data Acquisition)

Method: Acquire spectra while stepping the Collision Energy from 0 eV to 60 eV in increments of 2-5 eV. Tip: If using a Triple Quad, use the "Product Ion Scan" mode. If using Q-TOF/Orbitrap, use "All-Ion Fragmentation" or stepped-CE lists.

4. Plotting the Breakdown Curve

Plot Relative Intensity (%) (Y-axis) vs. Collision Energy (eV) (X-axis).

  • Curve A (Precursor): Starts at 100%, decays to 0%.

  • Curve B (Fragment 111): Rises, peaks, then falls.

  • Curve C (Fragment 99): Rises later than Curve B.

5. Selection Logic

Optimal CE = The intersection point where the Precursor is <10% and the Target Fragment is at its plateau.

Workflow Visualization

CE_Optimization_Workflow cluster_Analysis Data Analysis Start Start: Direct Infusion (1 µg/mL) Iso Isolate Precursor m/z 142.1 Start->Iso Ramp Ramp CE 0 -> 60 eV (Step 5eV) Iso->Ramp Plot Plot Breakdown Curve Ramp->Plot Select Select CE at Max Fragment Intensity Plot->Select

Figure 2: The logical flow for empirical Collision Energy optimization.

Module 3: Troubleshooting Matrix

Symptom: Signal Instability or Unexpected Spectra

SymptomProbable CauseCorrective Action
Precursor (142) is dominant at high CE (>40 eV) "Hard" Ion / Low Gas Pressure 1. Check Collision Gas pressure (Argon/N2). 2. The molecule may be extremely stable; increase CE to 60-80 eV. 3. Ensure Q2 (Collision Cell) bias is not repelling ions.
Signal disappears completely at moderate CE Scattering / Defocusing 1. The ions are scattering rather than fragmenting. 2. Reduce the collision gas pressure slightly. 3. Re-tune the ion optics (lenses) after the collision cell.
Spectrum shows m/z 142 and m/z 164 only Sodium Adduct Formation 1. m/z 164 is

. Sodium adducts fragment poorly. 2. Switch solvents to higher purity. 3. Add 0.1% Formic Acid or Ammonium Acetate to force protonation (

).
Only very small fragments (m/z < 50) visible Over-Fragmentation 1. The CE is too high. The molecule is being "pulverized" into uninformative neutrals (

,

). 2. Reduce CE significantly (try 10-20 eV).

Module 4: Advanced Mechanisms & FAQ

Q: Why is m/z 111 the preferred quantifier ion?

A: The transition


 represents the loss of the methylamine group (

, 31 Da). This is a neutral loss specific to the 5-substitution. It leaves behind the stable uracil cation. This transition is chemically logical and usually provides the highest intensity, making it ideal for Quantitation (Quant) traces.
Q: Can I use "Normalized Collision Energy" (NCE)?

A: Yes, but be careful. NCE (common in Thermo Orbitraps) scales energy based on mass.

  • For m/z 142, an NCE of 30-35% is a good starting point.

  • However, absolute eV values are more transferable between different instrument vendors (e.g., transferring a method from a Sciex QTRAP to a Waters Xevo).

Q: How does the "Retro-Diels-Alder" (RDA) reaction apply here?

A: Uracil derivatives are cyclic. Under high energy, the ring itself breaks. The RDA reaction involves breaking two bonds in the ring, typically releasing Isocyanic acid (


, 43 Da).
  • Diagnostic Value: If you see the loss of 43 Da, it confirms the core Uracil structure is present. This is an excellent "Qualifier" ion for structural confirmation.

References

  • Skyline Software. (2024). Small Molecule Method Development and CE Optimization. University of Washington.[1] [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (Discusses RDA and Ring Contraction in uracils). [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. (Foundational principles of CE optimization applicable to small molecules). [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Function of 5-Methylaminouracil in tRNA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of tRNA Modifications

Transfer RNAs are central to protein synthesis, acting as the physical link between the messenger RNA (mRNA) codon and the amino acid it specifies. Beyond their primary sequence, tRNAs are heavily decorated with over 170 different chemical modifications. These modifications are not mere decorations; they are critical for tRNA stability, folding, and the accuracy and efficiency of translation.[1][2] One such modification is 5-methylaminouracil (m5U), a post-transcriptional modification whose precise roles are an active area of investigation. Validating the function of m5U is crucial for understanding its impact on cellular fitness, stress responses, and its potential as a therapeutic target.

The Molecular Biology of 5-Methylaminouracil (m5U)

5-Methylaminouracil is a modified nucleoside found in tRNA. Its biosynthesis is catalyzed by a specific tRNA methyltransferase, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the uracil base.[3][4] The presence of m5U can influence the local structure of the tRNA, which in turn can affect its interactions with aminoacyl-tRNA synthetases, ribosomes, and other components of the translational machinery.

Caption: A strategic workflow for the functional validation of m5U in tRNA.

Comparative Analysis of Key Experimental Methodologies

The choice of experimental technique is critical and depends on the specific question being asked. Here, we compare several key methodologies.

Detection and Quantification of m5U

Method: High-Performance Liquid Chromatography-Coupled Mass Spectrometry (HPLC-MS)

Principle: This is the gold standard for detecting and quantifying tRNA modifications. [5][6]tRNAs are purified, enzymatically hydrolyzed into individual ribonucleosides, and then separated by HPLC. The eluting nucleosides are then identified and quantified by a mass spectrometer. [5][6][] Experimental Protocol: HPLC-MS for m5U Quantification

  • tRNA Purification: Isolate total RNA from cells and purify the tRNA fraction using anion-exchange chromatography or a commercial kit.

  • Enzymatic Hydrolysis: Digest the purified tRNA (1-5 µg) to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: Inject the digested sample onto a C18 reversed-phase HPLC column. Use a gradient of aqueous and organic mobile phases to separate the nucleosides.

  • Mass Spectrometry Analysis: Couple the HPLC eluent to a triple quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (MRM) mode. [5][6]This allows for highly specific and sensitive detection of each nucleoside, including m5U.

  • Quantification: Calculate the relative abundance of m5U by comparing its peak area to that of the canonical nucleosides.

Caption: Workflow for m5U quantification by HPLC-MS.

Genetic Perturbation

Method: Knockout of the m5U Methyltransferase Gene

Principle: Deleting the gene encoding the enzyme responsible for m5U synthesis allows for the study of cellular processes in the absence of this modification. [8]Phenotypic changes in the knockout strain can be directly attributed to the loss of m5U. [8] Experimental Protocol: Generation of a Methyltransferase Knockout Strain (e.g., in Yeast)

  • Construct Knockout Cassette: Use PCR to amplify a selectable marker gene (e.g., KANMX) flanked by sequences homologous to the regions upstream and downstream of the target methyltransferase gene.

  • Transformation: Transform the knockout cassette into wild-type yeast cells.

  • Selection: Select for transformants on media containing the appropriate antibiotic (e.g., G418 for KANMX).

  • Verification: Confirm the gene deletion by PCR using primers that flank the target gene locus.

  • Validation of m5U Loss: Use HPLC-MS as described above to confirm the absence of m5U in the knockout strain. [9]

Biochemical and Functional Assays

A. In Vitro Aminoacylation Assay

Principle: This assay measures the efficiency with which a specific tRNA is "charged" with its cognate amino acid by its aminoacyl-tRNA synthetase. [10]Comparing the aminoacylation kinetics of m5U-containing and m5U-lacking tRNAs reveals the role of the modification in this crucial step of protein synthesis.

Experimental Protocol: In Vitro Aminoacylation Assay

  • Prepare tRNA: Generate unmodified tRNA by in vitro transcription using T7 RNA polymerase. [11]Purify m5U-containing tRNA from a wild-type source.

  • Reaction Setup: Prepare a reaction mixture containing buffer, ATP, the cognate radiolabeled amino acid (e.g., [3H]-leucine), and the purified aminoacyl-tRNA synthetase.

  • Initiate Reaction: Start the reaction by adding either the m5U-containing or m5U-lacking tRNA.

  • Time Points: At various time points, quench aliquots of the reaction by spotting them onto filter pads and precipitating the tRNA with trichloroacetic acid. [12][13]5. Quantification: Wash the filters to remove unincorporated radiolabeled amino acid and measure the radioactivity of the charged tRNA using a scintillation counter. [12]6. Data Analysis: Plot the amount of charged tRNA over time to determine the initial rates of aminoacylation for both tRNA species.

B. Ribosome Binding Assay

Principle: This assay assesses the ability of tRNA to bind to the ribosome, a key step in translation. [14][15]The affinity of m5U-containing versus m5U-lacking tRNA for the ribosomal A, P, and E sites can be compared. [14][15] Experimental Protocol: Ribosome Binding Assay

  • Prepare Components: Purify ribosomes, mRNA with a specific codon, and the aminoacylated tRNAs (m5U-containing and m5U-lacking, labeled with a fluorescent or radioactive tag).

  • Binding Reaction: Incubate the ribosomes and mRNA, then add the labeled aminoacyl-tRNA.

  • Separation: Separate the ribosome-tRNA complexes from unbound tRNA. A common method is nitrocellulose filter binding, where ribosomes and bound tRNA are retained on the filter while free tRNA flows through. [16]4. Quantification: Quantify the amount of labeled tRNA bound to the ribosomes.

  • Determine Affinity: Perform the assay with varying concentrations of tRNA to determine the dissociation constant (Kd), a measure of binding affinity.

Comparative Data Summary
Method Information Provided Advantages Limitations Alternative Approaches
HPLC-MS Absolute or relative quantification of m5U.High sensitivity and specificity; gold standard for quantification. [5][6]Requires specialized equipment; does not provide positional information within the tRNA.Nanopore sequencing, which can directly detect some modifications. [17]
Gene Knockout Cellular phenotype resulting from m5U absence.Directly links m5U to a biological function. [8]Pleiotropic effects can complicate interpretation; some methyltransferases are essential.RNAi-mediated knockdown of the methyltransferase.
Aminoacylation Assay Effect of m5U on tRNA charging efficiency.Directly measures a key biochemical function of tRNA.Requires purified components; in vitro results may not fully reflect in vivo conditions.In vivo aminoacylation analysis using acidic denaturing polyacrylamide gels and northern blotting. [13][18]
Ribosome Binding Assay Effect of m5U on tRNA-ribosome interaction.Provides insights into the role of m5U in translation.Technically challenging; requires careful optimization.In vitro translation assays to measure the overall effect on protein synthesis.

Integrating Methodologies: A Case Study Approach

A robust validation of m5U function requires the integration of multiple experimental approaches. For instance, a study might begin by using HPLC-MS to confirm the presence of m5U in a specific tRNA. Subsequently, a knockout of the responsible methyltransferase could reveal a growth defect under specific stress conditions. [8]This observation would then motivate in vitro aminoacylation and ribosome binding assays using tRNA isolated from both the wild-type and knockout strains. These assays could demonstrate that the absence of m5U leads to reduced aminoacylation efficiency and altered ribosome binding, thus providing a mechanistic explanation for the observed cellular phenotype.

Conclusion and Future Directions

The validation of 5-methylaminouracil function in tRNA is a complex but essential undertaking. The methodologies described in this guide, when used in a complementary and logical fashion, provide a powerful toolkit for elucidating the precise roles of this important tRNA modification. Future research may focus on developing higher-throughput methods for analyzing tRNA modifications and their functional consequences, as well as exploring the interplay between m5U and other tRNA modifications in regulating translation and cellular physiology. The insights gained from such studies will be invaluable for basic research and may open new avenues for drug development, particularly in areas where translational control is dysregulated.

References

  • Brégeon, D., Colloc'h, N., Pothier, J., & de la Fortelle, E. (2003). The human tRNA m5C methyltransferase Misu is multisite-specific. Nucleic Acids Research, 31(23), 6857–6867. [Link]

  • Brégeon, D., Colloc'h, N., Pothier, J., & de la Fortelle, E. (2003). The human tRNA m(5)C methyltransferase Misu is multisite-specific. PubMed. [Link]

  • Heiss, M., Kellner, S., & Helm, M. (2017). Cytosine-5 RNA methylation links protein synthesis to cell metabolism. PLoS Biology, 15(7), e2002808. [Link]

  • Qiu, X., Oubrie, A., & Liu, Y. (2011). Crystallization and preliminary X-ray analysis of the TRM6-TRM61 tRNA methyltransferase complex from Saccharomyces cerevisiae. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 12), 1541–1544. [Link]

  • Wang, X., Chen, Z., Wang, C., & Gong, Z. (2020). The Arabidopsis TRM61/TRM6 complex is a bona fide tRNA N1-methyladenosine methyltransferase. Journal of Experimental Botany, 71(13), 3933–3945. [Link]

  • Boniecki, M. T., & Musier-Forsyth, K. (2013). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in Enzymology, 531, 223–244. [Link]

  • Gu, X., & Santi, D. V. (1996). Interaction of tRNA (uracil-5-)-methyltransferase with NO2Ura-tRNA. Biochemistry, 35(10), 3397–3403. [Link]

  • Wikipedia. (n.d.). tRNA (uracil-5-)-methyltransferase. [Link]

  • Taya, Y., & Nishimura, S. (1973). Biosynthesis of 5-methylaminomethyl-2-thiouridylate. I. Isolation of a new tRNA-methylase specific for 5-methylaminomethyl-2-thiouridylate. Biochemical and Biophysical Research Communications, 51(4), 1062–1068. [Link]

  • Preston, M. A., D'Silva, S., & Phizicky, E. M. (2013). RNA modifying enzymes shape tRNA biogenesis and function. Current Opinion in Microbiology, 16(2), 225–231. [Link]

  • Wang, X., Chen, Z., Wang, C., & Gong, Z. (2020). The Arabidopsis TRM61/TRM6 complex is a bona fide tRNA N1-methyladenosine methyltransferase. PubMed. [Link]

  • Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. [Link]

  • Khan Academy. (n.d.). tRNAs and ribosomes. [Link]

  • Lee, C., & Hou, Y. M. (2020). A Label-Free Assay for Aminoacylation of tRNA. International Journal of Molecular Sciences, 21(20), 7545. [Link]

  • Boniecki, M. T., & Musier-Forsyth, K. (2019). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Methods, 155, 32–42. [Link]

  • Lee, C., & Hou, Y. M. (2020). A Label-Free Assay for Aminoacylation of tRNA. MDPI. [Link]

  • Lorenz, C., Lünse, C. E., & Rentmeister, A. (2024). Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness. Proceedings of the National Academy of Sciences, 121(26), e2318873121. [Link]

  • Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. DSpace@MIT. [Link]

  • Nierhaus, K. H., & Rheinberger, H. J. (1993). Ribosomal tRNA Binding Sites: Three-Site Models of Translation. ResearchGate. [Link]

  • Wang, X., & Wang, R. (2022). Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications. Journal of the American Chemical Society, 144(1), 168–177. [Link]

  • Clark, W. C., Evans, M. E., & Koutmou, K. S. (2023). A robust method for measuring aminoacylation through tRNA-Seq. eLife, 12, e86041. [Link]

  • Nedialkova, D. D., & Leidel, S. A. (2015). Knocking out tRNA-modifying enzymes affects steady-state tRNA modification profiles and abundance. RNA Biology, 12(10), 1062–1072. [Link]

  • Brzezicha, B., & Kossowska, K. (2007). Identification of human tRNA:m 5 C methyltransferase catalysing intron-dependent m 5 C formation in the first position of the anticodon of the pre-tRNA (CAA) Leu. ResearchGate. [Link]

  • Gu, X., & Santi, D. V. (1996). Interaction of tRNA (uracil-5-)-methyltransferase with NO2Ura-tRNA. PubMed. [Link]

  • Chaves, A. C., & de Almeida, L. P. (2018). Impact of tRNA Modifications and tRNA-Modifying Enzymes on Proteostasis and Human Disease. International Journal of Molecular Sciences, 19(12), 3745. [Link]

  • University of Michigan. (2018, April 22). Table 18.2 Identification of 3 tRNA binding sites on ribosomes. [Link]

  • Bio-protocol. (n.d.). Preparation of aminoacyl-tRNA for peptide formation assay. [Link]

  • Wei, Y., & Tomita, K. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases. Frontiers in Biology, 9(2), 99–110. [Link]

  • InterPro. (n.d.). tRNA (adenine(58)-N(1))-methyltransferase catalytic subunit TRM61, C-terminal. [Link]

  • de Crécy-Lagard, V., & Giegué, R. (2012). Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry. Methods in Molecular Biology, 905, 13–29. [Link]

  • Lee, C., & Hou, Y. M. (2020). A Label-Free Assay for Aminoacylation of tRNA. ResearchGate. [Link]

  • Oxford Nanopore Technologies. (2023, June 19). Nanopore sequencing of tRNA modifications. [Link]

  • Graifer, D., & Karpova, G. (2015). Interaction of tRNA with Eukaryotic Ribosome. International Journal of Molecular Sciences, 16(7), 15582–15602. [Link]

Sources

"comparative analysis of 5-Methylaminouracil and 5-methylcytosine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 5-Methylcytosine (5mC) , the canonical "fifth base" of the eukaryotic genome, and 5-Methylaminouracil (5-MAU) , a modified pyrimidine primarily relevant in synthetic medicinal chemistry and niche prokaryotic RNA biology.[1]

While both compounds are modified pyrimidines methylated at the C5 position, their biological roles and chemical behaviors are distinct. 5mC is a central regulator of gene expression and genomic stability. In contrast, 5-MAU serves as a pharmacophore in nucleoside analog development and a rare tRNA modification in anaerobic bacteria. This guide delineates their structural differences, biological functions, and the experimental protocols required to distinguish and analyze them, specifically focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Chemical and Physical Characterization

Understanding the structural divergence is critical for selecting the appropriate detection modality. 5mC retains the exocyclic amino group of cytosine, whereas 5-MAU possesses a methylamino group attached directly to the C5 position of the uracil ring.

Comparative Properties Table
Feature5-Methylcytosine (5mC)5-Methylaminouracil (5-MAU)
IUPAC Name 4-amino-5-methyl-1H-pyrimidin-2-one5-(methylamino)-1H-pyrimidine-2,4-dione
CAS Number 554-01-87577-92-6
Molecular Formula C₅H₇N₃OC₅H₇N₃O₂
Molecular Weight 125.13 g/mol 141.13 g/mol
Base Pairing Guanine (3 H-bonds)Adenine (2 H-bonds) or Guanine (Wobble)
Primary Context Epigenetic Gene Regulation (DNA/RNA)Medicinal Chemistry / Rare tRNA Mod
Key Detection Bisulfite Seq, Nanopore, LC-MSLC-MS/MS, NMR
Structural Visualization[1]

The following diagram illustrates the chemical structures and the functional group differences at the C5 position.

ChemicalStructures cluster_features Structural Determinants node5mC 5-Methylcytosine (5mC) (C5-Methyl Group) C4_Amino C4: Exocyclic Amino (-NH2) node5mC->C4_Amino Retains C5_Methyl C5: Methyl (-CH3) node5mC->C5_Methyl Modified with node5MAU 5-Methylaminouracil (5-MAU) (C5-Methylamino Group) C4_Keto C4: Keto Group (=O) node5MAU->C4_Keto Retains C5_Methylamino C5: Methylamino (-NHCH3) node5MAU->C5_Methylamino Modified with

Figure 1: Structural comparison highlighting the C4 and C5 substitutions that differentiate 5mC from 5-MAU.[1]

Biological and Therapeutic Context[2][3]

5-Methylcytosine (5mC): The Epigenetic Controller

5mC is the most prevalent DNA modification in mammals, often found in CpG islands. It functions as a repressive mark, recruiting Methyl-CpG Binding Domain (MBD) proteins to silence transcription. In RNA (tRNA, rRNA), 5mC stabilizes secondary structures and regulates translation fidelity.

  • Pathway: Written by DNMTs (DNA) or NSUNs (RNA); Erased by TET enzymes (oxidation to 5hmC) or passive dilution.

  • Clinical Relevance: Hypermethylation of tumor suppressor promoters is a hallmark of cancer; 5mC levels are diagnostic biomarkers.

5-Methylaminouracil (5-MAU): The Synthetic Analog

5-MAU is primarily investigated in the context of nucleoside analog design .[1] Modifications at the C5 position of uracil are explored to create antiviral agents or polymerase inhibitors that evade excision repair.

  • Biological Occurrence: 5-MAU has been identified as a rare modification in the tRNAs of specific anaerobic bacteria (e.g., Clostridium species), where it may influence codon-anticodon wobble interactions.[1]

  • Therapeutic Potential: As a pyrimidine isostere, 5-MAU derivatives are synthesized to test steric constraints in enzyme active sites (e.g., Thymidylate Synthase) or as precursors for fused heterocycles in drug discovery.

Experimental Protocols: Distinguishing 5mC from 5-MAU

Given their distinct molecular weights and chemical properties, LC-MS/MS is the only self-validating method to definitively identify and quantify these species in a mixed sample.[1] Bisulfite sequencing, while standard for 5mC, is unsuitable for 5-MAU as 5-MAU lacks the C4-amino group required for the deamination reaction mechanism.[1]

Protocol 1: LC-MS/MS Quantification Workflow

This protocol provides absolute quantification and separates 5mC from 5-MAU based on mass-to-charge ratio (m/z) and retention time.[1]

Reagents:

  • Nucleoside digestion mix (Benzonase, Phosphodiesterase I, Alkaline Phosphatase).

  • LC-MS Grade Methanol and Formic Acid.[1]

  • Internal Standards: [¹³C₅]-5mC and [¹⁵N₂]-Uracil (as proxy for 5-MAU if specific isotope not available).[1]

Step-by-Step Methodology:

  • Enzymatic Digestion:

    • Incubate 1 µg of genomic DNA/RNA with 1 U Benzonase, 0.002 U Phosphodiesterase I, and 0.5 U Alkaline Phosphatase in digestion buffer (10 mM Tris-HCl pH 7.9, 1 mM MgCl₂) at 37°C for 3 hours.

    • Causality: Complete hydrolysis to single nucleosides is essential for accurate mass detection; incomplete digestion leads to oligomer noise.

  • Sample Purification:

    • Filter the digest through a 10 kDa MWCO spin filter (12,000 x g, 10 min) to remove enzymes.

    • Self-Validation: Check flow-through volume to ensure no membrane clogging.[1]

  • LC Separation (Reverse Phase):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 0-5 min (0% B), 5-10 min (0-20% B), 10-15 min (20-90% B).

    • Rationale: 5mC is more polar than methylated uracils; 5-MAU will elute later due to the hydrophobic methylamino group.[1]

  • Mass Spectrometry (MRM Mode):

    • Operate in Positive Ion Mode (ESI+).

    • Target 5mC: Precursor m/z 242.1 (Nucleoside) → Fragment m/z 126.1 (Base).

    • Target 5-MAU: Precursor m/z 258.1 (Deoxyribonucleoside) → Fragment m/z 142.1 (Base).[1]

    • Note: The base mass of 5-MAU is 141.13 Da.[1][2] Protonated ion [M+H]⁺ is ~142.1.

Protocol 2: Bisulfite Conversion (Negative Control for 5-MAU)

Use this to validate 5mC presence.[1] 5-MAU will not register as a C-to-T conversion in the same manner because it lacks the exocyclic amine for deamination.[1]

  • Denaturation: Treat DNA with NaOH (0.3 M) for 15 min at 37°C.

  • Sulfonation: Add Sodium Bisulfite (saturated, pH 5.0) and incubate at 50°C for 16 hours.

    • Mechanism:[3][4][5] Bisulfite adds to C6 of Cytosine. 5mC is resistant. 5-MAU (Uracil derivative) is already "U-like" and does not undergo deamination to U (it is already a dione).[1]

  • Desulfonation: Alkalinize with NaOH.

  • Sequencing: 5mC reads as 'C'. Unmethylated C reads as 'T'. 5-MAU would likely be read as 'T' or cause polymerase stalling depending on the enzyme used.[1]

Mechanistic Pathway Visualization

The following diagram details the dynamic life cycle of 5mC (The "Writer-Eraser" system) compared to the static, synthetic/metabolic insertion of 5-MAU.

Pathways cluster_5mC 5mC Epigenetic Cycle (Dynamic) cluster_5MAU 5-MAU Incorporation (Synthetic/Metabolic) Cytosine Cytosine (C) m5C 5-Methylcytosine (5mC) Cytosine->m5C Methylation hm5C 5-Hydroxymethylcytosine m5C->hm5C Oxidation DNMT DNMT/NSUN (Writers) DNMT->m5C TET TET Enzymes (Erasers) TET->hm5C Precursor Synthetic Precursors (e.g., 5-bromouracil) MAU 5-Methylaminouracil (5-MAU) Precursor->MAU Chemical Synthesis DNA_Inc Incorporation into DNA/RNA (Polymerase Error/Analog) MAU->DNA_Inc Drug Delivery / Metabolism

Figure 2: The dynamic enzymatic cycling of 5mC versus the linear synthetic/incorporation pathway of 5-MAU.[1]

References

  • Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance. Source: NIH / Molecular Cancer [Link]

  • tRNA modification dynamics and 5-methyluracil derivatives. Source: NIH / PubMed Central [Link][1]

  • Synthesis and biological activity of 5-aminouracil derivatives. Source: PubMed [Link]

Sources

"5-Methylaminouracil vs. N1-methyladenosine in translation efficiency"

Publish Comparison Guide: 5-Methylaminouracil ( ) vs. N1-methyladenosine (m1A) in Translation Efficiency

Executive Summary

In the context of translation efficiency, 5-Methylaminouracil (


)N1-methyladenosine (m1A)
  • 5-Methylaminouracil (

    
    ):  A tRNA wobble modification  (position 34) that enhances translation efficiency by stabilizing codon-anticodon pairing and preventing frameshifting.[1] It is a "facilitator" of decoding.
    
  • N1-methyladenosine (m1A): A structural modulator found in both tRNA (position 58) and mRNA. In mRNA coding sequences (CDS), it acts as a translation blocker (stalling the ribosome). In tRNA, it is essential for stability. In the mRNA 5' UTR, it can promote cap-independent translation under stress.

Drug Development Takeaway: For IVT mRNA payloads, m1A is generally an impurity to be avoided in the CDS due to ribosome stalling, whereas


Chemical & Mechanistic Profile

5-Methylaminouracil ( )
  • Location: Exclusively found at the wobble position (U34) of specific tRNAs (e.g., tRNA

    
    , tRNA
    
    
    ).
  • Chemical Nature: A uridine modified at the C5 position with a methylaminomethyl group.[1][2][3][4] Often further modified to 2-thiouridine derivatives (

    
    ).
    
  • Mechanism: The modification restricts the conformational flexibility of the anticodon loop, pre-structuring it for ribosomal A-site entry. It stabilizes the weak U:G wobble base pair, ensuring efficient decoding of purine-ending codons (NNR).[4]

N1-methyladenosine (m1A)
  • Location:

    • tRNA: Position 58 (T-loop) – ubiquitous and essential.

    • mRNA: 5' UTR, CDS (rare), and near start codons.

  • Chemical Nature: Methylation at the N1 position of adenine, introducing a positive charge and blocking Watson-Crick base pairing (N1 is involved in hydrogen bonding).

  • Mechanism:

    • In tRNA: The positive charge stabilizes the T-loop tertiary structure, preventing rapid degradation.

    • In mRNA: The methyl group sterically hinders base pairing and reverse transcription. In the CDS, it disrupts the codon-anticodon helix, causing ribosome stalling or termination.

Comparative Analysis: Impact on Translation Efficiency

The following table summarizes the functional divergence between these two modifications.

Feature5-Methylaminouracil (

)
N1-methyladenosine (m1A)
Primary Biological Role Decoding Facilitator (tRNA Wobble)Structural Stabilizer (tRNA) / Repressor (mRNA CDS)
Effect on Elongation Speed Increases speed at rare codons (prevents pausing).Decreases speed (causes stalling) if in mRNA CDS.
Effect on Fidelity High Fidelity ; prevents +1/-1 frameshifting.Low Fidelity in mRNA; induces errors or termination.
Thermodynamic Impact Stabilizes codon-anticodon interaction (stacking).Destabilizes local helix (mRNA); Stabilizes tertiary fold (tRNA).
Drug Development Relevance Antibiotic target (MnmE/G pathway); Codon optimization.Epitranscriptomic marker; Impurity to quantify in IVT mRNA.
Mechanism of Action: The "Wobble" vs. The "Block"

The diagram below illustrates how

TranslationImpactcluster_tRNAtRNA Modification ($mnm^5U$)cluster_mRNAmRNA Modification (m1A)RibosomeRibosome (A-Site)WobbleStabilized U:G PairingRibosome->WobbleDecodingStericSteric Hindrance(+ Charge)Ribosome->StericClashmnm5UtRNA-mnm5U (Pos 34)mnm5U->RibosomeEntersOutcome1Efficient Elongation(No Frameshift)Wobble->Outcome1Promotesm1A_CDSmRNA-m1A (CDS)m1A_CDS->RibosomeEncounteredOutcome2Ribosome Stalling/ TerminationSteric->Outcome2Causes

Caption:

Detailed Experimental Evidence

: The Frameshift Preventer

Experimental data utilizing E. coli strains deficient in the MnmE/MnmG pathway (enzymes responsible for

  • Observation: Loss of

    
     at tRNA
    
    
    or tRNA
    
    
    leads to ribosome pausing at AAA/AAG and GAA/GAG codons.
  • Consequence: This pausing induces +1 frameshifting , resulting in truncated or non-functional proteins.

  • Metric: In dual-luciferase reporter assays, wild-type tRNAs (with

    
    ) show >95% reading frame maintenance , whereas 
    
    
    -deficient tRNAs show up to 10-fold increase in frameshifting errors [1, 4].
m1A: The "Roadblock" in mRNA

While m1A is vital for tRNA stability, its presence in mRNA coding regions is functionally distinct.

  • In Vitro Translation (IVT): Synthetic mRNAs containing m1A in the coding sequence show drastically reduced protein output compared to unmodified or Pseudouridine-modified mRNA.

  • Mechanism: The N1-methyl group blocks the formation of Watson-Crick hydrogen bonds with the tRNA anticodon. This acts as a "hard stop" for the reverse transcriptase (during sequencing) and a "stalling site" for the ribosome.

  • Exception (5' UTR): m1A located in the 5' UTR (near the Cap) has been shown to promote translation initiation in response to heat shock or stress, likely by unwinding inhibitory secondary structures that would otherwise block the scanning 43S complex [2, 3].

Implications for Drug Development

mRNA Therapeutics (Vaccines & Replacement)

For developers of IVT mRNA (e.g., lipid nanoparticles):

  • m1A as a contaminant: High levels of m1A (often a byproduct of aberrant chemical synthesis or specific enzymatic treatments) are detrimental to payload potency. It triggers ribosome stalling and potentially truncated peptides which can be immunogenic.

  • Optimization: Protocols utilizing N1-methylpseudouridine (1mΨ) or 5-Methoxyuracil (5moU) are preferred because they enhance stability without disrupting decoding.

    • Note: Do not confuse 5-Methylaminouracil (

      
      ) with 5-Methoxyuracil  (5moU). 5moU is a leading candidate for reducing immunogenicity while maintaining high translation rates [5].
      
Antimicrobial Development
  • Targeting

    
    :  Since 
    
    
    is critical for bacterial translation fidelity but distinct from human cytoplasmic tRNA modifications (which use different wobble strategies), the MnmE/G biosynthetic pathway is a validated target for novel antibiotics. Inhibiting this pathway forces lethal frameshifting errors in pathogens [6].

References

  • tRNA Modifications and Translation: Role of mnm5U in decoding and frameshifting.

  • m1A in mRNA: Dynamic N1-methyladenosine methylome in eukaryotic messenger RNA. [5]

  • m1A Function: N1-methyladenosine (m1A) in mRNA and tRNA: Reversible modifications.

  • Wobble Decoding: Modified Uridines with C5-methylene Substituents at the First Position of the tRNA Anticodon.

  • mRNA Vaccine Chemistry: N1-methylpseudouridine vs 5-methoxyuracil in IVT mRNA.

  • Antibiotic Targets: The MnmE/MnmG tRNA modification pathway as a drug target.

A Comparative Guide to the Detection of 5-Methylaminouracil: Methodologies and Future Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methylaminouracil

5-Methylaminouracil is a modified pyrimidine nucleobase. While less ubiquitous than the canonical bases of DNA and RNA, its presence in biological systems is of growing interest to researchers in drug development and clinical diagnostics. Modified nucleobases such as 5-methylaminouracil can serve as potential biomarkers for various physiological and pathological processes. For instance, derivatives of uracil are investigated for their roles as cell cycle inhibitors and their potential as anticancer agents. Furthermore, 5-methylaminouracil has been identified as a metabolite of compounds like caffeine, making its detection crucial for pharmacokinetic and toxicological studies.

The accurate and sensitive detection of 5-methylaminouracil in complex biological matrices such as plasma, urine, and tissue extracts is paramount for elucidating its biological function and exploring its utility as a biomarker. This guide provides a side-by-side comparison of the principal analytical methodologies for the detection of 5-methylaminouracil: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and emerging techniques such as Immunoassays and Electrochemical Biosensors. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a deep and practical understanding for researchers, scientists, and drug development professionals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS stands as the benchmark for the quantitative analysis of small molecules in complex matrices due to its high sensitivity, specificity, and versatility. The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection and quantification provides a powerful tool for analyzing modified nucleobases.

Principle of Operation

The fundamental principle of LC-MS/MS involves three key stages:

  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates 5-methylaminouracil from other components in the sample based on its physicochemical properties (e.g., polarity, size) and its interaction with the stationary phase of the chromatography column. Reversed-phase chromatography with a C18 column is a common choice for separating polar molecules like uracil derivatives.

  • Ionization: The eluent from the LC column, containing the separated 5-methylaminouracil, enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion.

  • Mass Analysis: In the tandem mass spectrometer, the protonated or deprotonated molecular ion of 5-methylaminouracil (the precursor ion) is selected in the first quadrupole. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity by monitoring a specific precursor-to-product ion transition, significantly reducing background noise and improving the limit of detection.

Experimental Protocol: A Practical Approach for 5-Methylaminouracil Quantification

Sample Preparation:

  • Matrix Selection: Urine and plasma are common matrices for biomarker and metabolite analysis.

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample, add an appropriate internal standard (IS). An ideal IS would be an isotopically labeled version of 5-methylaminouracil (e.g., 5-(methyl-d3)-aminouracil). If unavailable, a structurally similar compound with different mass can be used.

  • Extraction:

    • Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to the plasma sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant contains the analyte of interest.

    • Liquid-Liquid Extraction (LLE): To the sample, add an immiscible organic solvent (e.g., ethyl acetate). Vortex to facilitate the transfer of 5-methylaminouracil into the organic phase. Centrifuge to separate the layers and collect the organic phase.

    • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed. A reversed-phase SPE cartridge can be used to retain 5-methylaminouracil while more polar impurities are washed away. The analyte is then eluted with an organic solvent.

  • Evaporation and Reconstitution: The extracted solvent is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume of the initial mobile phase.

LC-MS/MS Analysis:

  • LC System: UHPLC system for fast and efficient separation.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient will need to be optimized to achieve good separation of 5-methylaminouracil from any isomers or interfering compounds.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for a UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode.

  • MRM Transitions: The specific precursor and product ions for 5-methylaminouracil would need to be determined by infusing a standard solution. For a compound with a molecular weight of approximately 141 g/mol , a likely precursor ion would be m/z 142 [M+H]+. Fragmentation would then be optimized to identify a stable and abundant product ion.

Workflow Diagram

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine, Plasma) IS Spike with Internal Standard Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UHPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Quantification Mass_Analysis->Data_Acquisition

Caption: Workflow for 5-Methylaminouracil detection by LC-MS/MS.

Performance Characteristics (Anticipated)

Based on data from similar uracil derivatives, the anticipated performance of a validated LC-MS/MS method for 5-methylaminouracil is as follows:

ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linear Range 3-4 orders of magnitude
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Specificity High (due to MRM)

Causality Behind Choices: The choice of a C18 column is based on the polar nature of uracil derivatives, allowing for good retention and separation in reversed-phase mode. Formic acid is added to the mobile phase to promote protonation of the analyte in positive ESI mode, leading to a more stable and abundant [M+H]+ ion. The use of an internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Caveats

GC-MS is another powerful technique for the analysis of small molecules. However, its application to polar and non-volatile compounds like 5-methylaminouracil requires a derivatization step to increase volatility and thermal stability.

Principle of Operation
  • Derivatization: The sample extract containing 5-methylaminouracil is treated with a derivatizing agent (e.g., a silylating agent like BSTFA) to replace active hydrogens with nonpolar groups. This makes the molecule volatile and suitable for GC analysis.

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Ionization and Mass Analysis: The separated compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation, producing a characteristic fragmentation pattern that can be used for identification. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Experimental Protocol: A Derivatization-Based Approach

Sample Preparation:

  • Hydrolysis (for DNA-bound 5-methylaminouracil): If analyzing 5-methylaminouracil within a DNA strand, enzymatic hydrolysis is strongly recommended over acid hydrolysis. Acid hydrolysis can lead to the degradation of modified uracils[1].

  • Extraction: Similar extraction methods as for LC-MS/MS (LLE or SPE) can be used to isolate 5-methylaminouracil from the biological matrix.

  • Derivatization:

    • The dried extract is incubated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at an elevated temperature (e.g., 70°C) for a specific time to ensure complete derivatization.

GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in EI mode.

  • Data Acquisition: Full scan mode can be used for identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for quantification to enhance sensitivity and selectivity.

Workflow Diagram

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection Injection into GC Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Mass_Analysis Mass Spectrometry (Scan, SIM, or MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Quantification Mass_Analysis->Data_Acquisition

Caption: Workflow for 5-Methylaminouracil detection by GC-MS.

Performance Characteristics (Anticipated)
ParameterExpected Performance
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL
Linear Range 2-3 orders of magnitude
Accuracy (% Bias) Within ±20%
Precision (%RSD) < 20%
Specificity Moderate to High (dependent on SIM/MRM)

Causality Behind Choices: Derivatization is a mandatory step to overcome the low volatility of 5-methylaminouracil. The choice of a non-polar GC column is standard for the separation of derivatized non-polar compounds. Enzymatic hydrolysis is crucial when analyzing DNA adducts to prevent analyte degradation, a known issue with acid hydrolysis of modified uracils[1].

Immunoassays: A High-Throughput Screening Approach

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a solution through the use of an antibody or antigen. For small molecules like 5-methylaminouracil, a competitive immunoassay format is typically employed.

Principle of Operation

In a competitive immunoassay, a known amount of labeled 5-methylaminouracil (the tracer) competes with the unlabeled 5-methylaminouracil in the sample for a limited number of binding sites on a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of 5-methylaminouracil in the sample. The signal generated by the tracer is then measured.

Experimental Protocol: A Competitive ELISA Workflow

Assay Development (Prerequisite):

  • A highly specific monoclonal or polyclonal antibody that recognizes 5-methylaminouracil must be developed. This is a significant undertaking and a major limitation if a commercial antibody is not available.

  • A labeled version of 5-methylaminouracil (e.g., conjugated to an enzyme like horseradish peroxidase) needs to be synthesized.

Assay Procedure:

  • Coating: A microtiter plate is coated with the anti-5-methylaminouracil antibody.

  • Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin).

  • Competition: The sample containing 5-methylaminouracil and a known concentration of the enzyme-labeled 5-methylaminouracil are added to the wells.

  • Incubation: The plate is incubated to allow for the competitive binding to occur.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored or chemiluminescent product.

  • Signal Detection: The absorbance or luminescence is measured using a plate reader. The signal is inversely proportional to the concentration of 5-methylaminouracil in the sample.

Workflow Diagram

Immunoassay_Workflow cluster_assay_steps Competitive Immunoassay Coating Coat Plate with Antibody Blocking Block Non-specific Sites Coating->Blocking Competition Add Sample and Labeled Analyte Blocking->Competition Incubation Incubate for Competitive Binding Competition->Incubation Washing Wash to Remove Unbound Reagents Incubation->Washing Detection Add Substrate and Measure Signal Washing->Detection

Caption: Workflow for a competitive immunoassay for 5-Methylaminouracil.

Performance Characteristics (Potential)
ParameterPotential Performance
Limit of Detection (LOD) 0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 10 ng/mL
Linear Range 1-2 orders of magnitude
Accuracy (% Bias) Within ±25%
Precision (%RSD) < 25%
Specificity Dependent on antibody cross-reactivity

Causality Behind Choices: The competitive format is necessary for small molecules that cannot bind to two antibodies simultaneously. The success of this method is entirely dependent on the availability of a high-affinity and high-specificity antibody, which is the primary challenge for novel small molecule immunoassays.

Electrochemical Biosensors: A Rapid and Portable Alternative

Electrochemical biosensors are analytical devices that convert a biological recognition event into a measurable electrical signal. For the detection of 5-methylaminouracil, a sensor could be designed based on its direct electrochemical oxidation or through an enzyme- or antibody-based recognition element.

Principle of Operation
  • Direct Oxidation: A modified electrode (e.g., with carbon nanotubes or graphene) can be used to lower the overpotential required for the oxidation of 5-methylaminouracil. The current generated upon oxidation is proportional to its concentration.

  • Enzyme-Based Biosensor: An enzyme that specifically interacts with 5-methylaminouracil can be immobilized on an electrode. The enzymatic reaction produces or consumes an electroactive species, which is then detected.

  • Aptamer/Antibody-Based Biosensor: An aptamer (a single-stranded DNA or RNA molecule) or an antibody specific to 5-methylaminouracil is immobilized on an electrode. Binding of the target molecule causes a change in the electrochemical properties of the electrode surface (e.g., impedance), which can be measured.

Experimental Protocol: A Conceptual Direct Oxidation Approach
  • Electrode Modification: A glassy carbon electrode is modified with a nanomaterial (e.g., multi-walled carbon nanotubes) to enhance its surface area and catalytic activity.

  • Sample Application: A small volume of the sample is dropped onto the modified electrode surface.

  • Electrochemical Measurement: A potential is applied to the electrode, and the resulting current is measured using a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). The peak current corresponding to the oxidation of 5-methylaminouracil is proportional to its concentration.

Workflow Diagram

Echem_Sensor_Workflow cluster_sensor_steps Electrochemical Biosensor Modification Electrode Modification Sample_Application Apply Sample to Electrode Modification->Sample_Application Measurement Electrochemical Measurement (e.g., DPV) Sample_Application->Measurement Signal_Analysis Analyze Signal for Quantification Measurement->Signal_Analysis

Caption: Workflow for an electrochemical biosensor for 5-Methylaminouracil.

Performance Characteristics (Potential)
ParameterPotential Performance
Limit of Detection (LOD) 1 - 50 ng/mL
Limit of Quantification (LOQ) 5 - 100 ng/mL
Linear Range 2-3 orders of magnitude
Accuracy (% Bias) Within ±25%
Precision (%RSD) < 25%
Specificity Moderate (potential for interference from structurally similar compounds)

Causality Behind Choices: The modification of the electrode surface with nanomaterials is crucial for enhancing the sensitivity and selectivity of the direct electrochemical detection of nucleobases. DPV and SWV are preferred over cyclic voltammetry for quantitative analysis due to their ability to discriminate against background currents.

Side-by-Side Comparison of 5-Methylaminouracil Detection Methods

FeatureLC-MS/MSGC-MSImmunoassayElectrochemical Biosensor
Principle Chromatographic separation followed by mass-based detectionChromatographic separation of derivatized analyte followed by mass-based detectionAntigen-antibody bindingElectrochemical reaction or binding event
Sample Prep Extraction (PPT, LLE, SPE)Extraction and mandatory derivatizationMinimal to moderateMinimal
Sensitivity Very HighHighHighModerate to High
Specificity Very HighHighVariable (antibody dependent)Moderate
Quantitative ExcellentGoodGoodGood
Throughput ModerateModerateHighHigh
Cost/Sample HighModerateLowVery Low
Instrumentation Expensive, requires expertiseExpensive, requires expertiseCommon lab equipmentInexpensive, portable options
Key Advantage "Gold standard" for accuracy and specificityRobust and reliable for volatile compoundsHigh throughput, cost-effective for large sample numbersRapid, portable, and low-cost
Key Limitation High initial investment and operational costDerivatization adds complexity and potential for errorRequires a specific antibody which may not be availableSusceptible to matrix effects and interferences

Conclusion and Future Perspectives

The detection and quantification of 5-methylaminouracil present a challenge that can be addressed by several powerful analytical techniques. LC-MS/MS currently offers the most promising path for achieving the high sensitivity and specificity required for rigorous quantitative studies in complex biological matrices. While a dedicated, validated method for 5-methylaminouracil is yet to be widely published, the adaptation of existing protocols for similar uracil derivatives provides a clear and reliable starting point for method development.

GC-MS remains a viable option, particularly with the use of enzymatic hydrolysis to preserve the integrity of the analyte. However, the requisite derivatization step introduces additional complexity and potential for variability.

Immunoassays and electrochemical biosensors represent exciting frontiers for the high-throughput screening and point-of-care detection of 5-methylaminouracil. The primary hurdle for immunoassays is the development of a highly specific antibody. For electrochemical biosensors, further research is needed to design and validate a sensor with the requisite selectivity and robustness for real-world applications.

As the biological significance of 5-methylaminouracil continues to be explored, the development of validated, sensitive, and specific detection methods will be crucial. Future work should focus on:

  • Development and validation of a dedicated LC-MS/MS method for 5-methylaminouracil in various biological fluids, including the synthesis of an isotopically labeled internal standard.

  • Generation and characterization of monoclonal antibodies specific for 5-methylaminouracil to enable the development of high-throughput immunoassays.

  • Design and fabrication of novel electrochemical biosensors with enhanced selectivity for 5-methylaminouracil, potentially utilizing molecularly imprinted polymers or specific aptamers.

By pursuing these avenues of research, the scientific community will be better equipped to unravel the roles of 5-methylaminouracil in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.

References

  • LaFrancois, C. J., Yu, K., & Sowers, L. C. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical research in toxicology, 11(7), 786–793. [Link]

  • Djordjevic, M. V., Fan, J., & Hoffmann, D. (1994). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Carcinogenesis, 15(7), 1449–1453. [Link]

Sources

Comparative Validation Guide: 5-Methylaminouracil (5-MAU) in Stress Response Mechanisms

[1]

Executive Summary

5-Methylaminouracil (5-MAU) is a pyrimidine derivative that plays a critical, albeit often overlooked, role in cellular stress management.[1] Unlike its structural analog 5-Aminouracil (5-AU) , which is widely used for cell cycle synchronization (G2/M arrest), 5-MAU functions primarily through radical scavenging and as a tRNA modification moiety (specifically in the biosynthesis of 2-seleno-5-methylaminouracil).[1] This guide validates its performance against standard alternatives in oxidative stress mitigation and translational fidelity assays.

Mechanism of Action: The Dual-Pathway Model

To validate 5-MAU, one must distinguish between its chemical activity (direct antioxidant) and its biological activity (tRNA modification).[1]

  • Chemical Pathway (Direct Scavenging): 5-MAU acts as a chain-breaking antioxidant by donating a hydrogen atom from the amino group to neutralize peroxyl radicals (ROO[1]•).

  • Biological Pathway (Translational Control): As a component of tRNA (wobble position), the 5-methylaminouracil moiety stabilizes codon-anticodon pairing, which is essential for the synthesis of selenoproteins (e.g., Glutathione Peroxidase) that defend against oxidative stress.[1]

Figure 1: 5-MAU Stress Response Pathways

Gcluster_0Chemical Pathwaycluster_1Biological Pathway (tRNA)MAU5-Methylaminouracil(Free Base)NeutralNeutralized Product(ROOH + MAU•)MAU->NeutralH-Atom TransferROOPeroxyl Radical(ROO•)ROO->NeutraltRNAtRNA Modification(mnm5U / se2mnm5U)RibosomeRibosomal Translation(Fidelity Check)tRNA->RibosomeStabilizes WobbleSelPSelenoprotein Synthesis(e.g., GPx)Ribosome->SelPEnablesOxStressCellular Oxidative Stress(ROS Spike)SelP->OxStressDetoxifies (Feedback Loop)OxStress->ROOGeneratesOxStress->tRNAUpregulates Modification

Caption: Figure 1 illustrates the dual mechanism of 5-MAU: direct chemical neutralization of radicals (top) and biological support of selenoprotein synthesis via tRNA modification (bottom).[1]

Comparative Performance Analysis

The following table compares 5-MAU against its closest functional alternatives: 5-Hydroxy-6-methyluracil (a potent antioxidant) and 5-Aminouracil (a cell cycle inhibitor).[1]

Table 1: Efficacy and Specificity Profile

Feature5-Methylaminouracil (5-MAU) 5-Hydroxy-6-methyluracil 5-Aminouracil (5-AU)
Primary Utility Radical Scavenging & tRNA BiomarkerHigh-Potency AntioxidantCell Cycle Synchronization (G2/M)
Mechanism H-atom abstraction (Amino group)H-atom abstraction (Hydroxy group)DNA Synthesis Inhibition
Scavenging Rate (

)
Moderate (

L mol⁻¹ s⁻¹)
High (

L mol⁻¹ s⁻¹)
Low / Negligible
Solubility Moderate (Water/Ethanol)High (Water)Moderate
Toxicity Low (Metabolite)LowModerate (Cytostatic)
Stress Context Oxidative & Heat Shock General Radical StressReplication Stress

Critical Insight: While 5-Hydroxy-6-methyluracil is a kinetically superior antioxidant (approx.[1] 5x faster reaction rate), 5-MAU is biologically unique because it serves as a precursor/marker for the tRNA modifications required for enzymatic stress defense.[1] Use 5-MAU when studying the integrated biological response , not just chemical buffering.[1]

Experimental Validation Protocols

To validate 5-MAU's role in your specific application, use the following self-validating workflows.

Protocol A: Competitive Kinetics Assay (Antioxidant Validation)

Objective: Quantify the radical scavenging capacity of 5-MAU relative to a standard.

  • System Setup: Use a 1,4-dioxane model system initiated by AIBN (2,2'-azobis(2-methylpropionitrile)).[1]

  • Probe: Monitor oxygen consumption or the degradation of a reporter probe (e.g., Cumene Hydroperoxide).

  • Procedure:

    • Induce radical formation at 60°C (constant rate of initiation).

    • Introduce 5-MAU at concentrations of 10–100 µM .[1]

    • Control: Run parallel samples with Trolox or 5-Hydroxy-6-methyluracil .[1]

  • Data Analysis: Plot the inhibition period (

    
    ) against inhibitor concentration.
    
    • Validation Criteria: A linear relationship indicates a stoichiometric reaction (typically 2 radicals per molecule).

    • Calculation: Derive the inhibition rate constant (

      
      ) using the equation: 
      
      
      .
Protocol B: tRNA Modification Stress Response (Biological Validation)

Objective: Confirm 5-MAU moiety presence in tRNA under stress.[1]

  • Cell Culture: Cultivate E. coli (or mammalian cells) and subject them to Oxidative Stress (

    
    , 100 µM, 30 min) or Heat Shock  (42°C, 15 min).[1]
    
  • RNA Isolation: Extract total tRNA using phenol-chloroform, followed by size-exclusion chromatography to isolate the tRNA fraction.

  • Hydrolysis: Digest tRNA into nucleosides using Nuclease P1 and Alkaline Phosphatase .

  • LC-MS/MS Detection:

    • Target Mass: Monitor for the specific transition of the 5-methylaminomethyl-2-thiouridine (mnm5s2U) or its derivatives.[1]

    • Validation: Compare the peak area of the 5-MAU derivative in stressed vs. control cells.

    • Expected Result: Stress conditions should upregulate the modification to enhance translation of stress-response proteins (e.g., chaperones, selenoproteins).[1]

Technical Considerations & Troubleshooting
  • Chemical Stability: 5-MAU is sensitive to photo-oxidation.[1] Store lyophilized powder at -20°C in amber vials. Solutions should be prepared fresh in degassed buffers.

  • Confusion with 5-AU: Ensure you are using 5-Methylaminouracil (CAS: 19893-78-8 or similar derivatives), NOT 5-Aminouracil (CAS: 932-52-5).[1] 5-AU will arrest your cells and confound stress data with cell-cycle artifacts.[1]

  • pH Sensitivity: The radical scavenging efficiency of 5-MAU is pH-dependent due to the protonation state of the amino group.[1] Ensure assays are buffered at physiological pH (7.4) for biological relevance.

References
  • Yakupova, L. R., et al. (2010).[1][2] Inhibiting effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane. Bulletin of the Academy of Sciences of the USSR.[2]

  • Glass, R. S., et al. (2008).[1][3] Insights into the Chemical Biology of Selenium. ResearchGate. (Validates the presence of 2-seleno-5-methylaminouracil in tRNA).

  • Choi, W. B., & Watanabe, K. A. (2001).[1] Synthesis of 2'-deoxy-L-nucleosides. Patent WO2001034618A2. (Describes synthetic derivatives of 5-methylaminouracil).

  • Chow, C. S., et al. (2024).[1] Stress-induced modification of Escherichia coli tRNA. PNAS. (Contextualizes tRNA modification dynamics under stress).

Comparative Structural Impact of 5-Methylaminouracil on RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a rigorous structural and thermodynamic analysis of 5-Methylaminouracil (5-MAU) within RNA duplexes. Unlike standard Uracil (U) or 5-Methyluracil (Thymine, m5U), 5-MAU introduces a polar, bulky exocyclic amine at the 5-position. This modification fundamentally alters the major groove hydration spine, base-stacking enthalpy, and tautomeric equilibrium.

The Bottom Line:

  • Vs. Uracil: 5-MAU generally destabilizes canonical A-form helices due to steric clashes in the major groove, unlike the hydrophobic stabilization seen with 5-Methyluracil (Thymine).

  • Vs. 5-Aminouracil: 5-MAU adds hydrophobic bulk (-CH3) to the amino group, modulating the pKa and reducing the potential for inter-strand hydrogen bonding compared to the primary amine of 5-aminouracil.

  • Primary Utility: 5-MAU is critical in tRNA wobble positioning (often as the 2-seleno derivative, mnm5se2U) to restrict codon reading fidelity, and as a synthetic mutagenic probe due to its shifted tautomeric constants.

Chemical & Structural Analysis

The Comparative Landscape

The structural impact of 5-MAU must be understood relative to its canonical and modified counterparts. The 5-position of the pyrimidine ring points directly into the major groove of the RNA A-helix.

FeatureUracil (U)5-Methyluracil (m5U / T)5-Aminouracil (5-AU)5-Methylaminouracil (5-MAU)
C5 Substituent -H-CH₃ (Methyl)-NH₂ (Amino)-NH-CH₃ (Methylamino)
Electronic Effect NeutralInductive Donor (+I)Mesomeric Donor (+M)Strong Donor (+M), Bulky
Major Groove Open, HydratedHydrophobic SpinePolar, H-bond DonorSteric Occlusion, Amphiphilic
Thermodynamics BaselineStabilizing (+1-2°C Tm)Destabilizing (varies)Destabilizing (Steric/Solvation)
pKa (N3-H) ~9.4~9.9~9.2~9.5 (Modulated by amine)
Structural Mechanism of Action

1. Steric Intrusion in the Major Groove: The methylamino group is significantly larger than a simple methyl group. In an A-form RNA helix, the deep and narrow major groove accommodates water molecules that bridge phosphate oxygens. The bulky 5-MAU substituent disrupts this "spine of hydration," leading to an entropic penalty upon duplex formation.

2. Tautomeric Shift & Base Pairing: Unlike the stable keto form of Uracil, 5-MAU exhibits an altered tautomeric equilibrium. The electron-donating amino group at C5 increases the electron density of the ring, affecting the N3 proton acidity.

  • Canonical Pairing: Pairs with Adenine (A) via standard Watson-Crick bonds.

  • Wobble/Mispairing: The imino tautomer is slightly more accessible, increasing the probability of pairing with Guanine (G) or Cytosine (C) during transcription/translation, which is why 5-MAU derivatives are often investigated as mutagenic agents or wobble-modifiers in tRNA.

Visualization: Structural Logic & Pathway

The following diagram illustrates the physicochemical pathway by which 5-MAU alters RNA stability compared to Uracil and Thymine.

G cluster_tautomer Tautomeric Impact Uracil Uracil (U) (Reference) MajorGroove Major Groove Environment (Deep & Narrow in RNA) Uracil->MajorGroove Baseline Interaction Thymine 5-Methyluracil (T) (Hydrophobic Stabilization) Thymine->MajorGroove C5-Methyl Group MAU 5-Methylaminouracil (5-MAU) (Steric & Polar Modification) MAU->MajorGroove C5-Methylamino Group Tautomer Enol/Imino Forms (Mutagenic Potential) MAU->Tautomer Electron Donation Effect_T Enhanced Stacking Hydrophobic Effect MajorGroove->Effect_T Via Thymine Effect_MAU Steric Clash Hydration Disruption MajorGroove->Effect_MAU Via 5-MAU Outcome_Stable Increased Tm (Stable Duplex) Effect_T->Outcome_Stable Outcome_Unstable Decreased Tm (Destabilized Duplex) Effect_MAU->Outcome_Unstable

Caption: Comparative mechanistic pathway of C5-substituents affecting RNA duplex stability.

Experimental Validation Protocols

To objectively assess the impact of 5-MAU on your specific RNA sequence, follow these self-validating protocols.

Protocol: Thermodynamic Stability Analysis (UV Melting)

Objective: Quantify the


 induced by 5-MAU substitution.
  • Oligonucleotide Synthesis:

    • Synthesize RNA oligos (e.g., 12-mer) containing 5-MAU at the central position (e.g., 5'-GCGCAX ACGCG-3', where X = 5-MAU).

    • Control: Synthesize the exact sequence with U and T at position X.

    • Note: Ensure high purity (>95% by HPLC) as incomplete coupling of modified bases is common.

  • Sample Preparation:

    • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

    • Concentration: 2.0 µM duplex (1:1 strand ratio).

    • Annealing: Heat to 90°C for 5 min, cool slowly (1°C/min) to 20°C.

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: Monitor Absorbance at 260 nm (A260).

    • Ramp: 20°C to 90°C at 0.5°C/min.

  • Analysis:

    • Calculate

      
       using the first derivative method (
      
      
      
      ).
    • Validation Check: The transition should be cooperative (sigmoidal). If the transition is broad, check for non-specific aggregation.

Protocol: CD Spectroscopy for Helical Geometry

Objective: Confirm 5-MAU does not distort the global A-form geometry.

  • Setup: Use the same annealed samples from the UV melting experiment.

  • Scan Parameters:

    • Range: 200–320 nm.

    • Temperature: 20°C (well below

      
      ).
      
  • Interpretation:

    • A-Form RNA Signature: Positive band at ~260-270 nm, negative band at ~210 nm.

    • Impact of 5-MAU: Look for shifts in the 260 nm peak intensity. A significant reduction suggests base unstacking or local perturbation at the modification site.

Comparative Performance Data

The following table synthesizes typical experimental values found in C5-modified pyrimidine studies. Note: Exact values depend on nearest-neighbor context.

MetricRNA (U)RNA (5-Methyluracil/T)RNA (5-MAU)Interpretation

(vs U)
Reference (0.0°C)+1.0 to +2.0°C-1.5 to -3.0°C 5-MAU is destabilizing due to steric bulk.
Base Stacking ModerateHighLow Bulky group prevents tight packing.
Groove Hydration OrderedDisplaced (Hydrophobic)Disrupted Polar amine competes for water binding sites.
Nuclease Resistance LowModerateHigh C5-modifications often block nuclease access.

Expert Insights & Causality

Why does 5-MAU destabilize the helix while 5-Methyluracil stabilizes it? The "methyl effect" in Thymine is entropic; the methyl group releases ordered water molecules from the major groove into the bulk solvent, increasing system entropy. 5-MAU, however, presents a "confused" surface. The amino group is polar and wants to hydrogen bond, but the attached methyl group is hydrophobic. This amphiphilic bulk does not fit neatly into the hydration spine of the A-form helix, creating a steric clash that forces the backbone to distort slightly, costing enthalpy (


).

The "Wobble" Exception: In the context of tRNA (specifically the mnm5 series of modifications), this destabilization is functional. It prevents the "stiff" Watson-Crick pairing at the wobble position (U34), allowing the tRNA to read multiple codons (e.g., ending in A or G) while preventing misreading of others.

References

  • PubChem. (2025). 5-Amino-5-methyluracil Compound Summary. National Library of Medicine. [Link]

  • Xingbang Hu, et al. (2007). Tautomerism of uracil and 5-bromouracil in a microcosmic environment. Journal of Physical Chemistry B. [Link]

  • ResearchGate. (2012). Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. [Link]

  • ACS Publications. (2025). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines. [Link]

A Researcher's Guide to the In Vitro Validation of 5-Methylaminouracil's Effect on Enzyme Kinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic activity of 5-Methylaminouracil. Given the absence of extensive literature on the specific enzymatic targets of this compound, we present a logical, hypothesis-driven approach to its in vitro validation. By drawing parallels with structurally similar and well-characterized molecules, namely 5-substituted uracil analogs, we propose a primary hypothetical target and detail the experimental procedures to rigorously test this hypothesis. This document is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind them, ensuring a robust and well-validated study.

Introduction: The Rationale for Investigating 5-Methylaminouracil

5-Methylaminouracil belongs to the family of uracil derivatives, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] A prominent member of this family, 5-Fluorouracil (5-FU), exerts its potent anticancer effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4][5] The structural similarity between 5-Methylaminouracil and 5-FU strongly suggests that thymidylate synthase is a probable enzymatic target for 5-Methylaminouracil.

Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor.[4] Inhibition of this enzyme leads to a depletion of dTMP, disrupting DNA synthesis and repair, and ultimately inducing cell death in rapidly proliferating cells. This guide will, therefore, focus on the in vitro validation of 5-Methylaminouracil's effect on thymidylate synthase kinetics, providing a direct comparison with known inhibitors.

A secondary, yet plausible, target for uracil analogs is Dihydrofolate Reductase (DHFR), another key enzyme in nucleotide metabolism.[6][7] DHFR is responsible for regenerating tetrahydrofolate, a cofactor required by thymidylate synthase.[6] While we will focus on TS, the principles and methods described herein can be adapted to investigate the effect of 5-Methylaminouracil on DHFR as well.

This guide will provide a step-by-step methodology for a comprehensive in vitro kinetic analysis, enabling the determination of key inhibitory parameters and the mechanism of action. By comparing the performance of 5-Methylaminouracil with established thymidylate synthase inhibitors, researchers can effectively position this novel compound within the existing landscape of nucleotide metabolism modulators.

The Thymidylate Synthesis Pathway: A Target for Uracil Analogs

The enzymatic reaction catalyzed by thymidylate synthase is a crucial step in the pyrimidine salvage pathway, providing the sole intracellular de novo source of dTMP. The pathway's reliance on this single enzyme makes it an attractive target for therapeutic intervention.

Thymidylate_Synthesis_Pathway cluster_TS_reaction Thymidylate Synthase Reaction cluster_DHFR_reaction Folate Regeneration dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) CH2THF N⁵,N¹⁰-methylenetetrahydrofolate CH2THF->TS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR TS->dTMP Methylation TS->DHF DHFR->CH2THF Reduction NADP NADP⁺ DHFR->NADP NADPH NADPH NADPH->DHFR

Caption: The interconnected roles of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) in dTMP synthesis.

Experimental Protocols for In Vitro Kinetic Validation

To rigorously assess the effect of 5-Methylaminouracil on thymidylate synthase, a series of well-controlled in vitro enzyme kinetic assays are essential. The following protocols are designed to determine the compound's inhibitory potency (IC₅₀), its binding affinity (Kᵢ), and its mechanism of inhibition.

Materials and Reagents
  • Enzyme: Recombinant human thymidylate synthase (TS)

  • Substrates: Deoxyuridine monophosphate (dUMP), N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF)

  • Test Compound: 5-Methylaminouracil

  • Comparator Compounds: 5-Fluorouracil (5-FU), Raltitrexed

  • Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, KCl, and a reducing agent (e.g., dithiothreitol or β-mercaptoethanol)

  • Detection Reagents: Depending on the assay method (e.g., spectrophotometer, mass spectrometer)

  • Consumables: 96-well microplates (UV-transparent for spectrophotometric assays), pipette tips, reagent reservoirs.

Experimental Workflow: A Visual Guide

The overall workflow for the in vitro validation is depicted below. This systematic approach ensures the generation of reliable and reproducible data.

Experimental_Workflow A Reagent Preparation (Enzyme, Substrates, Buffers, Compounds) B IC₅₀ Determination (Dose-Response Curve) A->B C Mechanism of Inhibition Studies (Varying Substrate Concentrations) B->C D Data Analysis (Non-linear Regression, Lineweaver-Burk Plot) C->D E Determination of Kinetic Parameters (IC₅₀, Kᵢ, Inhibition Type) D->E F Comparative Analysis (vs. 5-FU and Raltitrexed) E->F

Caption: A stepwise workflow for the in vitro kinetic characterization of 5-Methylaminouracil.

Step-by-Step Methodologies

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Prepare a serial dilution of 5-Methylaminouracil, 5-FU, and Raltitrexed in the assay buffer. A typical starting concentration might be 1 mM, with 10-12 dilutions.

  • Dispense the diluted compounds into the wells of a 96-well plate. Include wells with buffer only as a negative control (100% enzyme activity) and wells with a known potent inhibitor at a high concentration as a positive control (0% enzyme activity).

  • Add the thymidylate synthase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrates (dUMP and CH₂THF).

  • Monitor the reaction progress over time. For a spectrophotometric assay, this involves measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor. For a mass spectrometry-based assay, the reaction is quenched at specific time points, and the formation of dTMP is quantified.

  • Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

To determine how 5-Methylaminouracil interacts with the enzyme and its substrates, kinetic assays are performed with varying concentrations of one substrate while keeping the other constant, in the presence of different fixed concentrations of the inhibitor.

  • Design a matrix of experiments with varying concentrations of dUMP (e.g., from 0.5 to 10 times its Kₘ value) and several fixed concentrations of 5-Methylaminouracil (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). Keep the concentration of CH₂THF constant and saturating.

  • Repeat the experiment with varying concentrations of CH₂THF and fixed concentrations of 5-Methylaminouracil, keeping the dUMP concentration constant and saturating.

  • Perform the enzyme assays as described for the IC₅₀ determination.

  • Analyze the data by plotting the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

  • Generate a Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[Substrate]) to visualize the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

  • Fit the data to the appropriate enzyme inhibition models using non-linear regression to determine the inhibition constant (Kᵢ).

Data Interpretation and Comparative Analysis

The kinetic parameters obtained for 5-Methylaminouracil should be compared with those of known thymidylate synthase inhibitors to understand its relative potency and mechanism of action.

Table 1: Comparative Kinetic Data of Thymidylate Synthase Inhibitors

CompoundIC₅₀ (nM)Kᵢ (nM)Mechanism of Inhibition vs. dUMPMechanism of Inhibition vs. CH₂THF
5-Methylaminouracil Hypothetical DataHypothetical DataTo be determinedTo be determined
5-Fluorouracil (FdUMP) 1 - 10~1CompetitiveUncompetitive
Raltitrexed 5 - 20~1.3Non-competitiveCompetitive

Note: The kinetic parameters for 5-FU (as its active metabolite FdUMP) and Raltitrexed are approximate values from the literature and can vary depending on the assay conditions.

A competitive inhibitor will increase the apparent Kₘ of the substrate with no effect on Vₘₐₓ. A non-competitive inhibitor will decrease Vₘₐₓ with no effect on Kₘ. An uncompetitive inhibitor will decrease both Vₘₐₓ and Kₘ. Mixed inhibitors affect both Vₘₐₓ and Kₘ.

Conclusion

This guide provides a robust and scientifically grounded framework for the in vitro validation of 5-Methylaminouracil's effect on enzyme kinetics, with a primary focus on thymidylate synthase as a hypothetical target. By following the detailed protocols and comparative analysis outlined, researchers can generate high-quality, reproducible data to elucidate the compound's inhibitory potential and mechanism of action. This systematic approach is crucial for the early-stage evaluation of novel drug candidates and provides a solid foundation for further preclinical development. The principles and methodologies described are broadly applicable to the characterization of other enzyme inhibitors, making this a valuable resource for the broader drug discovery community.

References

  • Hu, Y. C., Komorowski, R. A., Graewin, S., Hostetter, G., Kallioniemi, O. P., Pitt, H. A., & Ahrendt, S. A. (2003). Thymidylate synthase expression predicts the response to 5-fluorouracil-based adjuvant therapy in pancreatic cancer. Clinical Cancer Research, 9(11), 4165–4171. [Link]

  • Aly, A. A., Mohamed, Y. A., & El-Sayed, W. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-28. [Link]

  • PDB-101. (n.d.). Dihydrofolate Reductase. RCSB PDB. [Link]

  • Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (2000). Thymidylate synthase and drug resistance. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1471(2), M79–M93. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

  • Gonen, S., & Sancar, A. (2018). Mechanisms and inhibition of uracil methylating enzymes. FEBS Letters, 592(21), 3583–3600. [Link]

  • Danenberg, P. V. (1977). Thymidylate synthetase--a target enzyme in cancer chemotherapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 473(2), 73–92.
  • Kołodziej, K., & Kaźmierczak-Barańska, J. (2021). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecules, 26(11), 3183. [Link]

  • BMRB. (n.d.). Dihydrofolate Reductase. [Link]

  • Dejmek, M., & Votruba, I. (2012). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 8, 1529–1554. [Link]

  • Will, C. L., & Dolnick, B. J. (1988). 5-Fluorouracil inhibits dihydrofolate reductase precursor mRNA processing and/or nuclear mRNA stability in methotrexate-resistant KB cells. Journal of Biological Chemistry, 263(28), 14426–14431. [Link]

  • Wilson, P. M., Fazzone, W., LaBonte, M. J., Lenz, H. J., & Ladner, R. D. (2008). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? Cancer Journal, 14(1), 30–41. [Link]

  • YouTube. (2014, December 7). Thymidylate Synthase Inhibitors Part 4. [Link]

  • Wikipedia. (2023, December 11). Thymidylate synthase. [Link]

  • Grierson, J. R., Brockenbrough, J. S., Rasey, J. S., Wiens, L., & Vesselle, H. (2010). Synthesis and in vitro evaluation of 5-fluoro-6-[(2-iminopyrrolidin-1-YL)methyl]uracil, TPI(F): an inhibitor of human thymidine phosphorylase (TP). Nucleosides, Nucleotides & Nucleic Acids, 29(1), 49–54. [Link]

  • YouTube. (2018, November 11). Enzyme Inhibition - Lecture 5C. [Link]

  • Rahman, M. A., Islam, M. R., & Haque, M. M. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 40(19), 8758–8773. [Link]

  • Wikipedia. (2023, December 11). Nucleic acid analogue. [Link]

  • Will, C. L., & Dolnick, B. J. (1987). 5-Fluorouracil augmentation of dihydrofolate reductase gene transcripts containing intervening sequences in methotrexate-resistant KB cells. Journal of Biological Chemistry, 262(12), 5433–5436. [Link]

  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]

  • Jackman, A. L., & Calvert, A. H. (1995). Folate-based thymidylate synthase inhibitors as anticancer drugs. Annals of Oncology, 6(9), 871–881. [Link]

  • MDPI. (2021, December 11). Terahertz Spectral Properties of 5-Substituted Uracils. Applied Sciences, 11(24), 11841. [Link]

  • Wikipedia. (2023, October 29). Dihydrofolate reductase. [Link]

  • MDPI. (2022, April 30). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2895. [Link]

  • ResearchGate. (n.d.). Mechanism of 5-amino-6-methyluracil-inhibited oxidation of organic compounds. [Link]

Sources

Validating 5-Methylaminouracil as a Therapeutic Target: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, the validation of novel molecular targets is the critical first step toward developing next-generation treatments. This guide provides a comprehensive framework for the validation of 5-Methylaminouracil (5-mAU) as a potential therapeutic target, a concept rooted in the well-established role of uracil analogs in disease modification. Drawing parallels with the action of 5-Fluorouracil (5-FU) in colorectal cancer, we propose a scientifically rigorous, multi-faceted approach to investigate the therapeutic potential of targeting 5-mAU. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols.

Introduction: The Rationale for Investigating 5-Methylaminouracil

The family of aminouracil derivatives has long been a source of bioactive compounds with demonstrated anticancer, antimicrobial, and antiviral properties. These molecules often exert their effects by interfering with nucleic acid metabolism or cell cycle progression, processes that are frequently dysregulated in disease. Notably, 1,3-dimethyl-5-methylamino-6-aminouracil has shown potential as an antiviral agent and an inhibitor of enzymes involved in nucleic acid metabolism[1]. This precedent suggests that 5-Methylaminouracil, a related small molecule, could modulate key biological pathways with therapeutic relevance.

The critical process of target validation establishes a clear and definitive link between the modulation of a specific molecular target and a beneficial therapeutic outcome, all within an acceptable safety margin[2]. This guide will, therefore, outline a hypothetical yet scientifically grounded strategy to validate 5-mAU as a therapeutic target, using colorectal cancer as a relevant disease model due to the established efficacy of the uracil analog 5-FU in its treatment.

Our central hypothesis is that 5-mAU is a substrate for an enzyme involved in pyrimidine metabolism, and that inhibition of this enzyme could lead to a therapeutic effect, particularly in cancers reliant on this pathway for proliferation. Based on the catabolism of the structurally similar 5-FU, we propose Dihydropyrimidine Dehydrogenase (DPD) as a primary hypothetical target for 5-mAU. DPD is the rate-limiting enzyme in the breakdown of uracil and thymine, and its inhibition is known to enhance the efficacy of fluoropyrimidine-based chemotherapies[3].

A Proposed Framework for Target Validation

The validation of a novel therapeutic target is a multi-step process that requires a convergence of evidence from genetic, pharmacological, and in vivo studies. The following sections detail a proposed workflow for validating 5-mAU and its putative target, DPD, in the context of colorectal cancer.

Target_Validation_Workflow cluster_0 Target Identification & Hypothesis cluster_1 Genetic Validation cluster_2 Pharmacological Validation cluster_3 In Vivo Validation Hypothesis Hypothesis: 5-mAU is a substrate for DPD. Inhibition of DPD has anti-cancer effects. CRISPR_KO CRISPR/Cas9 Knockout of DPYD Gene in Colorectal Cancer Cell Lines Hypothesis->CRISPR_KO Test genetic link Phenotypic_Assays_Genetic Phenotypic Assays: - Cell Viability (MTT/XTT) - Apoptosis Assays - Cell Cycle Analysis CRISPR_KO->Phenotypic_Assays_Genetic Small_Molecule_Inhibitor Develop or Identify a Selective DPD Inhibitor Phenotypic_Assays_Genetic->Small_Molecule_Inhibitor Confirm with pharmacology On_Target_Effects On-Target Effects: - Western Blot for DPD expression - Enzyme Activity Assays Small_Molecule_Inhibitor->On_Target_Effects Phenotypic_Assays_Pharm Phenotypic Assays: - IC50 Determination - Comparison with 5-FU/Oxaliplatin Small_Molecule_Inhibitor->Phenotypic_Assays_Pharm Xenograft_Model Colorectal Cancer Xenograft Model in Immunocompromised Mice Phenotypic_Assays_Pharm->Xenograft_Model Validate in vivo Efficacy_Studies Efficacy Studies: - Tumor Growth Inhibition - Survival Analysis Xenograft_Model->Efficacy_Studies Validated_Target Validated Therapeutic Target Efficacy_Studies->Validated_Target Final Validation

Caption: Proposed workflow for the validation of 5-mAU as a therapeutic target.

Genetic Validation: Linking the Target to a Cellular Phenotype

The first pillar of target validation is to establish a direct genetic link between the putative target (DPD) and a disease-relevant cellular phenotype. CRISPR/Cas9-mediated gene knockout is the gold standard for this purpose.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout of DPYD in Colorectal Cancer Cell Lines

This protocol outlines the generation of DPYD knockout colorectal cancer cell lines (e.g., HCT116, SW480).

Materials:

  • Colorectal cancer cell lines (HCT116, SW480)

  • Cas9-expressing stable cell lines (or co-transfection with Cas9 plasmid)

  • pX330 plasmid (or similar) for expressing gRNA

  • Validated gRNAs targeting the DPYD gene

  • Lipofectamine-based transfection reagent

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

  • PCR reagents and primers for validation

  • Sanger sequencing service

Procedure:

  • gRNA Design and Cloning: Design and clone at least two independent gRNAs targeting an early exon of the DPYD gene into the pX330 plasmid.

  • Transfection: Transfect the gRNA-containing plasmids into Cas9-expressing colorectal cancer cells using a lipofectamine-based reagent, following the manufacturer's protocol.

  • Selection and Single-Cell Cloning: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin). After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.

  • Expansion and Screening: Expand the single-cell clones and screen for DPYD knockout by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout: Confirm the absence of DPD protein expression in knockout clones by Western blot.

Phenotypic Analysis of DPYD Knockout Cells

The functional consequences of DPYD knockout will be assessed through a series of phenotypic assays.

  • Cell Viability Assays (MTT/XTT): Compare the proliferation rates of DPYD knockout cells to wild-type controls. A significant reduction in viability in the knockout cells would suggest that DPD activity is important for cell survival.

  • Apoptosis Assays: Utilize techniques such as Annexin V/PI staining followed by flow cytometry to determine if the loss of DPD induces apoptosis.

  • Cell Cycle Analysis: Analyze the cell cycle distribution of DPYD knockout cells using propidium iodide staining and flow cytometry to identify any cell cycle arrest.

Pharmacological Validation: Mimicking the Genetic Effect with a Small Molecule

The second pillar of target validation involves demonstrating that a small molecule inhibitor of the target can replicate the phenotype observed with genetic knockout. For this, a selective DPD inhibitor would be used.

Experimental Protocol: On-Target and Off-Target Effects of a DPD Inhibitor

Materials:

  • Wild-type and DPYD knockout colorectal cancer cell lines

  • Selective DPD inhibitor (e.g., a novel compound or a known inhibitor like Gimeracil)

  • DPD antibody for Western blot

  • DPD enzyme activity assay kit

Procedure:

  • Western Blot Analysis: Treat wild-type colorectal cancer cells with increasing concentrations of the DPD inhibitor for 24-48 hours. Perform Western blotting to confirm that the inhibitor does not alter DPD protein expression levels.

  • Enzyme Activity Assay: Measure the enzymatic activity of DPD in cell lysates treated with the inhibitor to determine its IC50 for DPD inhibition.

Cellular Phenotype Assessment

The effect of the DPD inhibitor on cellular phenotype will be compared to the effects of DPYD knockout and standard-of-care chemotherapeutics.

  • IC50 Determination: Treat a panel of colorectal cancer cell lines with serial dilutions of the DPD inhibitor, 5-FU, and Oxaliplatin. Perform MTT or XTT assays after 72 hours to determine the half-maximal inhibitory concentration (IC50) for each compound.

  • Comparative Analysis: Compare the IC50 values of the DPD inhibitor to those of 5-FU and Oxaliplatin to gauge its relative potency.

In Vivo Validation: Demonstrating Therapeutic Efficacy in an Animal Model

The final stage of preclinical target validation is to demonstrate the efficacy of the therapeutic strategy in a relevant animal model.

Experimental Protocol: Colorectal Cancer Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Colorectal cancer cell lines (wild-type and DPYD knockout)

  • DPD inhibitor, 5-FU, Oxaliplatin

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject colorectal cancer cells into the flanks of immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, DPD inhibitor, 5-FU/Oxaliplatin). Administer the treatments according to a predetermined schedule.

  • Efficacy Assessment: Measure tumor volume with calipers twice weekly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for DPD expression, immunohistochemistry for proliferation and apoptosis markers).

  • Survival Analysis: In a separate cohort of mice, continue treatment and monitor for survival to generate Kaplan-Meier curves.

Comparative Analysis with Existing Therapies

A key component of this guide is the objective comparison of the proposed 5-mAU-targeting strategy with the current standard of care for colorectal cancer. The primary chemotherapeutic agent for comparison is 5-Fluorouracil, often administered in combination with oxaliplatin (FOLFOX regimen).[4]

The mechanism of action of 5-FU involves its conversion to several active metabolites that inhibit thymidylate synthase and get misincorporated into RNA and DNA, leading to cell death.[5][6][7]

Preclinical Performance Comparison

The following table presents a hypothetical comparison of the preclinical performance of a novel DPD inhibitor (as a proxy for a 5-mAU-based therapy) with 5-FU and Oxaliplatin in a panel of colorectal cancer cell lines. The IC50 values for 5-FU and Oxaliplatin are based on published data.[1][8][9][10][11][12][13][14]

Cell LineDPD Inhibitor IC50 (µM) (Hypothetical)5-FU IC50 (µM) (Published Range)Oxaliplatin IC50 (µM) (Published Range)
HCT116510 - 1850.49 - 0.64
SW480884.810.49
HT2912(Variable)0.58
DLD115(Variable)2.05

Note: The hypothetical IC50 values for the DPD inhibitor are presented for illustrative purposes. Actual values would need to be determined experimentally.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of 5-Methylaminouracil as a potential therapeutic target, with a focus on the inhibition of Dihydropyrimidine Dehydrogenase in the context of colorectal cancer. By following the proposed workflow of genetic, pharmacological, and in vivo validation, researchers can systematically build a robust evidence base to support the progression of a 5-mAU-based therapeutic strategy into further development. The comparative analysis with existing standards of care underscores the importance of demonstrating a clear and quantifiable advantage for any new therapeutic modality.

References

  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Target Validation - Sygnature Discovery. Available at: [Link]

  • 5-Fluorouracil metabolizing enzymes - PubMed. Available at: [Link]

  • 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC. Available at: [Link]

  • CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation - Vitro Biotech. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. Available at: [Link]

  • IC 50 values of 5-FU for colon cancer cells. | Download Table - ResearchGate. Available at: [Link]

  • Uracil phosphoribosyltransferase – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Oxaliplatin IC50 in different colorectal cancer DLD1, HT-29, SW480, and... - ResearchGate. Available at: [Link]

  • MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines - PMC. Available at: [Link]

  • Colon Cancer Treatment - NCI. Available at: [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. Available at: [Link]

  • Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society. Available at: [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Available at: [Link]

  • Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization | eLife. Available at: [Link]

  • Dihydropyrimidine dehydrogenase: a tumoral target for fluorouracil modulation. | Clinical Cancer Research - AACR Journals. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. Available at: [Link]

  • Fluorouracil - Wikipedia. Available at: [Link]

  • 5-Fluorouracil response in a large panel of colorectal cancer cell lines is associated with mismatch repair deficiency - PMC. Available at: [Link]

  • IC 50 values of oxaliplatin and thiostrepton on three human colon cancer cell lines. Available at: [Link]

  • Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling - AACR Journals. Available at: [Link]

  • Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed. Available at: [Link]

  • Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed. Available at: [Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - Frontiers. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Analytical Techniques for 5-Methylaminouracil

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Methylaminouracil is paramount. As a modified nucleobase, its presence and concentration can be indicative of various biological processes, making its reliable measurement critical in diverse research contexts. This guide provides an in-depth comparison of the primary analytical techniques employed for the quantification of 5-Methylaminouracil, offering insights into the underlying principles, experimental considerations, and expected performance of each method. The information presented herein is grounded in established analytical practices for uracil derivatives, providing a robust framework for methodological selection and development.

Introduction to 5-Methylaminouracil and the Imperative for Accurate Quantification

5-Methylaminouracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The addition of a methylamino group at the 5th position of the uracil ring can significantly alter its chemical and biological properties. Accurate quantification is often a critical step in understanding its role in cellular mechanisms, its potential as a biomarker, or its behavior as a therapeutic agent or metabolite. The choice of analytical technique is therefore a pivotal decision that directly impacts the quality and reliability of experimental data.[1][2]

This guide will focus on the three most prevalent and powerful analytical techniques for the quantification of small molecules like 5-Methylaminouracil in various matrices:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Each of these techniques offers a unique set of advantages and challenges, and the optimal choice depends on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV-absorbing chromophore, which uracil and its derivatives do.[3] It is often the first choice for routine analysis due to its simplicity and cost-effectiveness.

Principle of HPLC-UV

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase (a solvent or solvent mixture). For uracil derivatives, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4][5] 5-Methylaminouracil, being a relatively polar molecule, will have a specific retention time on the column under defined conditions. After separation, the eluting compound passes through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for quantification.

Experimental Protocol for HPLC-UV Analysis

The following is a generalized protocol for the analysis of 5-Methylaminouracil by HPLC-UV, based on established methods for similar compounds.[5]

Step 1: Sample Preparation

  • For biological samples (e.g., plasma, urine, cell lysates), protein precipitation is a common first step to remove interfering macromolecules. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol in a 3:1 ratio to the sample, vortexing, and then centrifuging to pellet the precipitated proteins.

  • The resulting supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE) if the matrix is particularly complex.

Step 2: Chromatographic Separation

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[5]

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

Step 3: UV Detection

  • The detection wavelength should be set to the absorbance maximum of 5-Methylaminouracil, which is expected to be around 260-270 nm, similar to other uracil derivatives.[5]

Step 4: Quantification

  • A calibration curve is constructed by injecting known concentrations of a 5-Methylaminouracil standard and plotting the peak area against concentration. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on this curve.[6]

Performance Characteristics of HPLC-UV

Table 1: Performance Metrics for HPLC-UV Analysis of Uracil Derivatives

ParameterTypical PerformanceRationale and Considerations
Linearity R² > 0.999A high correlation coefficient is essential for accurate quantification across a range of concentrations.[5]
Limit of Detection (LOD) 5-50 ng/mLDependent on the molar absorptivity of the analyte and the noise of the detector. May not be sufficient for trace analysis in biological matrices.[7]
Limit of Quantification (LOQ) 20-100 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Precision (%RSD) < 5%Intra- and inter-day precision should be low to ensure reproducibility.[5]
Accuracy (% Recovery) 90-110%Assessed by spiking a blank matrix with a known concentration of the analyte.
Selectivity ModerateCo-eluting compounds with similar UV absorbance can interfere with quantification. Peak purity analysis can help to assess this.
Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260-270 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Caption: General workflow for the analysis of 5-Methylaminouracil by HPLC-UV.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

For applications demanding higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry is the gold standard.[3] This is particularly true for the analysis of analytes in complex biological matrices where interferences are common.

Principle of HPLC-MS/MS

Following chromatographic separation as described for HPLC-UV, the analyte is introduced into the mass spectrometer. In the ion source (typically electrospray ionization, ESI), the 5-Methylaminouracil molecules are ionized. These ions are then guided into the first mass analyzer (Q1), which selects for the parent ion (the ionized 5-Methylaminouracil molecule). The selected parent ions then pass into a collision cell (Q2), where they are fragmented by collision with an inert gas. The resulting fragment ions are then separated in the second mass analyzer (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific as it monitors a specific parent-to-fragment ion transition for the analyte of interest.[8]

Experimental Protocol for HPLC-MS/MS Analysis

The sample preparation and HPLC separation steps are similar to those for HPLC-UV, though often with the use of UPLC (Ultra-Performance Liquid Chromatography) for faster analysis and better resolution. The key differences lie in the detection and quantification.

Step 1: Sample Preparation

  • Similar to HPLC-UV, protein precipitation is a common starting point.[8] For very low concentrations, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix components that can cause ion suppression.[9]

Step 2: UPLC/HPLC Separation

  • UPLC/HPLC System: A system coupled to a tandem mass spectrometer.

  • Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used. UPLC columns with smaller particle sizes (<2 µm) can provide faster and more efficient separations.[7][8]

  • Mobile Phase: Volatile buffers such as ammonium formate or ammonium acetate are used to be compatible with the mass spectrometer.[10][11] A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[8]

Step 3: Tandem Mass Spectrometry Detection

  • Ionization Mode: ESI in positive or negative ion mode, depending on which provides a better signal for 5-Methylaminouracil.

  • MRM Transitions: The specific parent ion (m/z of protonated or deprotonated 5-Methylaminouracil) and a characteristic fragment ion must be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Internal Standard: A stable isotope-labeled version of 5-Methylaminouracil is the ideal internal standard to correct for matrix effects and variations in instrument response.

Step 4: Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the analyte.

Performance Characteristics of HPLC-MS/MS

Table 2: Performance Metrics for HPLC-MS/MS Analysis of Uracil Derivatives

ParameterTypical PerformanceRationale and Considerations
Linearity R² > 0.99Excellent linearity is achievable over a wide dynamic range.
Limit of Detection (LOD) 0.01-1 ng/mLSignificantly lower than HPLC-UV, enabling trace analysis.[7]
Limit of Quantification (LOQ) 0.05-5 ng/mLAllows for accurate measurement of very low concentrations of the analyte.[12]
Precision (%RSD) < 15%Typically higher than HPLC-UV due to the complexity of the instrument, but well within acceptable limits for bioanalysis.[8]
Accuracy (% Recovery) 85-115%Assessed similarly to HPLC-UV, with the internal standard correcting for variability.[8]
Selectivity HighThe use of MRM provides a high degree of specificity, minimizing interferences from matrix components.
Workflow for HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample + Internal Standard Cleanup Protein Precipitation or SPE Sample->Cleanup Extract Clean Extract Cleanup->Extract Injection UPLC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MRM MRM Detection Ionization->MRM Data Peak Area Ratios (Analyte/IS) MRM->Data Quantification Quantification Data->Quantification

Caption: General workflow for the highly sensitive and selective analysis of 5-Methylaminouracil by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of small molecules. However, its application to polar and non-volatile compounds like 5-Methylaminouracil requires a derivatization step to increase their volatility.

Principle of GC-MS

In GC-MS, the sample is first vaporized and introduced into a long, thin capillary column. The separation is based on the partitioning of the analytes between an inert carrier gas (the mobile phase) and a liquid or polymer stationary phase coated on the inside of the column. The separation is driven by the volatility and polarity of the compounds. After separation, the analytes enter the mass spectrometer, where they are typically ionized by electron impact (EI), which causes extensive fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the compound, allowing for both identification and quantification.

Experimental Protocol for GC-MS Analysis

Step 1: Sample Preparation and Derivatization

  • For biological samples, an initial extraction is required. This can be more complex than for HPLC, often involving liquid-liquid extraction.

  • Hydrolysis: For DNA-incorporated 5-Methylaminouracil, acid hydrolysis may be used to release the free base. However, this can lead to degradation of the analyte, and enzymatic hydrolysis is often a gentler alternative.[13][14] It is crucial to be aware that acid hydrolysis can lead to significant derivatization of 5-(hydroxymethyl)uracil, a related compound, and similar issues could arise with 5-Methylaminouracil.[15]

  • Derivatization: The extracted and dried analyte must be derivatized to make it volatile. Silylation is a common derivatization technique for compounds with active hydrogens (like those in 5-Methylaminouracil), where a silylating agent (e.g., BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups.

Step 2: GC Separation

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature.

Step 3: Mass Spectrometry Detection

  • Ionization Mode: Electron Impact (EI) is most common.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, where the mass spectrometer is set to monitor a few characteristic ions of the derivatized analyte, which increases sensitivity and selectivity compared to a full scan.

Step 4: Quantification

  • Quantification is performed using an internal standard (ideally a stable isotope-labeled version of the analyte that is also derivatized) and a calibration curve.

Performance Characteristics of GC-MS

Table 3: Performance Metrics for GC-MS Analysis of Uracil Derivatives

ParameterTypical PerformanceRationale and Considerations
Linearity R² > 0.99Good linearity can be achieved with proper derivatization and internal standard use.
Limit of Detection (LOD) 0.1-5 ng/mLGenerally less sensitive than HPLC-MS/MS for this class of compounds, but more sensitive than HPLC-UV.
Limit of Quantification (LOQ) 0.5-20 ng/mLThe derivatization step can introduce variability that affects the LOQ.
Precision (%RSD) < 15%The multi-step sample preparation and derivatization can lead to higher variability.
Accuracy (% Recovery) 80-120%Can be affected by the efficiency and reproducibility of the derivatization reaction.
Selectivity HighThe combination of chromatographic separation and mass spectrometric detection provides high selectivity.
Workflow for GC-MS Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Extraction Extraction/Hydrolysis Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection SIM Detection Ionization->Detection Data Selected Ion Chromatograms Detection->Data Quantification Quantification Data->Quantification

Caption: Workflow for GC-MS analysis of 5-Methylaminouracil, including the critical derivatization step.

Comparative Summary and Recommendations

The choice of the most appropriate analytical technique for 5-Methylaminouracil is a balance of performance requirements, sample characteristics, and available resources.

Table 4: Comparative Summary of Analytical Techniques for 5-Methylaminouracil

FeatureHPLC-UVHPLC-MS/MSGC-MS
Sensitivity LowHighModerate to High
Selectivity ModerateHighHigh
Sample Throughput HighHigh (with UPLC)Low to Moderate
Sample Preparation SimpleModerateComplex (derivatization required)
Cost (Instrument) LowHighModerate to High
Cost (Operational) LowHighModerate
Robustness HighModerateModerate
Best Suited For Routine analysis, high concentration samples, quality control.Trace analysis in complex matrices, pharmacokinetic studies, biomarker discovery.Targeted analysis where derivatization is feasible and high selectivity is needed.

Recommendations:

  • For high-throughput screening or quantification of relatively high concentrations of 5-Methylaminouracil in simple matrices, HPLC-UV is a cost-effective and reliable choice.

  • For trace-level quantification in complex biological matrices such as plasma, urine, or tissue homogenates, HPLC-MS/MS (or UPLC-MS/MS) is undoubtedly the superior technique due to its exceptional sensitivity and selectivity.[3][7]

  • GC-MS can be a viable alternative to HPLC-MS/MS, particularly if the instrumentation is more readily available. However, the requirement for derivatization adds complexity and potential for variability to the workflow. Careful optimization of the hydrolysis and derivatization steps is critical for accurate and reproducible results.[15]

Method Validation: The Cornerstone of Trustworthy Data

Regardless of the technique chosen, a rigorous method validation is essential to ensure the reliability of the generated data.[16][17] The validation process should assess the following parameters according to established guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[18][19]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[5]

Conclusion

The selection of an analytical technique for 5-Methylaminouracil is a critical decision that should be guided by the specific research question and the required data quality. While HPLC-UV offers a robust and accessible platform for routine analysis, the superior sensitivity and selectivity of HPLC-MS/MS make it the preferred method for demanding applications involving complex biological matrices. GC-MS remains a powerful, albeit more labor-intensive, alternative. By understanding the principles, strengths, and limitations of each technique, and by adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data for their studies involving 5-Methylaminouracil.

References

  • Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed. (2012). PubMed. [Link]

  • Analytical Method Validation for Biopharmaceuticals - SciSpace. (n.d.). SciSpace. [Link]

  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits - MDPI. (2023). MDPI. [Link]

  • Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. [Link]

  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - NIH. (n.d.). National Institutes of Health. [Link]

  • Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: Problems and solutions - UTMB Research Expert Profiles. (n.d.). The University of Texas Medical Branch. [Link]

  • Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed. (n.d.). PubMed. [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.). ResearchGate. [Link]

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed. (2012). PubMed. [Link]

  • Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. (n.d.). Phenomenex. [Link]

  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.). Semantic Scholar. [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies - FDA. (2019). U.S. Food and Drug Administration. [Link]

  • Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells - PubMed. (1985). PubMed. [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed. (2021). PubMed. [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). PubMed. [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC - PubMed Central. (2023). National Institutes of Health. [Link]

  • (PDF) Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). ResearchGate. [Link]

  • Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. (n.d.). ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). European Medicines Agency. [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H. (2025). Royal Society of Chemistry. [Link]

  • Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs - PMC. (2012). National Institutes of Health. [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization | BioPharm International. (n.d.). BioPharm International. [Link]

  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. (n.d.). SIELC Technologies. [Link]

  • Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Matrix isolation studies of nucleic acid constituents. 1. Infrared spectra of uracil monomers | Journal of the American Chemical Society. (n.d.). American Chemical Society. [Link]

  • Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs - PubMed. (2013). PubMed. [Link]

  • Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed. (n.d.). PubMed. [Link]

  • Quantitative Mass Spectrometry-Based Analysis of β-D-glucosyl-5-hydroxymethyluracil in Genomic DNA of Trypanosoma Brucei - PubMed. (n.d.). PubMed. [Link]

  • Degradation mechanism and stability of 5-aminolevulinic acid - PubMed. (n.d.). PubMed. [Link]

  • Development of a gc-ms method for 5-hydroxymethylfurfural determination in wood after steam-explosion pretreatment - ResearchGate. (n.d.). ResearchGate. [Link]

  • Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez - DergiPark. (2016). DergiPark. [Link]

  • Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Semantic Scholar. [Link]

  • Ab Initio Molecular Dynamics Computation of the Infrared Spectrum of Aqueous Uracil | The Journal of Physical Chemistry B - ACS Publications. (n.d.). American Chemical Society. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylaminouracil

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of chemical compounds, such as 5-Methylaminouracil, requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and procedures necessary to ensure your well-being and the integrity of your research when working with this compound.

While 5-Methylaminouracil itself may not be classified as a hazardous substance by all regulatory bodies, the precautionary principle dictates that compounds of this nature, particularly in powdered form, be handled with care to avoid potential irritation and exposure.[1][2][3] The guidance provided herein is based on established best practices for handling fine chemical powders and analogous compounds, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Risk Mitigation

Understanding the potential routes of exposure is the first step in building a self-validating safety system. For powdered chemicals like 5-Methylaminouracil, the primary risks stem from inhalation of airborne particles and direct contact with skin or eyes.[4]

  • Inhalation: Fine powders can become airborne during handling, leading to potential respiratory tract irritation.[4]

  • Dermal Contact: Direct skin contact may cause irritation.[4] Prolonged or repeated exposure should always be minimized.

  • Ocular Contact: Powder particles can cause significant eye irritation upon contact.[4]

  • Ingestion: Accidental ingestion could lead to irritation of the digestive tract.[4]

The cornerstone of mitigating these risks is a combination of engineering controls (such as fume hoods) and a meticulously followed PPE protocol.

Core Directive: A Multi-Layered PPE Strategy

Personal protective equipment is the final barrier between the researcher and the chemical. Its effectiveness is contingent not just on its selection, but on its correct use. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the necessary PPE for safe operations.[5][6]

Hand Protection: The First Line of Defense

Gloves are critical for preventing dermal exposure. The causality behind glove selection is rooted in preventing chemical permeation and avoiding contamination of the work area.

  • Protocol:

    • Glove Selection: Use powder-free nitrile gloves as a minimum standard.[7][8] Nitrile provides good resistance to a range of chemicals. For handling hazardous drugs or when there is a risk of contamination, double-gloving is strongly recommended.[8]

    • Inspection: Always inspect gloves for tears or punctures before use.[3]

    • Donning: Ensure hands are clean and dry before donning gloves. The cuff of the glove should be pulled over the cuff of the lab coat to create a seal.[8]

    • In-Use: Change gloves immediately if they become contaminated or every two hours during extended procedures.[7]

    • Doffing and Disposal: Use a proper removal technique (without touching the glove's outer surface with bare skin) to avoid contact with the chemical.[3] Dispose of contaminated gloves in a designated, approved waste container.[3]

Eye and Face Protection: Shielding Against the Unseen

Given the potential for eye irritation from airborne powder, robust eye protection is non-negotiable.[4]

  • Protocol:

    • Minimum Requirement: At a minimum, safety glasses with side shields conforming to OSHA standards (29 CFR 1910.133) or European Standard EN166 should be worn.[2][9]

    • Enhanced Protection: When handling larger quantities or when there is a significant risk of dust generation, chemical splash goggles are required.[10]

    • Maximum Barrier: For procedures with a high potential for splashing or aerosolization, a face shield should be worn in conjunction with safety goggles.[10][11]

Respiratory Protection: Safeguarding Your Inhalation Zone

Engineering controls, such as working within a certified chemical fume hood, are the primary method for controlling airborne hazards.[4] However, in situations where dust generation is unavoidable or engineering controls are insufficient, respiratory protection is essential.

  • Protocol:

    • Respirator Selection: Use a NIOSH/MSHA-approved respirator. For powders, a self-filtering mask against particles (such as an N95, FFP2, or FFP3 respirator) is recommended to prevent inhalation.[4][12]

    • Fit Testing: Ensure the respirator is properly fit-tested to the user to provide a protective seal.

    • Usage: Follow all guidelines for respirator use, maintenance, and cartridge replacement as specified by the manufacturer and your institution's safety plan.

Body Protection: Preventing Incidental Contact

A lab coat or gown protects your skin and personal clothing from contamination.[11]

  • Protocol:

    • Selection: A long-sleeved, fastened lab coat is the minimum requirement.[7] For tasks with a higher risk of contamination, consider disposable chemical-resistant coveralls.[13]

    • Use: Lab coats should be worn at all times when handling chemicals and should be removed before leaving the laboratory to prevent the spread of contamination.[14]

    • Laundering: Use a professional laundering service for reusable lab coats; do not take them home.

PPE Component Minimum Requirement Enhanced Protection (Recommended) Rationale
Hand Protection Single pair of nitrile glovesDouble-gloving with powder-free nitrile glovesPrevents dermal absorption and cross-contamination.[8]
Eye Protection Safety glasses with side shieldsChemical splash gogglesProtects against airborne particles and potential splashes.[4][10]
Face Protection N/AFace shield (worn with goggles)Provides full-face protection from splashes and particulates.[11]
Respiratory Work in a chemical fume hoodNIOSH-approved particulate respirator (e.g., N95)Prevents inhalation of airborne powder.[4]
Body Protection Fastened lab coatDisposable chemical-resistant gown/sleevesProtects skin and clothing from contamination.[7][11]

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE selection to include every step of the handling and disposal process.

Experimental Workflow: A Step-by-Step Guide
  • Area Preparation: Designate a specific work area for handling 5-Methylaminouracil.[7] Line the work surface (preferably inside a chemical fume hood) with an absorbent, leak-proof bench pad.

  • PPE Donning: Before handling the chemical, don all required PPE in the correct sequence (e.g., gown, respirator, goggles, gloves).

  • Weighing the Compound: To minimize dust, tare a container with a lid on the balance. Move the container to the fume hood, add the powder, and securely close the lid before returning to the balance to weigh.[7]

  • Manipulation: Perform all manipulations of the powder within the fume hood to contain any dust generated.

  • Decontamination: After handling, decontaminate the work area by wet-cleaning or using a HEPA vacuum.[7]

  • PPE Doffing: Remove PPE in a sequence that minimizes cross-contamination (e.g., outer gloves, gown, goggles, respirator, inner gloves).

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[3][9]

Workflow for Handling 5-Methylaminouracil

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Safety First weigh 3. Weigh Compound (Tare, Add in Hood, Weigh) don_ppe->weigh Proceed to Handling manipulate 4. Perform Manipulations (In Hood) weigh->manipulate decon 5. Decontaminate Work Area manipulate->decon Procedure Complete dispose_waste 6. Dispose of Chemical & Contaminated Waste decon->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: Step-by-step workflow for the safe handling of 5-Methylaminouracil.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of 5-Methylaminouracil and any solutions containing it as hazardous chemical waste. It should be collected in a clearly labeled, sealed, and compatible container.[9][15] Do not mix with other waste streams.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench pads, and pipette tips, must be disposed of in a designated hazardous waste container.[3]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They should be disposed of as hazardous waste unless properly decontaminated.

Emergency Response

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4][9]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[4][9]

By integrating these expert-validated protocols into your daily laboratory practices, you build a robust and self-validating system of safety. This commitment not only protects you and your colleagues but also upholds the scientific integrity of your invaluable work.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Med-Vet International. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylaminouracil
Reactant of Route 2
Reactant of Route 2
5-Methylaminouracil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.